molecular formula C8H11NO2S B7770257 4-(Methylsulfonyl)benzylamine CAS No. 1513716-78-3

4-(Methylsulfonyl)benzylamine

Cat. No.: B7770257
CAS No.: 1513716-78-3
M. Wt: 185.25 g/mol
InChI Key: VMNXLLDFGVEBLE-UHFFFAOYSA-N
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Description

4-(Methylsulfonyl)benzylamine is a useful research compound. Its molecular formula is C8H11NO2S and its molecular weight is 185.25 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-methylsulfonylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H11NO2S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMNXLLDFGVEBLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963148
Record name 4-Methylsulfonylbenzylamine
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Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4393-16-2
Record name 4-Methylsulfonylbenzylamine
Source ChemIDplus
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Record name 4-Methylsulfonylbenzylamine
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Record name 1-(4-methanesulfonylphenyl)methanamine
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-METHYLSULFONYLBENZYLAMINE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Introduction: The Significance of a Versatile Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-(Methylsulfonyl)benzylamine

This compound is an organic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its structure, featuring a potent electron-withdrawing methylsulfonyl group and a versatile primary amine on a benzyl scaffold, makes it a valuable precursor for creating libraries of compounds for drug discovery.[1] The methylsulfonyl moiety can enhance a molecule's polarity, solubility, and metabolic stability, while also acting as a hydrogen bond acceptor—properties often sought in the development of new therapeutic agents.[1] The benzylamine portion provides a reactive site for a wide range of chemical transformations, including acylation and alkylation, allowing for its incorporation into more complex molecular architectures.[1] This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound for researchers and drug development professionals.

Synthetic Methodologies: Strategic Pathways to the Target Molecule

The synthesis of this compound can be approached through several strategic routes. The choice of pathway often depends on the availability of starting materials, desired scale, and laboratory capabilities. The most common and efficient methods involve the transformation of a functional group at the benzylic position of a pre-existing 4-(methylsulfonyl)benzene core.

Primary Synthetic Route: Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

Reductive amination is a highly efficient and widely used method for forming amines. This pathway is often preferred due to its operational simplicity and the commercial availability of the starting aldehyde. The process involves the reaction of 4-(methylsulfonyl)benzaldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired primary amine.

The causality behind this one-pot reaction is elegant: the reducing agent, typically a mild hydride donor like sodium borohydride or sodium triacetoxyborohydride, is selective for the protonated imine intermediate over the starting aldehyde, minimizing the formation of the corresponding alcohol byproduct.

G cluster_0 Reductive Amination Pathway Start 4-(Methylsulfonyl)benzaldehyde Imine Imine Intermediate Formation Start->Imine Reaction Ammonia Amine Source (e.g., NH₃, NH₄OAc) Ammonia->Imine Reduction In Situ Reduction Imine->Reduction Reducing Agent (e.g., NaBH₄) Product This compound Reduction->Product

Caption: Reductive amination workflow for this compound synthesis.

Alternative Route: Nucleophilic Substitution of a Benzyl Halide

An alternative strategy begins with a 4-(methylsulfonyl)benzyl halide, such as the bromide or chloride. The benzylic carbon is highly electrophilic and susceptible to nucleophilic attack. This route involves the direct displacement of the halide by an amine equivalent.

  • Ammonolysis : The most direct approach is the reaction with an excess of ammonia (ammonolysis).[3] High concentrations of ammonia are required to minimize the formation of secondary and tertiary amine byproducts, which can occur if the newly formed primary amine acts as a nucleophile.

  • Gabriel Synthesis : A more controlled method involves using potassium phthalimide as the amine source. The phthalimide anion displaces the halide, and the resulting N-benzylphthalimide is then hydrolyzed (e.g., with hydrazine) to release the primary amine. This method elegantly prevents over-alkylation.

  • Azide Reduction : The benzyl halide can be treated with sodium azide to form a benzyl azide, which is then reduced to the primary amine using reagents like lithium aluminum hydride (LAH) or catalytic hydrogenation. This is a reliable, high-yielding method.

Experimental Protocol: A Validated Procedure

This section details a robust, self-validating protocol for the synthesis and purification of this compound via reductive amination.

Materials and Reagents
  • 4-(Methylsulfonyl)benzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Step-by-Step Synthesis Procedure
  • Reaction Setup : In a round-bottomed flask equipped with a magnetic stir bar, dissolve 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol.

  • Imine Formation : Add ammonium acetate (5-10 eq) to the solution and stir at room temperature for 1-2 hours. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC).[4]

  • Reduction : Cool the reaction mixture to 0 °C using an ice bath. Cautiously add sodium borohydride (1.5-2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly. Causality: Portion-wise addition at low temperature controls the exothermic reaction and prevents unwanted side reactions.

  • Reaction Completion : After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 3-4 hours or until TLC analysis indicates the complete consumption of the imine intermediate.

  • Quenching and Work-up : Carefully quench the reaction by the slow addition of water. Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction : Dilute the remaining aqueous residue with water and add dichloromethane. Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Rationale: Multiple extractions ensure efficient recovery of the product from the aqueous phase.[5]

  • Washing : Combine the organic extracts and wash sequentially with water and then brine. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol

The crude product often contains minor impurities and requires purification to meet analytical standards.

  • Acid-Base Extraction : For a highly pure product, an acid-base workup is effective. Dissolve the crude amine in an organic solvent like ether and extract with 1 M HCl.[6] The protonated amine hydrochloride salt will move to the aqueous phase, leaving non-basic impurities behind. The aqueous layer is then collected, basified with 1 M NaOH to a pH > 11, and the free amine is re-extracted into an organic solvent.[6]

  • Recrystallization : If the product is a solid, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes). The hydrochloride salt of the amine is often a highly crystalline solid, making it an excellent candidate for purification by recrystallization.[7]

Comprehensive Characterization

Confirming the identity and purity of the synthesized this compound requires a combination of spectroscopic and physical methods.

G cluster_1 Characterization Workflow Product Purified Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR MS Mass Spectrometry (MS) Product->MS IR Infrared Spectroscopy (IR) Product->IR MP Physical Characterization (Melting Point) Product->MP Confirmation Structure & Purity Confirmed NMR->Confirmation MS->Confirmation IR->Confirmation MP->Confirmation

Caption: A logical workflow for the analytical characterization of the final product.

Data Presentation: Physical and Spectroscopic Properties
Property Description
Molecular Formula C₈H₁₁NO₂S[8]
Molecular Weight 185.25 g/mol [8]
Appearance White or off-white crystalline powder (as hydrochloride salt)[7]
Melting Point (HCl Salt) ~272-274 °C[7]
Solubility Soluble in water and some organic solvents[7]
Spectroscopic Data Summary
Technique Assignment Expected Chemical Shift / Wavenumber Multiplicity
¹H NMR -SO₂CH~3.0 ppmSinglet
-CH ₂NH₂~3.9 ppmSinglet
-CH₂NH~1.5-2.5 ppm (broad)Singlet
Aromatic H ~7.4-7.9 ppmMultiplet (AA'BB' system)
¹³C NMR -SO₂C H₃~44.5 ppm-
-C H₂NH₂~45.5 ppm-
Aromatic C ~125-145 ppm-
IR Spectroscopy N-H Stretch (Amine)3300-3500 cm⁻¹Broad
S=O Stretch (Sulfone)1300-1350 cm⁻¹ (asymmetric), 1120-1160 cm⁻¹ (symmetric)Strong
Aromatic C-H Stretch~3030 cm⁻¹Medium
Mass Spectrometry Molecular Ion [M]⁺m/z = 185-

Note: NMR chemical shifts are approximate and can vary based on the solvent used. The data presented is consistent with expected values.[1]

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. This compound and its hydrochloride salt must be handled with appropriate care.

  • Hazards : The compound is irritating to the eyes, respiratory system, and skin.[7][9] Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[9]

  • Personal Protective Equipment (PPE) : Always wear safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a well-ventilated fume hood. Avoid breathing dust.[7]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and dark place.[10] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[10]

Conclusion

This compound is a cornerstone building block for medicinal chemistry, offering a unique combination of physicochemical properties and synthetic versatility. The reductive amination of 4-(methylsulfonyl)benzaldehyde represents a reliable and scalable method for its synthesis. Rigorous purification via acid-base extraction followed by comprehensive characterization using NMR, IR, and mass spectrometry is essential to validate the structure and ensure the high purity required for subsequent applications in drug development and materials science. This guide provides the foundational knowledge and practical protocols necessary for researchers to confidently synthesize and utilize this important chemical intermediate.

References

  • 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK. (2024, April 9). ChemBK. Retrieved December 12, 2023, from [Link]

  • 4-METHYLSULFONYLBENZYLAMINE - gsrs. (n.d.). gsrs. Retrieved December 12, 2023, from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. (2022, November 8). Reddit. Retrieved December 12, 2023, from [Link]

  • CN102675167B - Preparation method of p-methylsulfonyl benzaldehyde - Google Patents. (n.d.). Google Patents.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved December 12, 2023, from [Link]

  • US2987548A - Preparation of benzylamine - Google Patents. (n.d.). Google Patents.
  • Qiu, J., Yin, J., Yang, J., Zhao, D., Zhang, H., & Gao, H. (2025). 发酵液中苄胺的纯化工艺研究 [Study on purification technology of benzylamine from fermentation broth]. Speciality Petrochemicals, 42(2), 52-56. Retrieved from [Link]

Sources

An In-depth Technical Guide on the Physicochemical Properties of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the core physicochemical properties of 4-(Methylsulfonyl)benzylamine, a key building block in medicinal chemistry.[1] Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental data with practical, field-proven methodologies for its characterization. The narrative emphasizes the causal relationships behind experimental choices, ensuring a self-validating system of protocols and insights.

Introduction: The Significance of the 4-(Methylsulfonyl)benzyl Moiety

This compound is a compound of considerable interest in synthetic and medicinal chemistry. Its structure uniquely combines a reactive primary benzylamine functionality with a potent electron-withdrawing methylsulfonyl group. This substitution significantly influences the molecule's electronic properties, polarity, and, consequently, its pharmacological profile.[1] In drug discovery, the methylsulfonyl group is often incorporated to enhance aqueous solubility, improve metabolic stability, and act as a hydrogen bond acceptor.[1] The benzylamine portion, on the other hand, serves as a versatile synthetic handle for derivatization through reactions like acylation and alkylation, making it a valuable precursor for generating compound libraries for screening.[1]

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is paramount for its effective utilization in research and development. These properties govern its behavior in both chemical reactions and biological systems.

Molecular Structure and Identification

The foundational step in characterizing any chemical entity is to confirm its structure and basic identifiers.

Molecular structure of this compound.
PropertyValueSource
Molecular Formula C8H11NO2S[2][3]
Molecular Weight 185.25 g/mol [1][2]
CAS Number 1513716-78-3, 4393-16-2[1][4]
Appearance White or off-white crystalline powder (for HCl salt)[5]
Melting Point 272-274 °C (for HCl salt)[5]
Boiling Point 369.9 °C at 760 mmHg (for HCl salt)[5]
pKa (estimated) ~9.0Derived from Benzylamine (9.33)[6]

Experimental Protocols for Physicochemical Characterization

The following section provides detailed, step-by-step methodologies for the experimental determination of key physicochemical properties of this compound.

Melting Point Determination

The melting point is a critical indicator of purity.[7][8] A sharp melting range typically signifies a high degree of purity, whereas a broad and depressed range suggests the presence of impurities.[7][8]

G cluster_prep Sample Preparation cluster_analysis Melting Point Apparatus cluster_result Data Interpretation prep1 Dry Sample Thoroughly prep2 Grind to a Fine Powder prep1->prep2 prep3 Pack into Capillary Tube (2-3 mm height) prep2->prep3 analysis1 Place Capillary in Apparatus prep3->analysis1 analysis2 Rapid Heating (approximate m.p.) analysis1->analysis2 analysis3 Slow Heating (1-2 °C/min) near m.p. analysis2->analysis3 analysis4 Record T(initial) and T(final) of melting analysis3->analysis4 result1 Determine Melting Range analysis4->result1 result2 Assess Purity result1->result2

Workflow for melting point determination.

Protocol:

  • Sample Preparation: Ensure the this compound sample is completely dry.[9] Grind a small amount of the solid into a fine powder.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end to a height of 2-3 mm.[10]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.[11]

  • Approximate Determination: If the melting point is unknown, perform a rapid heating run to determine an approximate melting range.[10]

  • Accurate Determination: Allow the apparatus to cool. With a fresh sample, heat rapidly to about 20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.[10]

  • Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a clear liquid (the end of the melting range).[7]

Solubility Profile Determination

Solubility is a crucial parameter, especially in drug development, as it influences bioavailability and formulation. The presence of both a polar amine group and a relatively nonpolar substituted benzene ring in this compound suggests a varied solubility profile.

G cluster_solvents Solvent Systems cluster_procedure Experimental Steps cluster_quantification Quantification Methods start This compound Sample water Water hcl 5% HCl (aq) naoh 5% NaOH (aq) organic Organic Solvents (e.g., Ethanol, DMSO, DCM) step1 Add excess solid to known volume of solvent water->step1 hcl->step1 naoh->step1 organic->step1 step2 Equilibrate at constant temperature (e.g., 24h with stirring) step1->step2 step3 Filter to remove undissolved solid step2->step3 step4 Quantify dissolved solute in the supernatant step3->step4 gravimetric Gravimetric (solvent evaporation) step4->gravimetric spectroscopic Spectroscopic (e.g., UV-Vis) step4->spectroscopic chromatographic Chromatographic (e.g., HPLC) step4->chromatographic

Workflow for quantitative solubility determination.

Protocol (Thermodynamic Solubility):

  • Sample Preparation: To a series of vials, add an excess amount of solid this compound to a known volume of each test solvent (e.g., water, 0.1 M HCl, ethanol, DMSO).

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection: After equilibration, allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter is recommended.

  • Quantification:

    • Gravimetric Method: Accurately weigh a tared vial. Add the collected supernatant and evaporate the solvent completely under reduced pressure or a gentle stream of nitrogen. The weight of the remaining solid represents the amount of dissolved solute.

    • Spectroscopic/Chromatographic Method: Dilute the supernatant to a concentration within the linear range of a pre-established calibration curve (e.g., using UV-Vis spectroscopy or HPLC) to determine the concentration of the dissolved compound.

  • Calculation: Express the solubility in appropriate units (e.g., mg/mL, mol/L).

pKa Determination

The pKa, or acid dissociation constant, is a measure of the basicity of the amine group. It is a critical parameter that dictates the ionization state of the molecule at a given pH, which in turn affects its solubility, membrane permeability, and receptor binding. For an amine, the pKa refers to the equilibrium of its conjugate acid.

G cluster_titration Potentiometric Titration cluster_analysis Data Analysis start Solution of this compound step1 Calibrate pH meter start->step1 step2 Acidify sample solution with standard HCl step1->step2 step3 Titrate with standard NaOH, recording pH and volume step2->step3 analysis1 Plot pH vs. Volume of Titrant step3->analysis1 analysis2 Determine the half-equivalence point analysis1->analysis2 analysis3 pKa = pH at the half-equivalence point analysis2->analysis3

Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

  • Instrument Calibration: Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[5]

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of water or a co-solvent system if solubility is low. Add a standardized solution of a strong acid (e.g., 0.1 M HCl) in excess to ensure complete protonation of the amine.[5]

  • Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Immerse the calibrated pH electrode and a magnetic stir bar. Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), adding the titrant in small, precise increments.[5]

  • Data Collection: Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which is the point where half of the protonated amine has been neutralized. This corresponds to the midpoint of the steepest part of the titration curve.

Spectroscopic Characterization

Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the 7-8 ppm region), the benzylic methylene protons (-CH₂-), the amine protons (-NH₂), and the methyl protons of the sulfonyl group.

    • ¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present. Key expected peaks include N-H stretching vibrations for the primary amine, S=O stretching for the sulfonyl group, and C-H and C=C stretching for the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information. For this compound (C₈H₁₁NO₂S), the expected monoisotopic mass is approximately 185.05 Da.[2]

Conclusion

This technical guide provides a comprehensive overview of the essential physicochemical properties of this compound and detailed protocols for their experimental determination. A thorough understanding and characterization of these properties are fundamental for the successful application of this versatile compound in drug discovery and chemical synthesis. The methodologies outlined herein are designed to be robust and reliable, providing a solid foundation for further research and development.

References

  • Benzylamine. (n.d.). PubChem. Retrieved January 3, 2026, from [Link]

  • 4-(Methylsulphonyl)benzylamine hydrochloride. (2024, April 9). ChemBK. Retrieved January 3, 2026, from [Link]

  • Melting point determination. (n.d.). Retrieved January 3, 2026, from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab Canada. Retrieved January 3, 2026, from [Link]

  • Melting point determination. (n.d.). SSERC. Retrieved January 3, 2026, from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved January 3, 2026, from [Link]

  • Experiment 1 - Melting Points. (n.d.). Retrieved January 3, 2026, from [Link]

  • 4-METHYLSULFONYLBENZYLAMINE. (n.d.). Gsrs. Retrieved January 3, 2026, from [Link]

Sources

4-(Methylsulfonyl)benzylamine CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-(Methylsulfonyl)benzylamine

Abstract

This compound is a pivotal primary amine building block in modern medicinal chemistry and drug discovery. Characterized by a benzylamine core functionalized with a potent electron-withdrawing methylsulfonyl group, this compound offers a unique combination of chemical reactivity and advantageous physicochemical properties. The methylsulfonyl moiety frequently enhances metabolic stability, aqueous solubility, and the capacity for strong hydrogen bonding interactions, making it a desirable feature in the design of bioactive molecules. This guide provides an in-depth analysis of its chemical properties, established synthetic pathways, and critical applications, with a particular focus on its role in the development of targeted therapeutics such as kinase inhibitors. Detailed experimental protocols and safety information are also provided for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

This compound is an organic compound whose identity is defined by a specific set of identifiers and properties. The primary Chemical Abstracts Service (CAS) number for this compound is 4393-16-2 . An older, superseded CAS number, 1513716-78-3, may also be encountered in some literature.[1] The molecular weight is consistently reported as 185.25 g/mol .[2][3][4]

The structural foundation of the molecule consists of a benzene ring substituted at the 1- and 4-positions with aminomethyl (-CH₂NH₂) and methylsulfonyl (-SO₂CH₃) groups, respectively. This arrangement makes it a valuable bifunctional reagent. The primary amine serves as a versatile nucleophilic handle for a wide range of chemical transformations, including acylation and alkylation, while the methylsulfonyl group acts as a strong polar, electron-withdrawing moiety.[2]

Table 1: Core Identifiers and Properties of this compound

PropertyValueSource(s)
CAS Number 4393-16-2 (Primary)[3][5]
Molecular Formula C₈H₁₁NO₂S[3][5][6]
Molecular Weight 185.25 g/mol [2][3]
IUPAC Name (4-(Methylsulfonyl)phenyl)methanamine
SMILES CS(=O)(=O)c1ccc(CN)cc1[1]
InChI Key VMNXLLDFGVEBLE-UHFFFAOYSA-N[2]
Appearance Solid, Semi-solid, or liquid
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C[5]

Synthesis Methodologies

The synthesis of this compound can be accomplished through several established chemical routes, typically starting from commercially available precursors. The choice of pathway often depends on factors such as scale, available starting materials, and desired purity.

A prevalent and reliable method is the reductive amination of the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde. This two-step, one-pot process involves the initial condensation of the aldehyde with an ammonia source (such as ammonia or ammonium acetate) to form an intermediate imine. This imine is then reduced in situ by a suitable reducing agent, like sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), to yield the target primary amine. The causality for this approach lies in its high efficiency and the operational simplicity of combining the two reaction steps.

Alternative strategies include:

  • Reduction of 4-(Methylsulfonyl)benzonitrile : The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

  • Gabriel Synthesis : This classic method involves the alkylation of potassium phthalimide with 4-(methylsulfonyl)benzyl halide, followed by hydrazinolysis to release the primary amine. This route is chosen when a clean, high-purity product is essential, as it prevents the over-alkylation often seen in direct amination with ammonia.

Caption: Reductive amination pathway for this compound.

Role in Medicinal Chemistry and Drug Design

The 4-(methylsulfonyl)phenyl moiety is a privileged scaffold in modern drug design, primarily due to the advantageous properties conferred by the methylsulfonyl group.[2] As a strong hydrogen bond acceptor and a polar, metabolically stable group, its incorporation into drug candidates can significantly improve their pharmacokinetic and pharmacodynamic profiles.[2]

Application in Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[7] The development of small molecule kinase inhibitors is a cornerstone of targeted cancer therapy.[7][8] this compound serves as a crucial building block for many of these inhibitors.[2] The primary amine provides a reactive site to build out the rest of the molecule, while the methylsulfonylphenyl portion often anchors the inhibitor within the ATP-binding pocket of the target kinase. It can form critical hydrogen bonds with hinge region residues, enhancing binding affinity and selectivity.

Drug_Design_Logic Molecule This compound Amine Benzylamine Moiety (-CH₂NH₂) Molecule->Amine Sulfonyl Methylsulfonyl Moiety (-SO₂CH₃) Molecule->Sulfonyl Reactivity Synthetic Handle (Nucleophilic) Amine->Reactivity Properties Pharmacokinetic Properties Sulfonyl->Properties Application Kinase Inhibitor Design Reactivity->Application Solubility ↑ Solubility Properties->Solubility Stability ↑ Metabolic Stability Properties->Stability Hbond Hydrogen Bond Acceptor Properties->Hbond Properties->Application

Caption: Structure-function relationships in drug design.

Detailed Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a representative lab-scale synthesis of this compound from 4-(methylsulfonyl)benzaldehyde. This procedure is a self-validating system; successful execution relies on careful control of stoichiometry and reaction conditions, with progress monitored by Thin Layer Chromatography (TLC).

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • Ammonium acetate (CH₃COONH₄)

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Ice bath

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask charged with a magnetic stir bar, add 4-(methylsulfonyl)benzaldehyde (1.0 eq) and anhydrous methanol (approx. 0.2 M concentration).

  • Imine Formation: Add ammonium acetate (10.0 eq) to the stirring solution at room temperature. The large excess of the ammonia source is crucial to drive the equilibrium towards imine formation. Allow the mixture to stir for 1 hour. Monitor the consumption of the starting aldehyde by TLC.

  • Reduction: Cool the reaction mixture to 0°C using an ice bath. Cautiously add sodium borohydride (1.5 eq) portion-wise over 15-20 minutes. Causality Note: The portion-wise addition at low temperature is a critical safety and process control step to manage the exothermic reaction and prevent runaway conditions.

  • Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours or until TLC analysis indicates complete conversion to the product.

  • Workup: Quench the reaction by slowly adding water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Partition the resulting aqueous residue between dichloromethane (DCM) and saturated NaHCO₃ solution. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing and Drying: Combine the organic extracts and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography if necessary.

Safety and Handling

As with any chemical reagent, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, within a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard TypeGHS CodeDescriptionSource
Signal Word -Warning
Pictogram GHS07Exclamation Mark
Hazard Statement H315Causes skin irritation
Hazard Statement H319Causes serious eye irritation

Precautionary statements include avoiding contact with skin and eyes (P264, P280) and following specific first-aid measures upon exposure (P302+P352, P305+P351+P338). Store the compound in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.[5]

Conclusion

This compound (CAS: 4393-16-2) is a fundamentally important building block for synthetic and medicinal chemists. Its value is derived from the strategic combination of a reactive primary amine and a pharmacologically beneficial methylsulfonylphenyl group. This unique structure facilitates its incorporation into complex molecules, particularly kinase inhibitors, where it enhances binding affinity and improves the overall drug-like properties of the final compound. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective application in the pursuit of novel therapeutics.

References

  • Title: 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK Source: ChemBK URL: [Link]

  • Title: this compound - Oakwood Chemical Source: Oakwood Chemical URL: [Link]

  • Title: 4393-16-2,this compound-AccelaChem Source: Accela ChemBio Inc. URL: [Link]

  • Title: 4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE | 4393-16-2 Source: Angene Chemical URL: [Link]

  • Title: 4-甲磺酰基苯甲胺- CAS:4393-16-2 - 北京欣恒研科技有限公司 Source: XHY Sci. URL: [Link]

  • Title: 4-METHYLSULFONYLBENZYLAMINE - gsrs Source: Global Substance Registration System URL: [Link]

  • Title: Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Drug Discovery - Inhibitor | chemical-kinomics Source: Chemical Kinomics Research Center URL: [Link]

Sources

Spectroscopic Characterization of 4-(Methylsulfonyl)benzylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 4-(Methylsulfonyl)benzylamine. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, underpinned by theoretical predictions and established spectroscopic principles.

Introduction

This compound is a primary amine containing a sulfonyl group, making it a valuable building block in medicinal chemistry and organic synthesis. The presence of both a nucleophilic amine and an electron-withdrawing sulfonyl group on a benzene ring imparts unique chemical properties. Accurate structural elucidation and purity assessment are paramount for its application in research and development, necessitating a thorough spectroscopic analysis. This guide details the expected spectroscopic signature of this compound.

The molecular structure of this compound is presented below, with a systematic numbering of the carbon atoms for clarity in the NMR analysis.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methyl protons of the sulfonyl group.

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic Protons (H2, H6)~7.85Doublet2H
Aromatic Protons (H3, H5)~7.50Doublet2H
Benzylic Protons (-CH₂-)~3.90Singlet2H
Amine Protons (-NH₂)Variable (broad singlet)Singlet (broad)2H
Methyl Protons (-SO₂CH₃)~3.05Singlet3H

Table 1: Predicted ¹H NMR Data for this compound.

Causality Behind Experimental Choices: The choice of solvent is critical in NMR. A deuterated solvent that does not exchange protons with the amine group, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), would be appropriate. The chemical shift of the amine protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of chemically distinct carbon environments.

Assignment Predicted Chemical Shift (δ, ppm)
Quaternary Aromatic Carbon (C4)~144
Quaternary Aromatic Carbon (C1)~142
Aromatic Carbons (C2, C6)~128
Aromatic Carbons (C3, C5)~127
Benzylic Carbon (-CH₂-)~45
Methyl Carbon (-SO₂CH₃)~44

Table 2: Predicted ¹³C NMR Data for this compound.

Caption: Predicted 2D NMR correlations for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit the following key absorption bands:

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Amine (-NH₂)N-H Stretch3400-3250Medium (two bands)
Aromatic C-HC-H Stretch3100-3000Medium to Weak
Aliphatic C-H (-CH₂-, -CH₃)C-H Stretch3000-2850Medium
Aromatic C=CC=C Stretch1600-1450Medium
Amine (-NH₂)N-H Bend (Scissoring)1650-1580Medium
Sulfonyl (-SO₂-)Asymmetric S=O Stretch1350-1300Strong
Sulfonyl (-SO₂-)Symmetric S=O Stretch1160-1120Strong
Aromatic C-HC-H Bend (Out-of-plane)900-675Strong

Table 3: Expected IR Absorption Bands for this compound.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: A small amount of the solid sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: The sample is placed in the IR spectrometer, and a spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. The monoisotopic mass of this compound (C₈H₁₁NO₂S) is 185.05106 Da.

Predicted Fragmentation Pattern: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z of 185. Key fragmentation pathways for benzylamines include:

  • Alpha-cleavage: Cleavage of the C-C bond between the benzylic carbon and the aromatic ring, or the C-N bond.

  • Loss of the amino group: Resulting in a fragment corresponding to the 4-(methylsulfonyl)benzyl cation.

  • Formation of a tropylium-like ion: A common rearrangement for benzyl compounds.

  • Cleavage of the methylsulfonyl group: Loss of CH₃ or SO₂.

Adduct Predicted m/z
[M]⁺185.05051
[M+H]⁺186.05834
[M+Na]⁺208.04028
[M-H]⁻184.04378

Table 4: Predicted m/z Values for Common Adducts of this compound.

MS_Fragmentation M [M]⁺˙ m/z = 185 F1 [M - NH₂]⁺ m/z = 169 M->F1 α-cleavage F2 [M - CH₃]⁺ m/z = 170 M->F2 - •CH₃ F3 [M - SO₂]⁺˙ m/z = 121 M->F3 Rearrangement

Caption: Plausible mass spectrometry fragmentation pathways for this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. The predicted NMR, IR, and MS data serve as a valuable reference for scientists engaged in the synthesis, purification, and analysis of this compound. Experimental verification of this data is crucial for absolute structural confirmation and is recommended as a standard laboratory practice.

References

  • PubChemLite. This compound (C8H11NO2S). [Link]

  • PubChem. 4-Methylsulfonylbenzylamine hydrochloride. [Link]

From Dyes to Drugs: An In-depth Technical Guide to the Discovery and Historical Context of Sulfonyl-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unassuming Power of the Sulfonyl Group

In the vast landscape of organic chemistry, few functional groups have wielded as profound an impact on human health and technology as the sulfonyl group. Characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to two carbon or other substituents, this moiety is a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties, including its strong electron-withdrawing nature and the stability it imparts to molecules, have made it a versatile building block for a vast array of compounds with diverse biological activities.[1] This guide provides a comprehensive exploration of the discovery and historical context of sulfonyl-containing compounds, tracing their journey from industrial dyes to revolutionary pharmaceuticals. We will delve into the key scientific breakthroughs, the evolution of synthetic methodologies, and the enduring legacy of these remarkable molecules.

Chapter 1: The Dawn of the Sulfonyl Era - Early Syntheses and Discoveries

While the therapeutic potential of sulfonyl-containing compounds was not realized until the 20th century, their synthesis has roots in the foundational period of organic chemistry. The first preparation of sulfuryl chloride (SO₂Cl₂), an inorganic precursor to many sulfonyl compounds, was achieved by the French chemist Henri Victor Regnault in 1838.[2] Throughout the 19th and early 20th centuries, chemists developed various methods for introducing the sulfonyl group into organic molecules.

One of the earliest and most fundamental reactions was sulfonation , the process of attaching a sulfonic acid group (-SO₃H) to an aromatic ring. Historically, this was achieved by reacting an aromatic compound with fuming sulfuric acid (oleum).[3] This electrophilic aromatic substitution reaction paved the way for the synthesis of a wide range of aromatic sulfonic acids, which would later become crucial intermediates in the production of sulfonyl chlorides and, subsequently, sulfonamides.[4]

The synthesis of sulfones , characterized by a sulfonyl group bonded to two carbon atoms, also has a long history, with the first methods reported in the 19th century.[5] The most common and enduring method for their preparation is the oxidation of sulfides (thioethers).[6][7] Early methods often employed harsh and toxic oxidizing agents, but the fundamental transformation of a sulfide to a sulfoxide and then to a sulfone has remained a central process in organosulfur chemistry.[6]

The development of methods to synthesize sulfonyl chlorides (-SO₂Cl) was a critical step, as these reactive intermediates are the primary precursors to sulfonamides.[8] A common historical approach involved the reaction of sulfonic acids with chlorinating agents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).[4] Another significant route was the direct chlorosulfonation of aromatic compounds using chlorosulfonic acid (ClSO₃H).[9] These early synthetic endeavors, while often arduous and utilizing hazardous reagents, laid the essential groundwork for the explosive growth in the application of sulfonyl-containing compounds that was to come.

Chapter 2: The Antibacterial Revolution - The Dawn of the Sulfa Drugs

The trajectory of sulfonyl-containing compounds took a dramatic and life-altering turn in the 1930s with the discovery of their antibacterial properties. At the laboratories of the German chemical conglomerate IG Farben, a team led by the physician and researcher Gerhard Domagk was systematically screening synthetic dyes for their potential as therapeutic agents. This research was predicated on the idea that dyes, which selectively bind to certain tissues and microorganisms, could be modified to target and destroy pathogens within the body.

In 1932, a red azo dye containing a sulfonamide group, named Prontosil rubrum , showed remarkable efficacy in protecting mice from lethal streptococcal infections.[10] A pivotal moment came when Domagk used Prontosil to successfully treat his own daughter, who was suffering from a severe streptococcal infection with a high risk of fatality. For this groundbreaking discovery, Gerhard Domagk was awarded the Nobel Prize in Physiology or Medicine in 1939.[10]

The Unveiling of the Active Moiety: From Prodrug to Sulfanilamide

A crucial subsequent discovery was made in 1936 by a team of French researchers at the Pasteur Institute, who demonstrated that Prontosil was, in fact, a prodrug.[11] They found that in the body, Prontosil is metabolized to the much simpler and colorless compound, sulfanilamide , which was the true antibacterial agent.[11] This revelation was a double-edged sword for IG Farben; while it validated the efficacy of their discovery, sulfanilamide had been first synthesized in 1906 and its patent had long since expired, making it freely available for production.

Mechanism of Action: A Tale of Molecular Mimicry

The antibacterial action of sulfonamides is a classic example of competitive inhibition. Bacteria, unlike humans who obtain folic acid from their diet, must synthesize this essential vitamin themselves. A key enzyme in this pathway is dihydropteroate synthase (DHPS) , which catalyzes the conversion of para-aminobenzoic acid (PABA) to dihydropteroic acid, a precursor to folic acid.

Sulfonamides are structurally very similar to PABA. This molecular mimicry allows them to bind to the active site of DHPS, acting as competitive inhibitors and thereby blocking the synthesis of folic acid.[10] Without folic acid, bacteria are unable to produce nucleotides and certain amino acids, which are essential for DNA replication and cell growth. This bacteriostatic action halts the proliferation of the bacteria, allowing the host's immune system to clear the infection.[10]

Sulfonylurea_Mechanism_of_Action Sulfonylurea Sulfonylurea KATP_Channel ATP-sensitive K+ Channel (on Pancreatic β-cell) Sulfonylurea->KATP_Channel Binds and closes Membrane_Depolarization Membrane Depolarization KATP_Channel->Membrane_Depolarization Leads to Ca_Channel Voltage-gated Ca2+ Channel Membrane_Depolarization->Ca_Channel Opens Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Allows Insulin_Secretion Insulin Secretion Ca_Influx->Insulin_Secretion Triggers

Caption: Mechanism of sulfonylurea-stimulated insulin secretion.

Subsequent generations of sulfonylureas, such as glyburide and glipizide, were developed with increased potency and different pharmacokinetic profiles. [11]

Chapter 4: Beyond Antimicrobials and Antidiabetics - The Expanding World of Sulfonyl Compounds

The remarkable therapeutic successes of sulfonamides and sulfonylureas spurred further research into the pharmacological potential of the sulfonyl group. This has led to the development of a diverse array of drugs with a wide range of applications:

  • Diuretics: Thiazide diuretics (e.g., hydrochlorothiazide) and loop diuretics (e.g., furosemide), both of which contain a sulfonamide moiety, are widely used to treat hypertension and edema.

  • Anti-inflammatory Drugs: Celecoxib, a selective COX-2 inhibitor used to treat arthritis and pain, features a sulfonamide group.

  • Anticonvulsants: Sultiame is a sulfonamide derivative used in the treatment of epilepsy.

  • Antiviral Agents: Darunavir, a protease inhibitor used in the treatment of HIV, contains a sulfonamide functional group.

  • Agrochemicals: Many sulfonylureas are potent herbicides that act by inhibiting the biosynthesis of essential amino acids in plants.

The versatility of the sulfonyl group continues to be explored in modern drug discovery, with ongoing research into its potential applications in anticancer, antimalarial, and other therapeutic areas. [12]

Chapter 5: A Legacy in Synthesis - Historical and Modern Experimental Protocols

The enduring importance of sulfonyl-containing compounds is underpinned by a rich history of synthetic chemistry. Below are representative historical and modern protocols for the synthesis of key sulfonyl intermediates and final products.

Synthesis of Aryl Sulfonyl Chlorides

Historical Protocol: Chlorosulfonation of an Aromatic Compound

This method, while effective, utilizes the highly corrosive and hazardous reagent chlorosulfonic acid.

Objective: To synthesize p-toluenesulfonyl chloride from toluene.

Materials:

  • Toluene

  • Chlorosulfonic acid

  • Ice

  • Sodium chloride

  • Drying agent (e.g., anhydrous calcium chloride)

Procedure:

  • A flask containing toluene is cooled in an ice bath.

  • Chlorosulfonic acid is added dropwise to the cooled toluene with constant stirring. The temperature is maintained below 10°C.

  • After the addition is complete, the reaction mixture is stirred for an additional hour at low temperature.

  • The reaction mixture is then slowly poured onto crushed ice.

  • The resulting solid p-toluenesulfonyl chloride is collected by filtration.

  • The crude product is washed with cold water and then a saturated sodium chloride solution.

  • The product is dried, for example, in a desiccator over a suitable drying agent.

Causality: The strong electrophilicity of chlorosulfonic acid allows for the direct substitution onto the aromatic ring of toluene. The para product is favored due to the directing effect of the methyl group.

Synthesis of Sulfones

Historical Protocol: Oxidation of a Sulfide with Hydrogen Peroxide

This method represents a classic approach to forming the sulfone functional group.

Objective: To synthesize diphenyl sulfone from diphenyl sulfide.

Materials:

  • Diphenyl sulfide

  • Glacial acetic acid

  • 30% Hydrogen peroxide

Procedure:

  • Diphenyl sulfide is dissolved in glacial acetic acid in a flask.

  • 30% hydrogen peroxide is added portion-wise to the solution. The reaction is often exothermic and may require cooling.

  • The mixture is heated under reflux for a specified period to ensure complete oxidation to the sulfone.

  • The reaction mixture is then cooled and poured into a large volume of water.

  • The precipitated diphenyl sulfone is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to purify.

Causality: Hydrogen peroxide, in the presence of an acid catalyst, is a potent oxidizing agent capable of oxidizing the sulfide first to a sulfoxide and then to the sulfone.

Synthesis of Sulfonamides

Modern Protocol: One-Pot Synthesis from an Aryl Halide

This contemporary method avoids the isolation of the often-unstable sulfonyl chloride intermediate.

Objective: To synthesize N-benzyl-4-methylbenzenesulfonamide from 4-bromotoluene.

Materials:

  • 4-Bromotoluene

  • Magnesium turnings

  • Dry diethyl ether

  • Sulfur dioxide (gas or a solid surrogate like DABSO)

  • N-Chlorosuccinimide (NCS)

  • Benzylamine

  • Triethylamine

Procedure:

  • A Grignard reagent is prepared by reacting 4-bromotoluene with magnesium turnings in dry diethyl ether.

  • The Grignard solution is then added to a solution of sulfur dioxide in diethyl ether at low temperature (-78°C).

  • The resulting sulfinate salt is quenched with N-chlorosuccinimide (NCS) to form the corresponding sulfonyl chloride in situ.

  • Benzylamine and triethylamine (as a base to neutralize the HCl byproduct) are then added to the reaction mixture.

  • The reaction is allowed to warm to room temperature and stirred until completion.

  • The reaction is quenched with a dilute acid solution, and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified by chromatography or recrystallization.

Causality: This one-pot procedure leverages the reactivity of organometallic intermediates to efficiently construct the sulfonamide linkage without the need to isolate the sulfonyl chloride, improving overall efficiency and safety.

Chapter 6: Conclusion and Future Outlook

The journey of sulfonyl-containing compounds from their origins in the dye industry to their indispensable role in modern medicine and technology is a testament to the power of chemical synthesis and the often-serendipitous nature of scientific discovery. The development of sulfonamide antibiotics marked a turning point in the fight against infectious diseases, paving the way for the antibiotic era. The subsequent discovery of sulfonylureas revolutionized the management of type 2 diabetes.

Today, the sulfonyl group is a privileged scaffold in drug discovery, and the development of novel synthetic methods continues to expand the chemical space accessible to medicinal chemists. As our understanding of biology deepens, the rational design of new sulfonyl-containing compounds targeting a wide range of diseases holds immense promise for the future of medicine. The legacy of these remarkable molecules is a powerful reminder of how fundamental chemical research can translate into profound benefits for humanity.

Data Summary

Table 1: Timeline of Key Discoveries in Sulfonyl-Containing Compounds

YearDiscoveryKey Scientist(s)Significance
1838First synthesis of sulfuryl chlorideHenri Victor RegnaultProvided an important inorganic precursor for sulfonyl compounds. [2]
1906First synthesis of sulfanilamidePaul GelmoThe active metabolite of Prontosil was synthesized decades before its therapeutic use was known.
1932Discovery of the antibacterial activity of ProntosilGerhard DomagkLed to the development of the first class of effective systemic antibacterial drugs. [10]
1936Identification of sulfanilamide as the active metabolite of ProntosilJacques and Thérèse Tréfouël, Daniel Bovet, and Federico NittiExplained the mechanism of action of Prontosil and made the active drug widely available. [11]
1942Observation of hypoglycemic effects of certain sulfonamidesMarcel JanbonLed to the investigation of sulfonyl compounds for the treatment of diabetes. [11]
1956Introduction of tolbutamide for clinical useThe first widely used oral antidiabetic drug of the sulfonylurea class. [11]

References

  • Sulfide Oxidation - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]

  • Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 123-138). (2016). The Royal Society of Chemistry.
  • Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]

  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Retrieved from [Link]

  • Recent Advances in the Synthesis of Sulfones. (2016). Synthesis, 48(13), 1979-2003.
  • Traditional sulfonamide synthesis using amine and sulfonyl chloride. - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfonation and Sulfation Processes. (n.d.). Chemithon. Retrieved from [Link]

  • Sulfone - Wikipedia. (n.d.). Retrieved from [Link]

  • A New, Mild Preparation of Sulfonyl Chlorides. - ResearchGate. (n.d.). Retrieved from [Link]

  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • Historical Perspective of Sulfonamide Drugs (Sulfa drugs) - YouTube. (2022, May 4). Retrieved from [Link]

  • Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs - NIH. (2008, May 24). Retrieved from [Link]

  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents - MDPI. (n.d.). Retrieved from [Link]

  • Sulfuryl chloride - Wikipedia. (n.d.). Retrieved from [Link]

  • Sulfone synthesis by oxidation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • General preparation method of sulfonyl chloride - Google Patents. (n.d.).
  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters - ACS Publications. (2020, November 25). Retrieved from [Link]

  • Sulfonylureas: background and development of the field - PubMed. (1984). Diabetes Care, 7 Suppl 1, 3–7.
  • Synthesis of Primary Sulfonamides | Download Table - ResearchGate. (n.d.). Retrieved from [Link]

  • Sulfonyl chloride synthesis by chlorosulfonation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. (2019).
  • Synthesis of Sulfides, Sulfoxides, and Sulfones - ResearchGate. (n.t.). Retrieved from [Link]

  • Sulfonation | Industrial & Engineering Chemistry - ACS Publications. (1948, September 1). Retrieved from [Link]

  • Oae, S. (1991). Organic Sulfur Chemistry: Structure and Mechanism. CRC Press.
  • Sulfonation and Sulfation - ResearchGate. (n.d.). Retrieved from [Link]

  • Organosulfur compound - Sulfoxides, Sulfones, Polyvalent | Britannica. (n.d.). Retrieved from [Link]

  • Kharasch, N., & Meyers, C. Y. (Eds.). (2013). The Chemistry of Organic Sulfur Compounds. Elsevier.
  • Kharasch, N. (Ed.). (1961). Organic Sulfur Compounds. Pergamon.
  • The Chemistry of Organic Sulfur Compounds - Google Books. (n.d.).
  • Sulfonation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Sulfonation method - US2691644A - Google Patents. (n.d.).

Sources

A Technical Guide to the Methylsulfonyl Group: Understanding its Pivotal Role in Molecular Polarity and Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methylsulfonyl group (–SO₂CH₃) is a deceptively simple yet powerful functional group that has become indispensable in modern medicinal chemistry. Its profound influence on molecular polarity allows chemists to meticulously sculpt the physicochemical properties of drug candidates, enhancing critical parameters such as aqueous solubility, lipophilicity, and the capacity for specific intermolecular interactions. This guide provides a detailed exploration of the fundamental electronic properties of the methylsulfonyl group, elucidates its role in dictating molecular polarity, and examines its strategic application in drug design through relevant case studies. Furthermore, it furnishes detailed experimental protocols for quantifying the effects of this functional group on key drug-like properties, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction: A Physicochemical Overview of the Methylsulfonyl Group

The methylsulfonyl group, often referred to as a methylsulfone, is an organosulfur functional group characterized by a central hexavalent sulfur atom double-bonded to two oxygen atoms and single-bonded to a methyl group and another carbon atom (R–SO₂CH₃)[1]. Its compact structure and unique electronic features make it a versatile tool for molecular engineering.

The key to its influence lies in the substantial difference in electronegativity between the sulfur (χ ≈ 2.58) and oxygen (χ ≈ 3.44) atoms. This disparity results in highly polarized sulfur-oxygen (S=O) bonds, where significant electron density is drawn towards the oxygen atoms. This potent electron-withdrawing nature is the foundation of the group's ability to modulate molecular properties.

Section 1: The Methylsulfonyl Group as a Key Determinant of Molecular Polarity

Molecular polarity is a critical factor that governs a drug's solubility, permeability, and ability to interact with biological targets. The methylsulfonyl group exerts a powerful influence on this property through a combination of inductive and resonance effects, culminating in a large dipole moment.

Inductive and Resonance Effects

The sulfonyl group is a potent electron-withdrawing group, primarily through a strong inductive effect (σ-withdrawal)[2][3]. The highly electronegative oxygen atoms pull electron density away from the sulfur atom, which in turn withdraws electron density from the adjacent carbon atoms. This effect propagates through the molecular scaffold, influencing the overall electronic distribution. While the sulfonyl group's ability to participate in resonance delocalization is less pronounced than that of a carbonyl group, its powerful inductive capacity often dominates its electronic influence[3].

This strong electron-withdrawing character significantly impacts the acidity of nearby protons. For instance, in N-Ethylbenzenesulfonamide, the hydrogen attached to the nitrogen is notably acidic due to the electron-pulling effect of the adjacent sulfonyl group[2].

G cluster_0 Methylsulfonyl Group Electronic Effects R R S S R->S σ-withdrawal O1 O S->O1 O2 O S->O2 C CH₃ S->C delta_neg_O1 δ- delta_neg_O2 δ- delta_pos_S δ+

Caption: Inductive electron withdrawal by the methylsulfonyl group.

Generation of a Strong Dipole Moment

The geometry of the sulfonyl group, which is roughly tetrahedral around the sulfur atom, combined with the highly polar S=O bonds, results in a significant molecular dipole moment. In fact, the sulfonyl group possesses a larger dipole moment than many other common polar functional groups, including carboxylic acids, esters, and amides[4]. This large and permanent dipole is a primary reason for the increased polarity of molecules containing this moiety.

Impact on Intermolecular Interactions

The high polarity and the presence of two electronegative oxygen atoms make the methylsulfonyl group an excellent hydrogen bond acceptor[5][6][7]. This ability is crucial for enhancing aqueous solubility and for forming specific, favorable interactions with biological targets like enzymes and receptors. The sulfonyl oxygens can accept hydrogen bonds from water molecules in the solvent or from amino acid residues (e.g., from -NH or -OH groups) within a protein's binding pocket, contributing significantly to binding affinity.

Section 2: Modulating Physicochemical Properties for Drug Development

The strategic incorporation of a methylsulfonyl group is a widely practiced tactic in medicinal chemistry to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Aqueous Solubility

A persistent challenge in drug discovery is the poor aqueous solubility of many promising compounds. Low solubility can lead to unreliable results in in vitro assays and poor bioavailability in vivo[8][9]. The introduction of a polar methylsulfonyl group is a common strategy to enhance a molecule's solubility[10][11]. Its ability to act as a hydrogen bond acceptor and its overall polarity increase the favorability of interactions with water molecules, thereby improving dissolution.

Lipophilicity (LogP)

Lipophilicity, often quantified as the partition coefficient (LogP), is a measure of a compound's preference for a lipid versus an aqueous environment and is a key determinant of membrane permeability. The methylsulfonyl group presents a complex case; while it is a polar group, which would be expected to decrease LogP, its overall contribution is nuanced. It can help balance the lipophilicity of a highly greasy molecule, bringing its LogP into a more optimal range for oral absorption (typically LogP between 1 and 5).

CompoundStructureLogP (Calculated)Aqueous Solubility
Toluene C₇H₈2.730.52 g/L
Methyl Phenyl Sulfone C₇H₈O₂S1.29Increased
Celecoxib C₁₇H₁₄F₃N₃O₂S3.43Low

Table 1: Comparative physicochemical properties illustrating the effect of the sulfonyl group. While Celecoxib itself has low solubility, the sulfonyl moiety is critical for its specific biological interactions.

Case Studies in Medicinal Chemistry

The utility of the methylsulfonyl group is best illustrated through its role in successful therapeutic agents.

  • Celecoxib (Celebrex): A non-steroidal anti-inflammatory drug (NSAID), Celecoxib's selectivity for the COX-2 enzyme over COX-1 is a cornerstone of its therapeutic profile, leading to a reduced risk of gastrointestinal side effects compared to older NSAIDs[12][13]. Extensive studies have shown that the methylsulfonyl group on one of the aryl rings is a key pharmacophore that determines this COX-2 selectivity[14][15]. It is proposed that this group fits into a specific hydrophilic side pocket present in the COX-2 active site but absent in COX-1, forming crucial interactions that stabilize the drug-enzyme complex.

  • Bicalutamide (Casodex): Used in the treatment of prostate cancer, Bicalutamide is a non-steroidal anti-androgen that works by competitively inhibiting the androgen receptor (AR)[16][17]. The molecule features a fluorophenylsulfonyl group. Structural studies suggest this bulky, polar group plays a critical role in its antagonist mechanism by occupying an additional binding pocket adjacent to the normal hormone binding site, which distorts the receptor's structure and prevents its activation[18][19].

G start Start: Prepare Pre-saturated Phases step1 Add Compound Stock to Octanol/Buffer Mix start->step1 step2 Shake to Equilibrate step1->step2 step3 Centrifuge to Separate Phases step2->step3 step4 Sample Aqueous & Octanol Layers step3->step4 step5 Quantify Concentration (e.g., HPLC-UV) step4->step5 end Calculate LogP step5->end

Caption: Workflow for LogP determination by the shake-flask method.

Protocol: Aqueous Solubility Assessment (Kinetic Method)

Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess a compound's solubility.[20][21]

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of the test compound in 100% DMSO (e.g., 10 or 20 mM).

  • Plate Setup: Dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.[20]

  • Buffer Addition: Add an aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentration and a low final DMSO concentration (typically ≤2%).[9]

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours).[20]

  • Precipitate Detection/Separation:

    • Nephelometry: Measure the light scattering in each well using a nephelometer. Increased scattering indicates the formation of a precipitate.[8]

    • Direct UV/Filtration: Alternatively, filter the solution through a filter plate to remove any undissolved precipitate.[9]

  • Quantification: Measure the UV absorbance of the clear filtrate and compare it to a standard curve prepared from the DMSO stock to determine the concentration of the dissolved compound.[20] This concentration is the kinetic solubility.

Conclusion

The methylsulfonyl group is a powerful and versatile functional group in the medicinal chemist's toolkit. Through its strong electron-withdrawing nature and ability to act as a hydrogen bond acceptor, it exerts profound control over molecular polarity. This control allows for the rational modulation of critical drug properties, including aqueous solubility and lipophilicity, and facilitates highly specific interactions with biological targets. As demonstrated by its key role in drugs like Celecoxib and Bicalutamide, a deep understanding of the methylsulfonyl group's physicochemical properties is essential for the successful design and optimization of next-generation therapeutics.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [20]2. Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [8]3. Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. PubMed. [21]4. Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. 5. Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [9]6. Enamine. (2024). LogP / LogD shake-flask method. Protocols.io. [22]7. Valko, K. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [23]8. Lokey Lab Protocols. (2017). Shake Flask logK. [24]9. PharmaBlock. Application of Methylsulfone in Drug Discovery. [10]10. Ghorab, M. M., & Alsaid, M. S. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules. [12]11. Rafols, C., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. PubMed. [25]12. Jove. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. [26]13. Ghorab, M. M., & Alsaid, M. S. (2015). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [14]14. ResearchGate. (2015). Application of Sulfonyl in Drug Design. 15. Wikipedia. Methylsulfonylmethane. [27]16. ResearchGate. (2014). Theoretical study of the properties of sulfone and sulfoxide functional groups. [4]17. National Center for Biotechnology Information. Bicalutamide. PubChem. [16]18. Solubility of Things. Methylsulfonylmethane. [11]19. Reddit. (2021). Why is Sulphonyl Group strongly electron-withdrawing? 20. Asghar, M. N., et al. (2021). Selective COX-2 Inhibitors: Road from Success to Controversy and the Quest for Repurposing. NIH. [15]21. Patsnap Synapse. (2024). What is the mechanism of Bicalutamide? [17]22. Geis, G. S. (1999). Celecoxib, a selective cyclooxygenase-2 inhibitor for the treatment of rheumatoid arthritis and osteoarthritis. PubMed. [13]23. ResearchGate. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? [3]24. Liu, H., et al. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. PubMed. [6]25. Wikipedia. Sulfone. [1]26. Mckenna, R., & Pascal, B. (2006). Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer. PMC. [18]27. Wikipedia. Bicalutamide. [19]28. ChemicalBook. (2025). Bicalutamide: Mechanism of Action, Metabolism, and Safety. [28]29. ResearchGate. (2012). Sulfonyl Group-Containing Compounds in the Design of Potential Drugs for the Treatment of Diabetes and Its Complications.

Sources

An In-Depth Technical Guide to the Electron-Withdrawing Effects of the Methylsulfonyl Substituent

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The methylsulfonyl group (–SO₂CH₃) is a cornerstone functional group in modern organic and medicinal chemistry, prized for its potent and reliable electron-withdrawing properties. This guide provides a comprehensive technical analysis of the fundamental principles governing its electronic effects, the resulting impact on molecular physicochemical properties, and its strategic application in drug design and development. We will explore the interplay of inductive and resonance effects, quantify its influence using Hammett parameters, and detail its role in modulating acidity, reaction kinetics, and metabolic stability. This document serves as a key resource for scientists seeking to leverage the unique characteristics of the methylsulfonyl moiety to optimize molecular design and function.

The Foundational Electronics of the Methylsulfonyl Group

The utility of the methylsulfonyl group stems from its powerful electron-withdrawing nature, a consequence of the high oxidation state of the sulfur atom and the electronegativity of the oxygen atoms. This electronic pull is not monolithic; it is a nuanced combination of two primary electronic effects: the inductive effect and the resonance effect.

The Duality of Influence: Inductive vs. Resonance Effects

Understanding the methylsulfonyl group's behavior requires appreciating its dual electronic transmission mechanisms.

  • Inductive Effect (-I): The primary source of the group's electron-withdrawing power is the strong inductive effect.[1] The sulfur atom, bonded to two highly electronegative oxygen atoms, bears a significant partial positive charge. This positive center strongly pulls electron density away from adjacent atoms through the sigma (σ) bond framework.[2][3] This effect is potent and diminishes with distance.

  • Resonance Effect (-M/ -R): When attached to a π-system, such as a benzene ring, the methylsulfonyl group also exerts a resonance effect. The sulfur atom can expand its valence shell to accommodate more than eight electrons, allowing it to accept π-electron density from the ring into its d-orbitals.[4] This delocalization further withdraws electron density from the aromatic system, particularly at the ortho and para positions.[5]

The combination of a dominant -I effect and a significant -R effect makes the methylsulfonyl group one of the most powerful neutral electron-withdrawing groups in the chemist's toolkit.

Caption: Inductive (-I) and Resonance (-M) effects of the –SO₂CH₃ group.

Quantifying Electron-Withdrawing Strength: The Hammett Equation

To move from qualitative description to quantitative prediction, physical organic chemists employ linear free-energy relationships, the most famous of which is the Hammett equation.[6] This equation, log(K/K₀) = σρ, relates the rate or equilibrium constant of a reaction for a substituted aromatic compound to that of the unsubstituted parent compound.[7] The substituent constant, sigma (σ), quantifies the electronic effect of a substituent.

The methylsulfonyl group possesses large, positive σ values, confirming its status as a strong electron-withdrawer.[4][8]

Hammett Constant Value Interpretation
σ_meta_ +0.73Represents the powerful inductive effect, as resonance does not significantly impact the meta position.[9]
σ_para_ +0.92A combined measure of the strong inductive and resonance effects acting in concert.[4]
σ⁻ +1.14Used for reactions involving a buildup of positive charge that can be directly resonance-stabilized by the substituent (e.g., ionization of phenols). The high value indicates exceptional stabilization of the resulting phenoxide anion.[4]

Values are representative and may vary slightly depending on the reaction series and solvent.

Impact on Physicochemical Properties and Reactivity

The potent electronic pull of the methylsulfonyl group profoundly alters the properties of a molecule.

Modulation of Acidity

By withdrawing electron density, the –SO₂CH₃ group stabilizes the conjugate base formed upon deprotonation of an acidic proton, thereby increasing the acidity (lowering the pKa) of nearby functional groups. This effect is particularly pronounced for phenols and anilines.

Compound Substituent pKa ΔpKa (vs. Parent)
PhenolH9.95[10]-
4-Methylsulfonylphenolp-SO₂CH₃7.85-2.10
AnilineH4.63[10]-
4-Methylsulfonylanilinep-SO₂CH₃1.56-3.07

pKa values are illustrative and sourced from various compilations.[11][12][13]

This predictable and significant pKa depression is a critical tool in drug design for tuning the ionization state of a molecule at physiological pH, which in turn influences solubility, membrane permeability, and target binding.

Influence on Reaction Mechanisms and Rates

The electron-withdrawing nature of the methylsulfonyl group significantly impacts chemical reactivity:

  • Activation of Nucleophilic Aromatic Substitution (SₙAr): An aryl ring substituted with a para-methylsulfonyl group is strongly activated toward SₙAr. By withdrawing electron density, it stabilizes the negatively charged Meisenheimer complex intermediate, lowering the activation energy for the reaction.[14] This makes the synthesis of complex substituted aromatics more facile.[15]

  • Leaving Group Ability: When attached to an aliphatic carbon, the methylsulfonyl group (as part of a mesylate, CH₃SO₃⁻) is an excellent leaving group.[16] The sulfonyl group delocalizes the negative charge of the departing anion through resonance, making it a very stable, weak base.[17] This property is fundamental in synthetic chemistry for converting alcohols into substrates for substitution and elimination reactions.[18]

Strategic Applications in Drug Discovery and Development

The methylsulfonyl group is not merely a chemical curiosity; it is a workhorse in medicinal chemistry, employed to solve critical drug design challenges.[19]

Enhancing Drug-like Properties

The introduction of a methylsulfonyl moiety is a common strategy to improve the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

  • Increased Solubility: The polar sulfonyl group can engage in hydrogen bonding with water, often improving the aqueous solubility of an otherwise lipophilic molecule.

  • Metabolic Stability: The sulfur atom in a sulfone is in its highest oxidation state (S-VI) and is chemically inert to many common metabolic pathways, such as oxidation.[20] This makes the group an effective "metabolic blocker," preventing enzymatic degradation at that position and increasing the drug's half-life.

  • Reduced Lipophilicity: In an era where "molecular obesity" and high lipophilicity are major causes of drug attrition, the methylsulfonyl group offers a way to reduce a compound's logP while adding valuable functionality.

G Start Lipophilic Drug Candidate Strategy Introduce -SO₂CH₃ Start->Strategy Outcome1 Increased Solubility Strategy->Outcome1 Outcome2 Improved Metabolic Stability Strategy->Outcome2 Outcome3 Reduced Lipophilicity (LogP) Strategy->Outcome3 Result Optimized ADME Profile Outcome1->Result Outcome2->Result Outcome3->Result

Caption: Strategy for improving drug properties using the -SO₂CH₃ group.

Modulating Target Affinity and Selectivity

The strong electronic character and hydrogen bond accepting capability of the sulfonyl oxygens make the group a powerful tool in Structure-Activity Relationship (SAR) studies.

  • Hydrogen Bond Acceptor: The two oxygen atoms are excellent hydrogen bond acceptors, capable of forming strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a protein's active site.

  • Fine-Tuning Electronics: Replacing a less electron-withdrawing group (like a cyano or nitro group) with a methylsulfonyl group allows chemists to systematically probe the electronic requirements of a binding pocket.[21] This can lead to significant gains in potency and selectivity.

Key Experimental Methodologies

The theoretical principles discussed are grounded in robust experimental protocols.

Protocol: Determination of Hammett Constants via pKa Measurement

This protocol outlines the determination of the σ_para_ constant for the methylsulfonyl group by measuring the pKa of 4-methylsulfonylphenol.

Principle: The Hammett equation (pKa₀ - pKa = σρ) is used. For the ionization of phenols in water at 25°C, the reaction constant ρ is defined as 2.23. By measuring the pKa of the substituted phenol and knowing the pKa of phenol itself (pKa₀), σ can be calculated.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a ~0.01 M solution of 4-methylsulfonylphenol in a suitable solvent system (e.g., 50:50 ethanol/water) to ensure solubility. Prepare a standardized solution of ~0.1 M NaOH in the same solvent system.

  • Potentiometric Titration: Calibrate a pH meter with standard buffers. Place a known volume (e.g., 25.0 mL) of the 4-methylsulfonylphenol solution in a beaker with a magnetic stirrer.

  • Titration Execution: Titrate the solution with the standardized NaOH, recording the pH after each incremental addition (e.g., 0.1 mL).

  • Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis). The equivalence point is the point of maximum slope on the titration curve (or the peak of the first derivative plot, dpH/dV).

  • pKa Determination: The pKa is equal to the pH at the half-equivalence point (the volume of NaOH added is half of that required to reach the equivalence point).

  • Calculation of σ:

    • Use the experimentally determined pKa.

    • Use the literature pKa for phenol (pKa₀ ≈ 9.95).

    • Use the ρ value for phenol ionization (ρ = 2.23).

    • Calculate σ_para_ = (9.95 - pKa) / 2.23.

G A Prepare Solutions (Substituted Phenol, NaOH) C Potentiometric Titration (Record pH vs. Volume) A->C B Calibrate pH Meter B->C D Plot Titration Curve (pH vs. Volume) C->D E Determine Equivalence & Half-Equivalence Points D->E F Identify pKa (pH at Half-Equivalence) E->F G Calculate σ Constant using Hammett Equation F->G

Caption: Workflow for experimental determination of a Hammett σ constant.

Protocol: Synthesis of an Aryl Methyl Sulfone via Nucleophilic Aromatic Substitution

This procedure describes the synthesis of 1-fluoro-4-(methylsulfonyl)benzene, a common building block.

Reaction: 1,4-difluorobenzene reacts with sodium methanesulfinate in a polar aprotic solvent. The methylsulfonyl group activates the ring, allowing one fluoride to be displaced.

Step-by-Step Methodology:

  • Reagent Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium methanesulfinate (1.0 eq) and a polar aprotic solvent like DMSO or DMF.

  • Addition of Substrate: Add 1,4-difluorobenzene (1.2 eq) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to an elevated temperature (e.g., 120-140 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature and pour it into ice water. An off-white solid should precipitate.

  • Purification: Collect the crude product by vacuum filtration and wash thoroughly with water. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure 1-fluoro-4-(methylsulfonyl)benzene.

  • Characterization: Confirm the structure and purity of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS, melting point).

Conclusion

The methylsulfonyl substituent is a powerful and versatile functional group whose utility is deeply rooted in its fundamental electronic properties. Its strong inductive and resonance electron-withdrawing effects provide chemists with a reliable method to modulate the acidity, reactivity, and physicochemical properties of organic molecules. In the field of drug development, these characteristics are strategically exploited to enhance solubility, block metabolic pathways, and optimize interactions with biological targets. A thorough understanding of the principles and experimental methodologies outlined in this guide is essential for any researcher aiming to harness the full potential of the methylsulfonyl group in molecular design and synthesis.

References

  • Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. [Link]

  • Bordwell, F. G., & Andersen, H. M. (1953). Resonance Interactions of Methylsulfonyl, Methylthio and Related Groupings as Revealed by Hammett Sigma Constants. Journal of the American Chemical Society, 75(20), 4959–4962. [Link]

  • Wikipedia. (n.d.). Hammett equation. [Link]

  • King, J. F., et al. (1984). Mechanisms of hydrolysis and related nucleophilic displacement reactions of alkanesulfonyl chlorides. Journal of the American Chemical Society, 106(12), 3588–3596. [Link]

  • Chem-Station. (2014). Sulfonyl Protective Groups. [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates. [Link]

  • Liptak, M. D., & Shields, G. C. (2001). Absolute pKa determinations for substituted phenols. Journal of the American Chemical Society, 123(29), 7314–7319. [Link]

  • Kelly, C. P., et al. (2006). The pKa of phenol. The Journal of Organic Chemistry, 71(21), 8280–8282. [Link]

  • Chemistry LibreTexts. (2022). Reactions of Alcohols. [Link]

  • Bolton, R., & Chapman, N. B. (1972). The Hammett σρ relationship. Cambridge University Press Assets. [Link]

  • Chemistry Steps. (n.d.). Inductive and Resonance (Mesomeric) Effects. [Link]

  • Misik, V., et al. (1995). CC-1065 functional analogues possessing different electron-withdrawing substituents and leaving groups: synthesis, kinetics, and sequence specificity of reaction with DNA and biological evaluation. Journal of Medicinal Chemistry, 38(1), 110-119. [Link]

  • Chataigner, I., et al. (2007). Sulfonyl vs. Carbonyl Group: Which Is the More Electron-Withdrawing? The Journal of Organic Chemistry, 72(23), 8963-8966. [Link]

  • Patai, S., & Rappoport, Z. (Eds.). (1988). The Chemistry of Sulphones and Sulphoxides. John Wiley & Sons. [Link]

Sources

The Strategic Deployment of 4-(Methylsulfonyl)benzylamine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond a Simple Building Block

In the intricate tapestry of medicinal chemistry, certain molecular motifs consistently emerge as cornerstones of innovation. 4-(Methylsulfonyl)benzylamine is one such scaffold. To the discerning eye, it is far more than a simple primary amine; it is a strategic tool, a convergence of desirable physicochemical properties and synthetic versatility that has proven its worth in the crucible of drug discovery. This guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of this compound, not merely as a catalog of its properties, but as a treatise on its strategic application in the design of novel therapeutics. We will dissect the causality behind its efficacy, explore its role in successful drug candidates, and provide actionable protocols to empower its use in your own research endeavors.

Physicochemical Profile and Strategic Advantages

At its core, the utility of this compound stems from the synergistic interplay between its two key functional groups: the benzylamine linker and the para-substituted methylsulfonyl group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[1]
Molecular Weight 185.24 g/mol [1]
Appearance White to off-white crystalline powder[2]
Solubility Soluble in water and some organic solvents (as HCl salt)[2]

The true value of this building block is revealed when we consider the influence of the methylsulfonyl moiety on the overall molecular properties. The sulfone group is a powerful electron-withdrawing group, which profoundly impacts the molecule's polarity and electronic distribution.[2] In the context of drug design, this translates to several key advantages:

  • Enhanced Solubility: The polar nature of the sulfone group can significantly improve the aqueous solubility of a drug candidate, a critical factor for oral bioavailability and formulation development.

  • Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, particularly oxidative metabolism.[3] By incorporating this group at a metabolically labile position on a parent scaffold, medicinal chemists can effectively block undesirable metabolic pathways, thereby prolonging the drug's half-life and improving its pharmacokinetic profile.

  • Hydrogen Bond Acceptor: The two oxygen atoms of the sulfone group can act as hydrogen bond acceptors, facilitating strong interactions with biological targets such as enzymes and receptors.[4] This can lead to enhanced binding affinity and potency.

  • Modulation of Basicity: The electron-withdrawing nature of the sulfone can reduce the basicity of the benzylamine nitrogen. This can be advantageous in tuning the pKa of the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) properties and to mitigate potential off-target effects associated with high basicity.

The benzylamine portion of the molecule provides a synthetically tractable handle for a wide range of chemical transformations.[2] The primary amine serves as a versatile nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to generate diverse libraries of compounds for structure-activity relationship (SAR) studies.[2]

Synthetic Pathways: From Precursors to the Core Scaffold

The synthesis of this compound is typically achieved through a multi-step process starting from readily available precursors. Two common and reliable routes involve the reduction of either 4-(methylsulfonyl)benzonitrile or the reductive amination of 4-(methylsulfonyl)benzaldehyde.

Synthesis via Reduction of 4-(Methylsulfonyl)benzonitrile

This is a robust and widely employed method. The nitrile functionality is readily reduced to the corresponding primary amine using a variety of reducing agents. Catalytic hydrogenation is a particularly clean and efficient method.

Synthesis from Nitrile 4-(Methylsulfonyl)benzonitrile 4-(Methylsulfonyl)benzonitrile This compound This compound 4-(Methylsulfonyl)benzonitrile->this compound Catalytic Hydrogenation Reducing_Agent H2, Catalyst (e.g., Pd/C, Raney Ni) Reducing_Agent->this compound

Caption: Synthesis of this compound from its nitrile precursor.

Experimental Protocol: Catalytic Hydrogenation of 4-(Methylsulfonyl)benzonitrile

Disclaimer: This protocol is a representative example based on established chemical principles.[5][6][7][8][9] Researchers should consult the primary literature and perform appropriate safety assessments before conducting any experiment.

  • Materials:

    • 4-(Methylsulfonyl)benzonitrile

    • Palladium on carbon (10 wt. % Pd/C)

    • Methanol (reagent grade)

    • Hydrogen gas

  • Procedure:

    • In a high-pressure hydrogenation vessel, dissolve 4-(methylsulfonyl)benzonitrile (1.0 eq) in methanol.

    • Carefully add 10% Pd/C (5-10 mol %).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 50-100 psi).

    • Stir the reaction mixture vigorously at room temperature or with gentle heating (e.g., 40-50 °C) until hydrogen uptake ceases.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of celite to remove the catalyst, washing the filter cake with methanol.

    • Concentrate the filtrate under reduced pressure to yield the crude this compound.

    • The product can be further purified by recrystallization or column chromatography if necessary.

Synthesis via Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

Reductive amination is another powerful and versatile method for the synthesis of amines. This one-pot reaction involves the in-situ formation of an imine from the aldehyde and an amine source (in this case, ammonia or an ammonia equivalent), followed by its immediate reduction.

Reductive Amination 4-(Methylsulfonyl)benzaldehyde 4-(Methylsulfonyl)benzaldehyde Imine_Intermediate Imine Intermediate (transient) 4-(Methylsulfonyl)benzaldehyde->Imine_Intermediate Ammonia_Source NH3 or NH4OAc Ammonia_Source->Imine_Intermediate Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Catalyst) This compound This compound Reducing_Agent->this compound Imine_Intermediate->this compound

Caption: Reductive amination pathway to this compound.

Case Studies: The 4-(Methylsulfonyl)phenyl Moiety in Marketed Drugs

While drugs containing the precise this compound scaffold are not as prevalent, the broader 4-(methylsulfonyl)phenyl moiety is a key pharmacophore in several blockbuster drugs. Analyzing these examples provides invaluable insight into the strategic advantages conferred by this functional group.

Celecoxib (Celebrex®): A Selective COX-2 Inhibitor

Celecoxib is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. The 4-(methylsulfonyl)phenyl group plays a crucial role in its selectivity and overall pharmacological profile.

  • Mechanism of Action: The sulfonamide group of celecoxib is thought to be responsible for its selective binding to a hydrophilic side pocket present in the active site of COX-2, but not in COX-1. This interaction is key to its COX-2 selectivity, which is believed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Synthetic Considerations: The synthesis of celecoxib involves the condensation of a trifluoromethyl-substituted β-diketone with 4-sulfamoylphenylhydrazine.[10] This highlights the utility of sulfonyl-functionalized phenyl rings as key building blocks in the synthesis of complex drug molecules.

Pazopanib (Votrient®): A Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a potent tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma.[4] It targets several receptors, including VEGFR and PDGFR. The 4-(methylsulfonyl)phenyl group is a key component of the molecule's structure.

  • Role of the Sulfonamide: In pazopanib, the sulfonamide group acts as a crucial linker and contributes to the overall binding affinity of the molecule to its target kinases. It also influences the physicochemical properties of the drug, such as its solubility and metabolic stability.

  • Synthetic Strategy: The synthesis of pazopanib involves the coupling of a pyrimidine core with 5-amino-2-methylbenzenesulfonamide and an indazole moiety.[4] This again underscores the importance of sulfonyl-containing anilines and related building blocks in the construction of complex kinase inhibitors.

Vemurafenib (Zelboraf®): A BRAF Kinase Inhibitor

Vemurafenib is a highly selective inhibitor of the BRAF V600E mutated kinase, which is prevalent in many cases of melanoma.[11] The drug contains a propanesulfonamide attached to a difluorophenyl ring.

  • Impact of the Sulfonamide: The sulfonamide group in vemurafenib is critical for its potent and selective inhibition of the target kinase. It forms key hydrogen bonding interactions within the ATP-binding pocket of the enzyme.

  • Synthetic Approach: The synthesis of vemurafenib is a complex multi-step process, with a key step involving the coupling of a pyrrolopyridine core with a sulfonamide-containing aniline derivative.[2]

Structure-Activity Relationship (SAR) Insights

SAR_Insights cluster_core This compound Core cluster_modifications Potential Modifications cluster_outcomes Impact on Properties Core [ SO2Me ]----[ Ph ]----[ CH2NH2 ] Amine_Mod Amine Derivatization (Amides, Sulfonamides, Alkylation) Core->Amine_Mod Synthetic Handle Ring_Mod Aromatic Ring Substitution Core->Ring_Mod Potency Potency & Selectivity Amine_Mod->Potency Target Interactions PK_Props Pharmacokinetics (ADME) Amine_Mod->PK_Props PhysChem Physicochemical Properties (Solubility, Lipophilicity) Amine_Mod->PhysChem Ring_Mod->Potency Ring_Mod->PK_Props Ring_Mod->PhysChem

Caption: SAR considerations for this compound derivatives.

  • Amine Derivatization: The primary amine of this compound is the most common site for modification. Conversion to amides or sulfonamides can introduce new hydrogen bond donors and acceptors, potentially increasing binding affinity. Alkylation of the amine can modulate its basicity and lipophilicity.

  • Aromatic Ring Substitution: Substitution on the phenyl ring can be used to fine-tune electronic properties, block metabolic hotspots, or introduce additional points of interaction with the target protein.

  • The Indispensable Sulfone: In most SAR campaigns involving this scaffold, the methylsulfonyl group is retained as a key pharmacophoric element due to its multifaceted contributions to potency and drug-like properties.

Conclusion and Future Outlook

This compound is a testament to the power of strategic molecular design. Its unique combination of a versatile synthetic handle and a functionally critical sulfone group makes it an invaluable building block in the medicinal chemist's toolbox. The successful application of the broader 4-(methylsulfonyl)phenyl moiety in a range of approved drugs provides compelling evidence of its utility. As drug discovery continues to tackle increasingly complex biological targets, the demand for well-characterized, functionally optimized building blocks like this compound will only intensify. Its ability to confer favorable physicochemical and pharmacokinetic properties ensures that it will remain a relevant and impactful scaffold for the foreseeable future.

References

  • ChemBK. 4-(Methylsulphonyl)benzylamine hydrochloride. (2024). Available at: [Link]

  • McAllister, M. I., et al. The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight. (2019). ACS Catalysis. Available at: [Link]

  • Global Substance Registration System. 4-METHYLSULFONYLBENZYLAMINE. Available at: [Link]

  • Imamura, K., et al. Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. (2013). Chemical Communications. Available at: [Link]

  • PrepChem. Synthesis of 4-(Methylsulfinyl)benzonitrile. Available at: [Link]

  • RSC Publishing. Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives. (2015). Available at: [Link]

  • ResearchGate. Catalytic hydrogenation of benzonitrile (1 a) to benzylamine (2 a) and N‐benzylidenebenzylamine (2 aa). Available at: [Link]

  • ResearchGate. Reductive aminations of benzaldehyde (Aq‐Fe, NaBH4, CPME, 40 °C, 3 h...). Available at: [Link]

  • Taylor & Francis Online. Synthesis of Celecoxib, its Pro-drugs and Radiolabeled Derivatives. A Brief Review. (2014). Available at: [Link]

  • The Organic Chemistry Portal. Reductive Amination. Available at: [Link]

  • U.S. Patent. Process for the production of benzylamine and dibenzylamine. (1979).
  • Wikipedia. Reductive amination. Available at: [Link]

  • Zhang, Y., et al. Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts. (2021). Nature Communications. Available at: [Link]

  • Zhang, Z., et al. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. (2017). Current Topics in Medicinal Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analog. (2025). Available at: [Link]

Sources

An In-depth Technical Guide to the Nucleophilic Properties of the Primary Amine in 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the nucleophilic properties of the primary amine in 4-(methylsulfonyl)benzylamine. The presence of the potent electron-withdrawing methylsulfonyl group in the para position of the benzene ring significantly modulates the electron density on the benzylic amine, thereby influencing its reactivity. This document explores the intricate interplay of electronic effects, offering a theoretical framework for predicting the amine's nucleophilicity and basicity. Detailed, field-proven experimental protocols for the empirical determination of key parameters such as the acid dissociation constant (pKa) and the Mayr nucleophilicity parameter (N) are presented. Furthermore, this guide discusses the synthetic routes to this compound and the implications of its modulated nucleophilicity in the context of drug discovery and development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this important chemical entity.

Introduction: The Impact of the Methylsulfonyl Moiety

This compound is a primary amine whose nucleophilic character is of significant interest in medicinal chemistry and organic synthesis. The core of its unique reactivity lies in the electronic influence of the para-substituted methylsulfonyl (-SO₂CH₃) group. This group is a strong σ- and π-electron-withdrawing group, which markedly reduces the electron density of the aromatic ring and, consequently, the electron-donating ability of the primary amine's lone pair.[1] Understanding the extent of this electronic modulation is crucial for predicting the reactivity of this compound in nucleophilic substitution and addition reactions, which are fundamental in the synthesis of many pharmaceutical agents.

The primary amine of benzylamine itself is a moderately strong nucleophile. However, the introduction of the methylsulfonyl group is expected to significantly decrease its nucleophilicity and basicity. This guide will dissect the theoretical basis for this phenomenon and provide the practical tools to quantify it.

Theoretical Framework: Predicting Nucleophilicity and Basicity

Electronic Effects and Hammett Constants

The electronic effect of the methylsulfonyl group can be quantified using Hammett constants. The Hammett equation, log(k/k₀) = σρ, provides a linear free-energy relationship that relates the reaction rates (k) and equilibrium constants of substituted benzene derivatives to those of the unsubstituted parent compound (k₀).[2][3] The substituent constant, σ, is a measure of the electronic effect of a substituent, while the reaction constant, ρ, reflects the sensitivity of a particular reaction to these effects.

For the para-methylsulfonyl group (-SO₂CH₃), the Hammett constant (σₚ) is approximately +0.72 .[4] A positive σ value indicates an electron-withdrawing group. For reactions with a positive ρ value, such as the deprotonation of a conjugate acid, this will lead to a decrease in the equilibrium constant (i.e., a lower pKa). For reactions where the amine acts as a nucleophile, this electron withdrawal will decrease the reaction rate. In some contexts, particularly with phenols and anilines, the σₚ value for the methylsulfonyl group can be as high as +1.15 , indicating an even stronger electron-withdrawing effect through resonance.[5]

Estimating the pKa of 4-(Methylsulfonyl)benzylammonium Ion

The pKa of the conjugate acid of an amine is a direct measure of its basicity. A lower pKa indicates a weaker base. The pKa of the benzylammonium ion (the conjugate acid of benzylamine) is approximately 9.33. The electron-withdrawing nature of the methylsulfonyl group will lower the pKa of the 4-(methylsulfonyl)benzylammonium ion.

  • Estimated pKa ≈ pKa(benzylammonium) - ρ * σₚ

  • Estimated pKa ≈ 9.33 - (1.1 * 0.72) ≈ 8.54

This estimation suggests that this compound is a significantly weaker base than benzylamine.

Estimating the Nucleophilicity using Mayr's Scale

Mayr's nucleophilicity scale provides a quantitative measure of the nucleophilic strength of a compound.[6] The nucleophilicity parameter, N, is determined from the rate constants of the nucleophile's reaction with a series of reference electrophiles. The relationship is described by the equation:

log k (20 °C) = s(N + E)

where k is the second-order rate constant, s is a nucleophile-specific sensitivity parameter, and E is the electrophilicity parameter of the reference electrophile.

The Mayr nucleophilicity parameter (N) for the parent compound, benzylamine, has been determined in several solvents:

AmineSolventMayr's NsN
BenzylamineDMSO15.280.65
BenzylamineWater13.440.55
BenzylamineAcetonitrile14.290.67
Data sourced from Mayr's Database of Reactivity Parameters.[7][8]

The strong electron-withdrawing effect of the para-methylsulfonyl group will significantly reduce the nucleophilicity of the amine. A precise N value for this compound is not currently available in the database. However, based on the Hammett constant and the observed effects of other electron-withdrawing groups on amine nucleophilicity, a substantial decrease in the N value compared to benzylamine is expected. This makes this compound a significantly less reactive nucleophile.

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the reductive amination of 4-(methylsulfonyl)benzaldehyde.[1][9][10][11] This method involves the reaction of the aldehyde with an ammonia source to form an intermediate imine, which is then reduced to the desired primary amine.

Reductive Amination Workflow

G start 4-(Methylsulfonyl)benzaldehyde + NH3 source (e.g., NH4Cl) imine Imine Formation start->imine Solvent (e.g., Methanol) reduction In situ Reduction imine->reduction product This compound reduction->product reductant Reducing Agent (e.g., NaBH3CN, NaBH(OAc)3) reductant->reduction

Caption: Reductive amination workflow for the synthesis of this compound.

Detailed Synthetic Protocol

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • Ammonium chloride (NH₄Cl)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol, add ammonium chloride (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.2 eq) or sodium triacetoxyborohydride (1.2 eq) in portions.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Experimental Determination of Nucleophilic Properties

To move beyond estimations, empirical determination of the pKa and Mayr nucleophilicity parameter is essential. The following protocols provide a robust framework for these measurements.

Protocol for pKa Determination by Potentiometric Titration

Principle:

This method involves the titration of a solution of the amine's conjugate acid with a standardized strong base. The pH is monitored throughout the titration, and the pKa is determined from the half-equivalence point.

Workflow:

G start Prepare a solution of 4-(methylsulfonyl)benzylammonium chloride titration Titrate with standardized NaOH solution start->titration monitoring Monitor pH with a calibrated pH meter titration->monitoring analysis Plot pH vs. volume of NaOH added monitoring->analysis pka Determine pKa at the half-equivalence point analysis->pka

Caption: Workflow for pKa determination by potentiometric titration.

Procedure:

  • Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water.

  • Add a stoichiometric amount of standardized hydrochloric acid (HCl) to form the 4-(methylsulfonyl)benzylammonium chloride salt.

  • Calibrate a pH meter using standard buffer solutions.

  • Titrate the solution with a standardized solution of sodium hydroxide (NaOH), adding the titrant in small increments.

  • Record the pH of the solution after each addition of NaOH.

  • Plot the measured pH values against the volume of NaOH added.

  • Determine the equivalence point from the inflection point of the titration curve.

  • The pKa is the pH at the half-equivalence point (the point at which half of the acid has been neutralized).

Protocol for Determining the Mayr Nucleophilicity Parameter (N)

Principle:

The nucleophilicity parameter (N) is determined by measuring the second-order rate constants for the reaction of this compound with a series of reference electrophiles (e.g., benzhydrylium ions) of known electrophilicity (E).

Workflow:

G prepare Prepare solutions of this compound and reference electrophiles kinetics Measure reaction rates using UV-Vis spectrophotometry prepare->kinetics rate_constants Calculate second-order rate constants (k) kinetics->rate_constants mayr_plot Plot log(k) vs. E for each electrophile rate_constants->mayr_plot parameters Determine N and s from the linear plot mayr_plot->parameters

Caption: Workflow for determining Mayr's nucleophilicity parameters.

Procedure:

  • Prepare stock solutions of this compound and a series of reference electrophiles (e.g., substituted benzhydrylium tetrafluoroborates) in a suitable solvent (e.g., acetonitrile).

  • Follow the disappearance of the colored benzhydrylium ions using a UV-Vis spectrophotometer at their respective λ(max).

  • Conduct kinetic experiments under pseudo-first-order conditions with the amine in large excess.

  • Determine the pseudo-first-order rate constant (k_obs) by fitting the absorbance decay to a single exponential function.

  • Calculate the second-order rate constant (k) from the slope of a plot of k_obs versus the concentration of the amine.

  • Plot log(k) for the reactions with the different reference electrophiles against their known E values.

  • The resulting linear plot will have a slope of s (the nucleophile-specific sensitivity parameter) and a y-intercept of sN.

  • Calculate the nucleophilicity parameter N from the intercept and slope.

Implications in Drug Discovery and Development

The modulated nucleophilicity of this compound has significant implications in a pharmaceutical context:

  • Reduced Reactivity and Increased Stability: The lower nucleophilicity can lead to increased stability of drug candidates containing this moiety, reducing the likelihood of unwanted side reactions in biological systems.

  • Controlled Synthesis: The attenuated reactivity allows for more controlled and selective chemical transformations during the synthesis of complex molecules.

  • Pharmacokinetic Properties: The polar sulfonyl group can improve the aqueous solubility and other pharmacokinetic properties of a drug molecule.

  • Hydrogen Bonding: The oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, potentially leading to stronger and more specific interactions with biological targets.

Conclusion

The primary amine of this compound exhibits significantly attenuated nucleophilicity and basicity due to the strong electron-withdrawing nature of the para-methylsulfonyl group. This guide has provided a theoretical framework for understanding and estimating these properties, grounded in the principles of physical organic chemistry. Furthermore, detailed experimental protocols have been presented to enable the precise, empirical determination of the pKa and Mayr's nucleophilicity parameter (N). A thorough understanding of these nucleophilic properties is paramount for the effective utilization of this compound as a building block in the design and synthesis of novel therapeutic agents. The presented methodologies offer a clear path for researchers to quantitatively characterize this and other similarly functionalized molecules, thereby facilitating more predictable and successful drug development campaigns.

References

  • Mayr, H., Ofial, A. R., & Singer, C. (n.d.). Mayr's Database of Reactivity Parameters - Molecule benzylamine (in DMSO). Retrieved from [Link]

  • Kloosterziel, H., & Backer, H. J. (2010). Hammett's substitution constant for the methylsulphonyl group and its mesomeric effect. (Properties of the sulphonyl group XXIII). ResearchGate. Retrieved from [Link]

  • Mayr, H., Ofial, A. R., & Singer, C. (n.d.). Mayr's Database of Reactivity Parameters - N-Nucleophiles. Retrieved from [Link]

  • Mayr, H., Ofial, A. R., & Singer, C. (n.d.). Mayr's Database of Reactivity Parameters - Aliphatic amines. Retrieved from [Link]

  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2016). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C–H Cross-Coupling. Journal of the American Chemical Society, 138(49), 15833–15836.
  • Protti, S., Fagnoni, M., & Albini, A. (2023). Deaminative coupling of benzylamines and arylboronic acids. Chemical Science, 14(3), 654-659.
  • Wikipedia. (2023). Reductive amination. Retrieved from [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249.
  • Hashmi, A. S. K., et al. (2006). Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 62(11), o5009-o5010.
  • Mayr, H. (n.d.). Research Prof. H. Mayr. Retrieved from [Link]

  • Wang, C., et al. (2018). Regio- and chemoselective Csp3–H arylation of benzylamines by single electron transfer/hydrogen atom transfer synergistic catalysis. Chemical Science, 9(40), 7799–7804.
  • Wikipedia. (2023). Hammett equation. Retrieved from [Link]

  • Google Patents. (n.d.). WO2007054668A1 - Synthesis of methylsulphonyl benzene compounds.
  • Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). Wiley-Interscience.
  • University of California, Davis. (n.d.). Table 1: Hammett constants for some common substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105566181A - Synthetic method of 4-methylsulfonyl methylbenzene.
  • Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

  • Study Mind. (n.d.). Aromatic Chemistry - Reactivity of Substituted Benzene (A-Level Chemistry). Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Methylsulfonyl)benzyl Moiety in Kinase Inhibition

In the landscape of modern oncology, the development of small molecule kinase inhibitors remains a cornerstone of targeted therapy. Kinases, a vast family of enzymes that regulate cellular signaling pathways, are frequently dysregulated in cancer, leading to uncontrolled cell growth and proliferation.[1][2][3] The design of potent and selective kinase inhibitors is therefore a critical endeavor in medicinal chemistry.

This document provides a comprehensive guide to the synthesis of kinase inhibitors incorporating the 4-(methylsulfonyl)benzylamine building block. This particular scaffold is of significant interest due to the advantageous physicochemical properties conferred by the methylsulfonyl group. This functional group can act as a hydrogen bond acceptor and engage in favorable interactions with the hinge region of the kinase ATP-binding pocket, a critical interaction for potent inhibition.[4][5] Furthermore, the sulfonyl group can enhance solubility and modulate the pharmacokinetic profile of the final compound.

Herein, we will explore the rationale behind the use of this compound, provide detailed, step-by-step protocols for the synthesis of a representative kinase inhibitor, and discuss the broader applications of this versatile building block in drug discovery.

The Target: BRAF V600E and the MAPK/ERK Signaling Pathway

A prominent target for kinase inhibitors is the BRAF protein, a serine/threonine kinase that is a key component of the mitogen-activated protein kinase (MAPK/ERK) signaling pathway.[1][2][3][6] This pathway transduces extracellular signals to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[1][2][3][6]

A specific mutation, V600E, in the BRAF gene leads to a constitutively active protein that drives oncogenesis in a significant percentage of melanomas, as well as in some colorectal and thyroid cancers.[1][2][3][6][7] Therefore, the development of inhibitors targeting BRAF V600E is a clinically validated strategy.

graph "BRAF_V600E_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; RAS [label="RAS", fillcolor="#F1F3F4", fontcolor="#202124"]; BRAF_V600E [label="BRAF V600E\n(Constitutively Active)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK1/2", fillcolor="#FBBC05", fontcolor="#202124"]; ERK [label="ERK1/2", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transcription_Factors [label="Transcription Factors\n(e.g., c-Myc, c-Jun)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation,\nSurvival, & Angiogenesis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Inhibitor [label="BRAF V600E Inhibitor\n(e.g., Vemurafenib)", shape=box, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges RTK -> RAS [label="Growth Factor"]; RAS -> BRAF_V600E [label="GTP"]; BRAF_V600E -> MEK [label="Phosphorylation"]; MEK -> ERK [label="Phosphorylation"]; ERK -> Transcription_Factors [label="Phosphorylation"]; Transcription_Factors -> Proliferation; Inhibitor -> BRAF_V600E [label="Inhibition", style=dashed, color="#EA4335", arrowhead=tee]; }

Caption: The constitutively active BRAF V600E mutant drives downstream signaling through the MAPK/ERK pathway, leading to increased cell proliferation.

Synthetic Strategy: Leveraging Nucleophilic Aromatic Substitution

A common and effective strategy for the synthesis of pyrimidine-based kinase inhibitors is the nucleophilic aromatic substitution (SNAr) reaction. In this approach, a nucleophile, such as an amine, displaces a leaving group on an electron-deficient aromatic ring, like a chloropyrimidine. This compound is an excellent nucleophile for this purpose, with its primary amine readily attacking the electrophilic carbon of the pyrimidine ring.

The following protocol outlines the synthesis of a hypothetical, yet representative, N-(4-(methylsulfonyl)benzyl)pyrimidin-4-amine derivative, a core scaffold found in many kinase inhibitors.

graph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];

// Nodes Start [label="Start Materials:\nthis compound\n2,4-Dichloropyrimidine", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Nucleophilic Aromatic Substitution\n(SNAr)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; Workup [label="Aqueous Workup\n& Extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Column Chromatography", shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Characterization [label="Characterization:\n1H NMR, 13C NMR, LC-MS", shape=parallelogram, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Final_Product [label="Final Product:\n2-chloro-N-(4-(methylsulfonyl)benzyl)pyrimidin-4-amine", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Start -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Characterization; Characterization -> Final_Product; }

Caption: A general workflow for the synthesis and purification of a pyrimidine-based kinase inhibitor intermediate.

Detailed Experimental Protocol

Synthesis of 2-chloro-N-(4-(methylsulfonyl)benzyl)pyrimidin-4-amine

This protocol describes a representative synthesis. Researchers should adapt this procedure based on the specific reactivity of their chosen substrates and perform appropriate reaction monitoring (e.g., TLC, LC-MS).

Materials and Reagents:

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Supplier
This compound4393-16-2185.25Sigma-Aldrich
2,4-Dichloropyrimidine3934-20-1148.98Alfa Aesar
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.24Acros Organics
2-Propanol (IPA)67-63-060.10Fisher Scientific
Dichloromethane (DCM)75-09-284.93VWR
Ethyl Acetate (EtOAc)141-78-688.11EMD Millipore
Hexanes110-54-386.18Macron
Saturated Sodium Bicarbonate (aq)N/AN/AIn-house prep
Brine (Saturated NaCl solution)N/AN/AIn-house prep
Anhydrous Sodium Sulfate7757-82-6142.04J.T. Baker
Silica Gel (230-400 mesh)7631-86-960.08Sorbent Technologies

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dichloropyrimidine (1.0 g, 6.71 mmol) and 2-propanol (30 mL).

  • Addition of Amine and Base: To the stirred solution, add this compound (1.24 g, 6.71 mmol, 1.0 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.34 mL, 13.42 mmol, 2.0 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove the 2-propanol.

  • Extraction: Redissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a solid.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hexanes) to afford the pure 2-chloro-N-(4-(methylsulfonyl)benzyl)pyrimidin-4-amine.

  • Characterization: Characterize the final product by 1H NMR, 13C NMR, and LC-MS to confirm its identity and purity.

Structure-Activity Relationship (SAR) Insights

The 4-(methylsulfonyl)benzyl moiety offers several advantages in kinase inhibitor design:

  • Hinge Binding: The sulfonyl group can act as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of a key amino acid in the kinase hinge region. This interaction anchors the inhibitor in the ATP-binding pocket, contributing significantly to its potency.

  • Solubility: The polar sulfonyl group can improve the aqueous solubility of the inhibitor, which is a critical factor for oral bioavailability.

  • Metabolic Stability: The methylsulfonyl group is generally resistant to metabolic degradation, which can lead to a longer in vivo half-life of the drug.

  • Modulation of Potency and Selectivity: The position and substitution pattern of the sulfonyl group on the phenyl ring can be modified to fine-tune the inhibitor's potency and selectivity for the target kinase over other kinases in the kinome.[5][8]

Table of Representative Kinase Inhibitors with Sulfonyl Moieties and their Biological Activity:

Kinase InhibitorTarget Kinase(s)IC50 (nM)Reference
VemurafenibBRAF V600E31[1]
DabrafenibBRAF V600E0.8[1]
LapatinibEGFR, HER210.8, 9.8[2]
PazopanibVEGFR1/2/3, PDGFRα/β, c-Kit10, 30, 47, 84, 74, 140[2]

Note: While not all of these inhibitors are synthesized directly from this compound, they highlight the prevalence and importance of the sulfonyl group in potent kinase inhibition.

Conclusion and Future Directions

This compound is a valuable and versatile building block in the synthesis of kinase inhibitors. Its inherent properties allow for the creation of potent and selective inhibitors with favorable pharmacokinetic profiles. The synthetic protocol outlined in this document provides a robust and adaptable method for incorporating this key moiety into a pyrimidine-based scaffold. Further exploration of different core heterocycles and substitution patterns on the benzyl ring will undoubtedly lead to the discovery of novel and effective kinase inhibitors for the treatment of cancer and other diseases driven by aberrant kinase signaling.

References

  • Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. National Institutes of Health. [Link]

  • Practical synthesis of lapatinib. ResearchGate. [Link]

  • BRAF V600E: Implications for Carcinogenesis and Molecular Therapy. AACR Journals. [Link]

  • BRAF signaling pathway including abnormal signaling from BRAFV600E... ResearchGate. [Link]

  • The classification of BRAF mutations and their signaling pathways. ResearchGate. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. National Institutes of Health. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be? National Institutes of Health. [Link]

Sources

Application Notes: Strategic Incorporation of 4-(Methylsulfonyl)benzylamine for Accelerated Drug Discovery Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern drug discovery, the strategic construction of diverse and well-curated compound libraries is paramount to identifying novel therapeutic agents. The choice of chemical building blocks is a critical determinant of the structural diversity and, ultimately, the biological relevance of these libraries. 4-(Methylsulfonyl)benzylamine has emerged as a highly valuable scaffold due to the unique physicochemical properties imparted by the methylsulfonyl group. This functional group is a strong electron-withdrawing substituent that can enhance a molecule's polarity and influence its electronic distribution.[1] In medicinal chemistry, the methylsulfonyl moiety is frequently incorporated into drug candidates to improve their pharmacological profiles, including enhancing solubility, metabolic stability, and serving as a hydrogen bond acceptor.[1][2]

The benzylamine portion of the molecule provides a versatile reactive handle for a multitude of chemical transformations, most notably amide bond formation and reductive amination.[1] This dual functionality makes this compound an ideal building block for parallel synthesis and the generation of large, diverse libraries of compounds for high-throughput screening. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in the synthesis of drug discovery libraries. We will delve into the rationale behind its use, provide detailed, field-proven protocols for key reactions, and present data in a clear, comparative format.

The Strategic Advantage of the Methylsulfonyl Moiety

The sulfonyl functional group is a cornerstone in medicinal chemistry, with over 150 FDA-approved drugs containing this moiety.[2] The methylsulfonyl group, in particular, offers several advantages when incorporated into a drug discovery library:

  • Enhanced Aqueous Solubility: The polar nature of the sulfone group can significantly improve the solubility of parent compounds, a critical parameter for oral bioavailability and formulation.[2]

  • Metabolic Stability: The sulfone group is exceptionally stable to hydrolysis and resistant to metabolic reduction of the sulfur atom, which can slow down the in vivo metabolism of a drug candidate.[2]

  • Hydrogen Bonding Capacity: The two oxygen atoms of the sulfonyl group can act as hydrogen bond acceptors, facilitating stronger and more specific interactions with biological targets.[3]

  • Modulation of Physicochemical Properties: As a potent electron-withdrawing group, the methylsulfonyl moiety can modulate the pKa of nearby functional groups and influence the overall electronic properties of the molecule, which can be fine-tuned for optimal target engagement.[2]

Core Synthetic Methodologies for Library Construction

This compound is primarily employed in library synthesis through two robust and high-yielding reactions: amide bond formation and reductive amination. These reactions are well-suited for parallel synthesis platforms due to their broad substrate scope and generally mild reaction conditions.

Amide Bond Formation: A Pillar of Medicinal Chemistry

The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[4] The primary amine of this compound readily participates in coupling reactions with a diverse range of carboxylic acids, enabling the introduction of a wide array of R-groups into the library.

Workflow for Amide Library Synthesis

Caption: General workflow for amide library synthesis.

Protocol 1: High-Throughput Amide Coupling using HATU

This protocol outlines a robust method for parallel amide bond formation in a 96-well plate format using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent.[5]

Materials:

  • This compound

  • Carboxylic acid library (pre-weighed in 96-well plate)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

  • LC-MS for reaction monitoring and purity analysis

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in anhydrous DMF.

    • Prepare a 0.5 M solution of HATU in anhydrous DMF.

    • Prepare a 1.0 M solution of DIPEA in anhydrous DMF.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique carboxylic acid (0.1 mmol, 1.0 equiv), add 200 µL of the this compound stock solution (0.1 mmol, 1.0 equiv) using a multichannel pipette.

    • Add 220 µL of the HATU stock solution (0.11 mmol, 1.1 equiv) to each well.

    • Add 200 µL of the DIPEA stock solution (0.2 mmol, 2.0 equiv) to each well.

    • Seal the reaction block with a chemically resistant sealing mat.

  • Reaction and Work-up:

    • Place the reaction block on an orbital shaker and agitate at room temperature for 2-4 hours. Reaction progress can be monitored by taking a small aliquot from a representative well for LC-MS analysis.

    • Upon completion, quench the reaction by adding 500 µL of water to each well.

    • The product can be isolated by liquid-liquid extraction or direct purification via preparative HPLC.

Data Presentation: Comparison of Amide Coupling Reagents

Coupling ReagentTypical Reaction TimeMolar Ratio (Acid:Amine:Reagent)Typical YieldReference
EDC/NHS2-12 hours1:1:(1.5-5)40-70%[5]
HATU1-4 hours1:1:1.160-90%[5]
Reductive Amination: Accessing Diverse Amine Scaffolds

Reductive amination is a powerful method for forming carbon-nitrogen bonds and is a cornerstone in the synthesis of pharmaceuticals.[6] It allows for the reaction of this compound with a diverse library of aldehydes and ketones to produce a wide range of secondary amines.

Workflow for Reductive Amination Library Synthesis

Caption: General workflow for reductive amination library synthesis.

Protocol 2: High-Throughput Reductive Amination using Sodium Triacetoxyborohydride

This protocol details a one-pot reductive amination procedure suitable for parallel synthesis, utilizing the mild and selective reducing agent sodium triacetoxyborohydride (STAB).[7]

Materials:

  • This compound

  • Aldehyde or ketone library (pre-weighed in 96-well plate)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (optional, as catalyst)

  • 96-well reaction block with sealing mat

  • Multichannel pipette

  • Orbital shaker

  • LC-MS for reaction monitoring and purity analysis

Procedure:

  • Preparation of Reagent Stock Solutions:

    • Prepare a 0.5 M solution of this compound in DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well containing a unique aldehyde or ketone (0.1 mmol, 1.0 equiv), add 200 µL of the this compound stock solution (0.1 mmol, 1.0 equiv).

    • If the carbonyl substrate is less reactive, a catalytic amount of acetic acid (e.g., 5 µL) can be added to each well to facilitate imine formation.

    • Allow the mixture to stir for 20-30 minutes at room temperature to form the imine intermediate.

    • Add sodium triacetoxyborohydride (0.15 mmol, 1.5 equiv) as a solid to each well.

  • Reaction and Work-up:

    • Seal the reaction block and shake at room temperature for 4-16 hours. Monitor the reaction by LC-MS.

    • Upon completion, quench the reaction by the slow addition of 500 µL of a saturated aqueous solution of sodium bicarbonate to each well.

    • The product can be isolated by liquid-liquid extraction followed by purification via silica gel chromatography or preparative HPLC.

Conclusion

This compound is a powerful and versatile building block for the synthesis of drug discovery libraries. The strategic incorporation of the methylsulfonyl group can impart favorable physicochemical properties to the resulting compounds, increasing the likelihood of identifying promising hit molecules. The robust and high-yielding nature of amide bond formation and reductive amination makes this building block particularly amenable to high-throughput parallel synthesis. The detailed protocols provided herein offer a solid foundation for researchers to efficiently construct large and diverse compound libraries, thereby accelerating the drug discovery process.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. Retrieved from [Link]

  • Li, Y., et al. (2021). Development of on-DNA vinyl sulfone synthesis for DNA-encoded chemical libraries. Organic Chemistry Frontiers. Royal Society of Chemistry. Retrieved from [Link]

  • Li, B., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Molecules. MDPI. Retrieved from [Link]

  • ChemBK. (2024). 4-(Methylsulphonyl)benzylamine hydrochloride. Retrieved from [Link]

  • Morales, G. A., et al. (2014). Libraries from Libraries: A Series of Sulfonamide Linked Heterocycles Derived from the Same Scaffold. Molecules. MDPI. Retrieved from [Link]

  • RSC Publishing. (n.d.). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed. (2012). Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications. Retrieved from [Link]

  • Wikipedia. (n.d.). Methylsulfonylmethane. Retrieved from [Link]

  • GSRS. (n.d.). 4-METHYLSULFONYLBENZYLAMINE. Retrieved from [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. BYU ScholarsArchive. Retrieved from [Link]

  • ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • ResearchGate. (2015). Solvent-Free Reductive Amination: An Organic Chemistry Experiment. Retrieved from [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research. BYU ScholarsArchive. Retrieved from [Link]

  • PMC - NIH. (n.d.). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Retrieved from [Link]

  • Pharmaceutical Technology. (n.d.). Synthesis of Building Blocks for Drug Design Programmes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Efficient amide bond formation via tropylium ion organocatalysis. Retrieved from [Link]

  • NIH. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). Multicomponent reactions IV. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Multicomponent reactions in nucleoside chemistry. Retrieved from [Link]

  • PubMed. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Retrieved from [Link]

  • MDPI. (n.d.). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • PMC - NIH. (n.d.). Discovery and Lead Optimization of Benzene-1,4-disulfonamides as Oxidative Phosphorylation Inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. Retrieved from [Link]

  • ACG Publications. (2010). Ionic liquid catalyzed multicomponent synthesis of 3,4- dihydro-3-substituted-2H-naphtho[2,1-e][2][8]oxazine derivatives. Retrieved from [Link]

  • PubMed. (2025). Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. Retrieved from [Link]

Sources

Application Notes & Protocols: Derivatization of 4-(Methylsulfonyl)benzylamine for the Development of Novel Therapeutic Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Methylsulfonyl)benzyl Moiety

In contemporary medicinal chemistry, the pursuit of molecular scaffolds that confer favorable pharmacokinetic and pharmacodynamic properties is paramount. The 4-(methylsulfonyl)benzyl group has emerged as a privileged pharmacophoric element in the design of a diverse array of therapeutic agents. Its defining feature, the methylsulfonyl group (-SO₂CH₃), is a potent hydrogen bond acceptor and a bioisostere for other functionalities, yet it remains metabolically robust and can significantly enhance aqueous solubility and crystal packing of small molecules.

4-(Methylsulfonyl)benzylamine, with its reactive primary amine, serves as an ideal and versatile starting material for chemical library synthesis.[1][2][3] The amine handle provides a straightforward point of attachment for a vast array of chemical functionalities, enabling systematic exploration of the structure-activity relationship (SAR) to optimize target engagement, selectivity, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. This guide provides detailed protocols for several key derivatization strategies, explaining the rationale behind each method and offering insights for troubleshooting and characterization. The sulfonamide moiety, a related functional group, is a cornerstone in the development of a wide range of therapeutics, including anticancer and anti-inflammatory agents, underscoring the value of sulfur-based functional groups in drug design.[4][5][6]

Section 1: Foundational Derivatization Strategies

The primary amine of this compound is a nucleophile that readily participates in a variety of bond-forming reactions.[2] The most common and effective initial strategies involve N-acylation, N-alkylation, urea formation, and sulfonamide synthesis.

G cluster_acylation N-Acylation cluster_alkylation N-Alkylation cluster_urea Urea / Thiourea Formation cluster_sulfonamide Sulfonamide Formation start This compound acyl_chloride R-COCl / Base start->acyl_chloride Forms C-N Amide Bond reductive_amination R-CHO / Reducing Agent (e.g., NaBH(OAc)₃) start->reductive_amination Forms C-N Alkyl Bond isocyanate R-NCO start->isocyanate Forms Urea Linkage sulfonyl_chloride R-SO₂Cl / Base start->sulfonyl_chloride Forms Sulfonamide Linkage amide Amide Derivatives acyl_chloride->amide coupling R-COOH / Coupling Agents (EDC, HOBt) coupling->amide sec_amine Secondary Amine Derivatives reductive_amination->sec_amine alkyl_halide R-X / Base alkyl_halide->sec_amine urea_product Urea / Thiourea Derivatives isocyanate->urea_product thiourea R-NCS thiourea->urea_product sulfonamide_product Sulfonamide Derivatives sulfonyl_chloride->sulfonamide_product

Diagram 1: Key derivatization pathways for this compound.

Protocol 1.1: N-Acylation via Amide Coupling

N-acylation is a fundamental transformation that introduces an amide bond, a critical functional group in a vast number of pharmaceuticals due to its structural rigidity and hydrogen bonding capabilities.[7] This protocol uses standard peptide coupling reagents, which are mild and minimize racemization if chiral carboxylic acids are used.

Principle: A carboxylic acid is activated by a coupling agent (e.g., EDC) to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of this compound to form a stable amide bond. HOBt is often included to suppress side reactions and improve efficiency.

Materials:

  • This compound (or its hydrochloride salt)[1]

  • Carboxylic acid of interest

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DCM (or DMF for less soluble substrates) to a concentration of approximately 0.1 M.

  • Add this compound (1.05 eq). If using the hydrochloride salt, add DIPEA or TEA (2.2 eq) to neutralize the salt and for the coupling reaction. If using the free base, add 1.2 eq of the base.

  • Add HOBt (1.2 eq) to the mixture and stir for 5 minutes.

  • Add EDC·HCl (1.2 eq) portion-wise to the stirring solution at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. Reactions are typically complete within 4-16 hours.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes) or recrystallization to yield the pure N-acylated product.

Self-Validation & Characterization:

  • TLC/LC-MS: Confirm the consumption of starting materials and the formation of a new, typically less polar, product spot/peak with the expected mass-to-charge ratio.

  • ¹H NMR: Expect to see characteristic signals for the benzylic protons (-CH₂-) as a doublet coupled to the amide N-H, typically around 4.5 ppm. The amide proton (-NH-) will appear as a triplet.

  • IR Spectroscopy: Look for the appearance of a strong carbonyl (C=O) stretch around 1650 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Protocol 1.2: N-Alkylation via Reductive Amination

Reductive amination is a highly versatile and efficient method for forming C-N single bonds, allowing for the introduction of diverse alkyl and aryl groups.[8][9][10] The reaction proceeds by forming an intermediate imine, which is then reduced in situ.

Principle: The benzylamine reacts with an aldehyde or ketone to form a Schiff base (imine) intermediate. A mild reducing agent, such as sodium triacetoxyborohydride, selectively reduces the imine C=N bond to the corresponding secondary amine without reducing the starting carbonyl compound.[9]

Materials:

  • This compound

  • Aldehyde or ketone of interest (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic acid (optional, as a catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • Dissolve this compound (1.2 eq) and the desired aldehyde/ketone (1.0 eq) in DCE or THF in a round-bottom flask.

  • If desired, add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor by TLC or LC-MS. Reactions are typically complete in 2-12 hours.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via flash column chromatography.

Scientist's Note: Sodium triacetoxyborohydride is preferred over other reducing agents like sodium borohydride as it is milder, more selective for imines over carbonyls, and does not require acidic conditions that can be problematic for sensitive substrates.[9]

Protocol 1.3: Synthesis of Urea Derivatives

Urea moieties are prevalent in modern drug discovery, acting as effective hydrogen bond donors and acceptors that can mimic transition states in enzyme-catalyzed reactions.[11]

Principle: The most direct method involves the reaction of the primary amine with an isocyanate. The highly electrophilic carbon of the isocyanate is readily attacked by the nucleophilic amine to form the urea linkage. This reaction is typically fast and high-yielding.[12][13]

Materials:

  • This compound

  • Isocyanate of interest (R-NCO) (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Dissolve this compound (1.05 eq) in anhydrous THF or DCM in a flask at 0 °C (ice bath).

  • Slowly add a solution of the isocyanate (1.0 eq) in the same solvent to the stirring amine solution.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction by TLC. The product often precipitates out of the solution upon formation.

  • If a precipitate forms, collect the product by filtration, wash with cold solvent, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by recrystallization or flash chromatography to obtain the pure urea derivative.

Trustworthiness Check: The reaction is often quantitative. Purity can be readily assessed by ¹H NMR and melting point analysis. The appearance of two distinct N-H signals in the NMR spectrum is characteristic of an unsymmetrical urea.

Section 2: Data Presentation & Workflow

Systematic derivatization allows for the generation of compound libraries for screening. The data below represents a hypothetical series of amide derivatives synthesized using Protocol 1.1.

Table 1: Physicochemical and Yield Data for N-Acylated Derivatives

Compound IDR-Group (from R-COOH)Molecular Weight ( g/mol )Yield (%)¹H NMR (δ, ppm, -CH₂-)
MSBA-A01Phenyl289.35884.52 (d, J=5.8 Hz)
MSBA-A024-Chlorophenyl323.79914.53 (d, J=5.9 Hz)
MSBA-A03Cyclohexyl295.41854.38 (d, J=5.5 Hz)
MSBA-A04Thiophen-2-yl295.38824.58 (d, J=5.8 Hz)

G cluster_synthesis Chemical Synthesis cluster_screening Biological Evaluation start This compound derivatization Derivatization Protocols (Acylation, Alkylation, Urea, etc.) start->derivatization purification Purification & QC (Chromatography, NMR, LC-MS) derivatization->purification library Compound Library purification->library hts High-Throughput Screening (Target-based assays) library->hts Assay Screening hit_id Hit Identification hts->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead hit_to_lead->derivatization SAR Feedback Loop lead_candidate Lead Candidate hit_to_lead->lead_candidate

Diagram 2: Workflow from derivatization to lead candidate identification.

Section 3: Advanced Applications & Case Studies

The this compound scaffold is not merely a synthetic building block but a key component of numerous clinically evaluated and approved drugs. Its properties are particularly valuable in the design of kinase inhibitors, where the sulfonyl group can form critical hydrogen bonds in the hinge region of the kinase domain.

Case Study: Kinase Inhibitors Many Type II kinase inhibitors utilize a urea or amide linkage to connect a "hinge-binding" fragment to a moiety that occupies the "allosteric" or "DFG-out" pocket. The this compound core is ideal for the latter. The sulfonyl group can enhance solubility and engage in favorable interactions with solvent or residues in the pocket, while the benzylamine provides the vector to attach the hinge-binding element. Derivatives of this scaffold have shown potent activity against targets like BRAF, a key kinase in the MAPK signaling pathway implicated in melanoma.[4]

Troubleshooting & Key Considerations:

  • Solubility: While the methylsulfonyl group aids solubility, highly aromatic or greasy derivatives can still be challenging to purify. Using more polar solvents like DMF for reactions and purification systems involving methanol/DCM may be necessary.

  • Reactivity of the Amine: As a benzylamine, it is slightly less basic than a simple alkylamine. For less reactive electrophiles (e.g., hindered alkyl halides), stronger bases and higher temperatures may be required for N-alkylation.

  • Protecting Groups: For multi-step syntheses involving harsh conditions, the amine can be temporarily protected, for example, as its Boc-carbamate derivative, which is stable to many reaction conditions but easily removed with acid.

Conclusion

This compound is a high-value starting material for constructing libraries of novel compounds for therapeutic agent discovery. Its derivatization through robust and well-established chemical transformations like N-acylation, reductive amination, and urea formation provides a reliable platform for medicinal chemists. The protocols outlined in this guide are designed to be reproducible and serve as a foundation for the systematic exploration of chemical space around this privileged scaffold, ultimately accelerating the journey from initial hit to lead candidate.

References

Analytical Methods for the Quantification of 4-(Methylsulfonyl)benzylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed examination of analytical methodologies for the precise and reliable quantification of 4-(Methylsulfonyl)benzylamine. As a key intermediate and structural motif in medicinal chemistry, particularly in the synthesis of kinase and COX-2 inhibitors, robust analytical methods are imperative for quality control, stability testing, and pharmacokinetic studies.[1] This document, designed for researchers and drug development professionals, offers in-depth protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The narrative emphasizes the scientific rationale behind procedural choices, adherence to validation standards, and a comparative analysis of the methods to guide selection based on specific analytical requirements.

1. Analyte Overview: this compound

This compound is a primary amine containing a potent electron-withdrawing methylsulfonyl group.[1] This functional group enhances the molecule's polarity and can improve the pharmacological profile of derivative compounds by increasing solubility and metabolic stability.[1] Its primary amine provides a versatile reactive site for synthesizing a wide range of derivatives.[1] Accurate quantification is crucial for ensuring the purity of this starting material and for characterizing its downstream products.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₈H₁₁NO₂S[2][3]
Molecular Weight 185.25 g/mol [1]
Appearance White or off-white crystalline powder[2]
Solubility Soluble in water and some organic solvents[2]
Storage Conditions 2-8°C, inert atmosphere, protected from light

PART I: Primary Method - High-Performance Liquid Chromatography (HPLC)

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most robust and widely applicable method for the quantification of this compound in bulk drug substances and pharmaceutical formulations. Its high specificity, precision, and accuracy make it the gold standard for quality control.

Causality of Method Selection: The polarity imparted by the methylsulfonyl and amine groups makes this compound well-suited for retention on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic ring possesses a strong chromophore, allowing for sensitive detection by UV spectrophotometry. This method avoids the need for derivatization, simplifying the workflow compared to GC-based approaches.[4]

Experimental Protocol: HPLC-UV

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV-Vis detector.

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR grade).

  • Orthophosphoric Acid (AR grade).

  • Water (HPLC grade).

  • This compound reference standard.

2. Preparation of Solutions:

  • Phosphate Buffer (20 mM, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 using orthophosphoric acid.

  • Mobile Phase A: Phosphate Buffer (20 mM, pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Diluent: Mobile Phase A / Mobile Phase B (80:20 v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the Standard Stock Solution with the diluent.

3. Sample Preparation (for a formulated product):

  • Accurately weigh a quantity of the sample equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask.

  • Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve.

  • Dilute to volume with the diluent and mix well.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This yields a theoretical concentration of 100 µg/mL.

4. Chromatographic Conditions:

ParameterCondition
Column C18 (250 mm x 4.6 mm, 5 µm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Gradient Program See table below

Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.08020
10.02080
15.02080
15.18020
20.08020

5. System Suitability and Analysis:

  • Inject the diluent (as a blank), followed by five replicate injections of a mid-range calibration standard (e.g., 25 µg/mL).

  • The system is suitable for use if the relative standard deviation (RSD) for the peak area is ≤ 2.0%.

  • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

  • Inject the sample solutions and quantify the amount of this compound using the linear regression equation from the calibration curve.

Method Validation Framework

All analytical methods must be validated to ensure they are suitable for their intended purpose.[5][6] The validation process provides documented evidence that the method is reliable, accurate, and reproducible.[7][8]

Validation ParameterTypical Acceptance Criteria
Specificity No interference from blank/placebo at the retention time of the analyte. Peak purity should pass.
Linearity Correlation coefficient (r²) ≥ 0.999 over the specified range.
Range Typically 80% to 120% of the test concentration.
Accuracy (% Recovery) 98.0% to 102.0% for drug substance assay.
Precision (RSD%) Repeatability (Intra-day): RSD ≤ 2.0%. Intermediate Precision (Inter-day): RSD ≤ 2.0%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10. Must be precise and accurate.
Robustness Method performance is unaffected by small, deliberate variations in parameters (e.g., pH ±0.2, column temp ±2°C).

PART II: Alternative Methods

While HPLC is the preferred method, alternative techniques may be suitable depending on the available instrumentation and the nature of the analytical problem (e.g., confirmation of identity vs. routine QC).

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity due to mass fragmentation patterns, making it ideal for identification and for quantification in complex matrices where chromatographic separation alone is insufficient.

Causality of Method Selection: Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which may lead to poor peak shape and column adsorption.[9] Chemical derivatization is employed to block the active amine group, reducing polarity and improving volatility and thermal stability, resulting in sharper, more symmetrical peaks.[10][11] Silylation (e.g., with BSTFA) or acylation are common approaches.

Experimental Protocol: GC-MS (with Derivatization)

  • Instrumentation: GC system coupled to a Mass Spectrometer with an Electron Ionization (EI) source.

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Protocol:

    • Evaporate an aliquot of the sample extract or standard solution to dryness under a gentle stream of nitrogen.

    • Add 50 µL of BSTFA + 1% TMCS and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-MS Conditions:

    • Column: 5%-phenyl-95%-dimethylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injector Temp: 250°C.

    • Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Transfer Line Temp: 280°C.

    • Ion Source Temp: 230°C.

    • Mode: Scan (for identification) or Selected Ion Monitoring (SIM) (for quantification).

B. UV-Vis Spectrophotometry

This colorimetric method is a simple, cost-effective technique suitable for high-throughput screening or in environments where chromatographic equipment is unavailable. It relies on a chemical reaction to produce a colored product.

Causality of Method Selection: Primary aromatic amines can undergo a diazotization reaction with nitrous acid, followed by coupling with a chromogenic agent like N-(1-Naphthyl)ethylenediamine (NED) to form a stable, intensely colored azo dye.[4] The absorbance of this dye, measured by a spectrophotometer, is directly proportional to the concentration of the amine.

Experimental Protocol: Diazotization-Coupling Reaction

  • Instrumentation: UV-Vis Spectrophotometer.

  • Reagents:

    • 0.1% (w/v) Sodium Nitrite solution.

    • 1% (w/v) Sulfamic Acid solution.

    • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution.

    • Hydrochloric Acid (1 M).

  • Protocol:

    • Pipette an aliquot of the sample solution into a test tube.

    • Add 1 mL of 1 M HCl and 1 mL of 0.1% Sodium Nitrite solution. Mix and let stand for 3 minutes (diazotization).

    • Add 1 mL of 1% Sulfamic Acid solution to quench the excess nitrous acid. Mix and let stand for 2 minutes.

    • Add 1 mL of 0.5% NED solution and mix. A magenta color will develop.

    • Allow 10 minutes for full color development.

    • Measure the absorbance at the wavelength of maximum absorption (λₘₐₓ, typically around 540-560 nm) against a reagent blank.

    • Quantify using a calibration curve prepared from reference standards.

PART III: Method Comparison and Workflow Visualization

Comparative Analysis of Analytical Methods

FeatureHPLC-UVGC-MS (with Derivatization)UV-Vis Spectrophotometry
Specificity HighVery HighLow to Medium
Sensitivity HighVery HighMedium
Sample Throughput MediumLowHigh
Cost (Instrument) MediumHighLow
Expertise Required MediumHighLow
Primary Application Routine QC, Assay, PurityIdentification, Trace AnalysisHigh-Throughput Screening

Analytical Workflow Visualization

The following diagrams illustrate the general workflows for the described analytical methods.

AnalyticalWorkflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing BulkSample Bulk Material or Formulated Product Weighing Accurate Weighing BulkSample->Weighing Dissolution Dissolution in Appropriate Diluent Weighing->Dissolution Filtration Filtration (0.45 µm) Dissolution->Filtration HPLC HPLC-UV Analysis Filtration->HPLC Prepared Sample GC Derivatization & GC-MS Analysis Filtration->GC Prepared Sample UVVIS Colorimetric Reaction & UV-Vis Analysis Filtration->UVVIS Prepared Sample Quant Quantification via Calibration Curve HPLC->Quant GC->Quant UVVIS->Quant

Caption: General analytical workflow from sample preparation to final quantification.

HPLC Method Workflow Detail

HPLC_Workflow Start Prepare Mobile Phase & Standards Equilibrate Equilibrate HPLC System with Initial Conditions Start->Equilibrate SST Perform System Suitability Test (SST) Equilibrate->SST Inject Inject Blank, Standards, & Samples SST->Inject Acquire Acquire Chromatographic Data Inject->Acquire Integrate Integrate Peak Areas Acquire->Integrate Calibrate Generate Calibration Curve (Area vs. Conc.) Integrate->Calibrate Calculate Calculate Sample Concentration Calibrate->Calculate Report Generate Report Calculate->Report

Caption: Step-by-step workflow for the HPLC-UV analysis protocol.

References

  • 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK. (2024). ChemBK. [Link]

  • Understanding Analytical Method Development and Validation in Pharmaceutical Manufacturing. (n.d.). info.aptean.com. [Link]

  • Validating Analytical Methods in Pharmaceuticals. (n.d.). Pharmuni. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). pharmaceuticalsforum.com. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). profound-analytical.com. [Link]

  • Amine Analysis using Quantitative Raman Spectroscopy™. (n.d.). OndaVia. [Link]

  • Analytical method validation: A brief review. (n.d.). ijrpls.com. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (2023). OSTI.gov. [Link]

  • Sample Preparation for Bioanalytical and Pharmaceutical Analysis. (2016). pubs.acs.org. [Link]

  • Sample Preparation Methods for the Analysis of Biogenic Amines. (2019). RSC Publishing. [Link]

  • Sample preparation in analysis of pharmaceuticals. (n.d.). bib.irb.hr. [Link]

  • Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by electron ionization gas chromatography-mass spectrometry. (2023). PubMed. [Link]

  • A Quantitative Method to Measure and Speciate Amines in Ambient Aerosol Samples. (n.d.). MDPI. [Link]

Sources

Application Note: A Robust HPLC and LC-MS/MS Methodology for the Analysis of 4-(Methylsulfonyl)benzylamine Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and validated analytical methodology for the separation, identification, and quantification of 4-(methylsulfonyl)benzylamine in typical reaction mixtures using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound is a crucial building block in medicinal chemistry, often utilized in the synthesis of kinase inhibitors and other pharmacologically active molecules.[1] Ensuring the purity and impurity profile of this intermediate is critical for drug safety and efficacy. This guide provides a comprehensive, step-by-step protocol for researchers, scientists, and drug development professionals, underpinned by a rationale for each experimental choice to ensure scientific integrity and reproducibility.

Introduction: The Importance of Process Monitoring

This compound serves as a versatile precursor in synthetic chemistry due to its reactive primary amine and the electron-withdrawing methylsulfonyl group, which can enhance the pharmacological properties of a final compound, such as solubility and metabolic stability.[1] The synthesis of active pharmaceutical ingredients (APIs) is a multi-step process where the purity of each intermediate directly impacts the quality of the final product. Monitoring the reaction progress and identifying potential impurities early in the development cycle is paramount. This document outlines a robust analytical workflow for this purpose.

Foundational Physicochemical Properties

A successful analytical method is built upon an understanding of the analyte's properties.

PropertyValueSource
Molecular Formula C₈H₁₁NO₂S[2][3][4]
Molecular Weight 185.24 g/mol [3]
Structure Achiral[3]
Key Functional Groups Primary amine, Sulfone
Polarity Polar[1]

The presence of the primary amine makes this compound basic, while the sulfone group adds significant polarity.[1] This dual nature dictates the choice of chromatographic conditions.

HPLC Method for Quantification and Purity Assessment

Reverse-phase HPLC (RP-HPLC) is the technique of choice for separating polar to non-polar compounds, making it ideal for analyzing this compound and its potential impurities.

Rationale for Method Development

The primary goal is to develop a method that provides sharp, symmetrical peaks for the main component and effectively separates it from starting materials, by-products, and degradants.

  • Column Selection: A C18 column is a common starting point for RP-HPLC method development.[5] However, for polar compounds like benzylamines, which can exhibit poor retention on traditional C18 phases under highly aqueous mobile phase conditions, an alternative like a C8 or a polar-embedded phase is often beneficial.[5][6][7] We will proceed with a C8 column to balance retention and analysis time. A YMC-Triart C8 column has been shown to be effective for similar sulfonamide compounds.[8]

  • Mobile Phase Selection: The mobile phase must be tailored to the analyte's properties.

    • Organic Modifier: Acetonitrile is often preferred over methanol in RP-HPLC as it typically provides better peak shapes for basic compounds and has a lower UV cutoff.[9]

    • Aqueous Phase & pH Control: Since this compound has a basic amine group, the mobile phase pH is a critical parameter.[9] At a low pH (e.g., using formic or phosphoric acid), the amine will be protonated (R-NH₃⁺), increasing its polarity and potentially improving peak shape by minimizing secondary interactions with residual silanols on the silica-based stationary phase.[9][10] Formic acid is an excellent choice as it is volatile and compatible with LC-MS analysis.[10] A starting concentration of 0.1% formic acid in water is a standard practice.[11]

  • Detection: The benzene ring in the molecule provides a chromophore suitable for UV detection. A photodiode array (PDA) detector is recommended to monitor multiple wavelengths and assess peak purity. A wavelength of 265 nm is a good starting point for sulfonamide-related compounds.[8]

Visualizing the HPLC Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis Prep Reaction Mixture Sample Dilute Dilute with Mobile Phase Prep->Dilute Filter Filter (0.2 µm Syringe Filter) Dilute->Filter Injector Autosampler Injection Filter->Injector Column C8 Reverse-Phase Column Injector->Column Detector PDA Detector (265 nm) Column->Detector CDS Chromatography Data System (CDS) Detector->CDS Quant Quantification & Purity Calculation CDS->Quant

Caption: High-level workflow for HPLC analysis.

Detailed HPLC Protocol

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA detector.

Materials:

  • Acetonitrile (HPLC grade or higher)

  • Water (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • This compound reference standard

  • Reaction mixture sample

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Degas both mobile phases before use.

  • Standard Preparation:

    • Prepare a stock solution of this compound reference standard at 1.0 mg/mL in a 50:50 mixture of Mobile Phase A and B (diluent).

    • From the stock solution, prepare a working standard at a concentration of approximately 5.0 µg/mL.[8]

  • Sample Preparation:

    • Accurately weigh a portion of the reaction mixture and dissolve it in the diluent to achieve a target concentration of approximately 1.0 mg/mL.

    • Further dilute this solution to bring the expected concentration of the main peak into the linear range of the method (e.g., 5.0 µg/mL).

    • Filter the final solution through a 0.2 µm syringe filter before injection.[12]

  • Chromatographic Conditions:

ParameterCondition
Column YMC-Triart C8 (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes, hold for 5 min, return to initial conditions and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 5 µL
Detection PDA at 265 nm, with a scan range of 200-400 nm
  • Data Analysis:

    • Integrate the chromatograms.

    • Calculate the purity of this compound in the reaction mixture using the area percent method.

    • For quantitative analysis, generate a calibration curve using a series of standards of known concentrations.

LC-MS/MS for Impurity Identification and Confirmation

While HPLC-UV is excellent for quantification, LC-MS provides the molecular weight and structural information needed to identify unknown impurities.

Rationale for Method Development
  • Ionization Technique: The basic amine in this compound makes it amenable to positive ion electrospray ionization (ESI+).[13][14] Protonation will readily occur on the nitrogen atom, forming the [M+H]⁺ ion.

  • Mass Analyzer: A triple quadrupole or an ion trap mass spectrometer is well-suited for this application.[11] These instruments allow for tandem mass spectrometry (MS/MS) experiments, which involve isolating the precursor ion of interest and fragmenting it to obtain structural information.

  • Fragmentation: Benzylamines typically show a characteristic neutral loss of ammonia (NH₃) upon collision-induced dissociation (CID).[13] The resulting fragment ions can help confirm the structure of the main compound and elucidate the structures of related impurities.

Visualizing the LC-MS Logic

LCMS_Logic Analyte Analyte Elutes from LC ESI Electrospray Ionization (ESI+) Analyte->ESI MS1 MS1 Scan (Detect [M+H]⁺) ESI->MS1 Isolation Isolate [M+H]⁺ (Quadrupole 1) MS1->Isolation CID Collision-Induced Dissociation (CID) Isolation->CID MS2 MS2 Scan (Detect Fragments) CID->MS2

Caption: Logical flow for impurity identification by LC-MS/MS.

Detailed LC-MS Protocol

Instrumentation:

  • An LC system coupled to a triple quadrupole or ion trap mass spectrometer with an ESI source.

Protocol Steps:

  • LC Conditions: The HPLC method described in Section 3.3 is directly transferable due to the use of a volatile mobile phase (formic acid).

  • MS Parameters (Example for a Triple Quadrupole):

ParameterSetting
Ionization Mode ESI Positive
Capillary Voltage 4000 V
Gas Temperature 350 °C
Gas Flow 10 L/min
Nebulizer Pressure 50 psi
Scan Mode Full Scan (m/z 50-500) for initial analysis; Product Ion Scan for fragmentation
Precursor Ion 186.1 (for [M+H]⁺ of this compound)
Collision Energy Ramped (e.g., 10-40 eV) to observe fragmentation patterns
  • Data Interpretation:

    • Confirmation of Main Peak: In the full scan data, look for a peak with an m/z of 186.1, corresponding to the [M+H]⁺ of this compound (C₈H₁₁NO₂S, exact mass 185.05).

    • Impurity Identification: Analyze the mass spectra of other peaks in the chromatogram.

      • Example Impurity 1: Starting Material: If the synthesis starts from 4-(methylsulfonyl)benzaldehyde, an impurity with [M+H]⁺ at m/z 185.0 could be observed (C₈H₈O₃S, exact mass 184.02).[15]

      • Example Impurity 2: Over-alkylation: A secondary amine impurity, N,N-bis(4-(methylsulfonyl)benzyl)amine, could potentially form.

    • MS/MS Analysis: Perform a product ion scan on the precursor ion of interest (m/z 186.1). A major fragment should correspond to the loss of NH₃ (17 Da), resulting in a fragment ion at m/z 169.1.[13] Comparing the fragmentation patterns of unknown peaks to the main compound can help identify them as related impurities.

Trustworthiness and Self-Validation

To ensure the trustworthiness of this methodology, the following system suitability and validation parameters should be assessed:

  • System Suitability: Inject the working standard six times. The relative standard deviation (RSD) for peak area and retention time should be less than 2.0%.

  • Linearity: Analyze a series of standards over a relevant concentration range (e.g., LOQ to 200% of the working concentration) to demonstrate a linear relationship between concentration and response (R² > 0.999).[8]

  • Accuracy and Precision: Perform recovery studies by spiking a placebo with known amounts of the analyte at different levels. Accuracy should be within 85-115%, and precision (RSD) should be below 5%.[8]

  • Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of expected impurities and matrix components.

Conclusion

This application note provides a robust and reliable framework for the HPLC and LC-MS analysis of this compound reaction mixtures. By combining a well-developed RP-HPLC method for quantification with the specificity of LC-MS/MS for identification, researchers can gain a comprehensive understanding of their reaction's progress and purity profile. The detailed protocols and the scientific rationale behind the experimental choices offer a solid foundation for implementation in drug development and quality control environments.

References

  • 4-(Methylsulphonyl)benzylamine hydrochloride - ChemBK. (n.d.). Retrieved from [Link]

  • Borges, C., et al. (2004). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Retrieved from [Link]

  • Derivatization of (5R)-hydroxytriptolide from benzylamine to enhance mass spectrometric detection: application to a Phase I pharmacokinetic study in humans. PubMed. (2011). Retrieved from [Link]

  • A liquid chromatography-mass spectrometry assay for analyzing sulfonamide antibacterials in cattle and fish muscle tissues. PubMed. (n.d.). Retrieved from [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. International Journal of Pharmaceutical Sciences and Research. (2018). Retrieved from [Link]

  • Benzylamine, TMS derivative - NIST WebBook. (n.d.). Retrieved from [Link]

  • Separation of Benzenesulfonamide, 4-methyl-N-(methylsulfonyl)- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from [Link]

  • Ion-Pair Reversed-Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. ResearchGate. (2007). Retrieved from [Link]

  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Agilent. (n.d.). Retrieved from [Link]

  • Reversed Phase HPLC Method Development - Phenomenex. (n.d.). Retrieved from [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). Retrieved from [Link]

  • Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. ACS Publications. (2011). Retrieved from [Link]

  • Benzylamine - NIST WebBook. (n.d.). Retrieved from [Link]

  • 4-METHYLSULFONYLBENZYLAMINE - GSRS. (n.d.). Retrieved from [Link]

  • Choosing HPLC Columns for Rapid Method Development - Agilent. (2013). Retrieved from [Link]

  • 4-(Methylsulfonyl)benzaldehyde - PubChem. (n.d.). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal. (2023). Retrieved from [Link]

  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. Chiang Mai Journal of Science. (2010). Retrieved from [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences. (2023). Retrieved from [Link]

Sources

Application Notes & Protocols: The 4-(Methylsulfonyl)phenyl Moiety as a Cornerstone in the Synthesis of Selective Anti-Inflammatory Drugs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 4-(methylsulfonyl)phenyl group is a quintessential pharmacophore in modern anti-inflammatory drug design, most notably in the development of selective cyclooxygenase-2 (COX-2) inhibitors. Its unique electronic and steric properties allow for high-affinity binding to a specific sub-pocket within the COX-2 enzyme, conferring selectivity over the COX-1 isoform and thereby reducing gastrointestinal side effects associated with traditional NSAIDs. This technical guide provides an in-depth exploration of the synthesis of anti-inflammatory drugs centered around this critical chemical moiety. While flagship COX-2 inhibitors like Celecoxib do not directly use 4-(methylsulfonyl)benzylamine as a starting material, they rely on other precursors bearing the same functional group. This document will detail the established, industrial-scale synthesis of Celecoxib to illustrate the incorporation of the 4-(methylsulfonyl)phenyl group. Furthermore, we will present a validated protocol demonstrating how a versatile building block like 4-(methylsulfonyl)aniline can be used to synthesize novel anti-inflammatory agents, showcasing the broader synthetic utility of this pharmacophore.

The Central Role of the 4-(Methylsulfonyl)phenyl Group in COX-2 Selectivity

The discovery of two distinct cyclooxygenase (COX) isoforms, a constitutive COX-1 and an inducible COX-2, revolutionized the field of anti-inflammatory therapeutics. COX-1 is responsible for producing prostaglandins that protect the stomach lining, while COX-2 is upregulated at sites of inflammation and mediates pain and fever.[1] Selective inhibition of COX-2 is therefore a key strategy for developing effective anti-inflammatory drugs with an improved safety profile.[2]

The structural basis for this selectivity lies in a key difference in their active sites. The COX-2 active site is approximately 20% larger than that of COX-1 and possesses a distinct hydrophilic side pocket.[1] The 4-(methylsulfonyl)phenyl moiety is perfectly suited to exploit this difference. The sulfonamide (SO₂NH₂) or methylsulfonyl (SO₂Me) group is capable of forming hydrogen bonds with residues within this side pocket, such as Arg513, anchoring the inhibitor firmly and selectively within the COX-2 enzyme.[3] This interaction is a hallmark of the "coxib" class of drugs.

Mechanism of Action: Prostaglandin Synthesis Inhibition

Both COX-1 and COX-2 enzymes catalyze the conversion of arachidonic acid into prostaglandin H₂ (PGH₂), a precursor for various prostaglandins and thromboxanes that mediate inflammation.[4][5] Selective COX-2 inhibitors block this pathway at inflammatory sites without disrupting the homeostatic functions of COX-1 in other tissues.

Prostaglandin Synthesis Pathway Mechanism of COX Inhibition cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Phospholipase_A2 Phospholipase A2 Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2_1 Prostaglandin H2 COX1->PGH2_1 PGH2_2 Prostaglandin H2 COX2->PGH2_2 Prostanoids_1 Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2_1->Prostanoids_1 Prostanoids_2 Prostaglandins (Inflammation, Pain, Fever) PGH2_2->Prostanoids_2 Phospholipase_A2->Arachidonic_Acid Stimuli NSAIDs Non-Selective NSAIDs NSAIDs->COX1 Inhibit NSAIDs->COX2 Inhibit Coxibs Selective COX-2 Inhibitors (e.g., Celecoxib) Coxibs->COX2 Selectively Inhibit

Caption: Prostaglandin synthesis pathway and sites of NSAID inhibition.

Synthetic Protocols for Incorporating the 4-(Methylsulfonyl)phenyl Pharmacophore

The synthesis of diaryl heterocyclic COX-2 inhibitors generally involves the condensation of a 1,3-dicarbonyl compound (or equivalent) with a hydrazine or other nucleophilic species, where one of the aryl rings bears the critical 4-(methylsulfonyl)phenyl moiety.

Protocol 1: Synthesis of Celecoxib via Cyclocondensation

This widely adopted industrial synthesis demonstrates the formation of the pyrazole core of Celecoxib.[6][7] The key precursor providing the required pharmacophore is 4-hydrazinylbenzenesulfonamide hydrochloride , not this compound. The synthesis begins with a Claisen condensation to form a β-diketone, followed by a cyclocondensation reaction.

Celecoxib Synthesis Workflow Workflow for Celecoxib Synthesis cluster_step1 Step 1: Claisen Condensation cluster_step2 Step 2: Cyclocondensation & Purification S1_Reactants 4'-Methylacetophenone + Ethyl Trifluoroacetate S1_Conditions Base (e.g., Sodium Methoxide) Toluene S1_Reactants->S1_Conditions S1_Product Intermediate: 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione S1_Conditions->S1_Product S2_Reactants 1,3-Dione Intermediate + 4-Hydrazinylbenzenesulfonamide HCl S1_Product->S2_Reactants Intermediate Transfer S2_Conditions Methanol Heat (65°C) S2_Reactants->S2_Conditions S2_Product Crude Celecoxib S2_Conditions->S2_Product S2_Purification Recrystallization (Toluene/Heptane) S2_Product->S2_Purification S2_Final Pure Celecoxib S2_Purification->S2_Final

Sources

Application Notes and Protocols for the Functionalization of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 4-(Methylsulfonyl)benzylamine Scaffold in Drug Discovery

In the landscape of modern medicinal chemistry, the this compound scaffold has emerged as a privileged structural motif. Its constituent components—a benzylamine core providing a key vector for molecular elaboration and a potent electron-withdrawing methylsulfonyl group—confer a unique combination of physicochemical and pharmacological properties. The sulfonamide functional group, and by extension, the methylsulfonyl moiety, is a cornerstone in drug design, known for its ability to engage in critical hydrogen bonding interactions with biological targets.[1][2] N-acyl and N-alkyl derivatives of sulfonamide-containing compounds have demonstrated a wide spectrum of biological activities, including potent and selective inhibition of enzymes such as 12-lipoxygenase, which is implicated in a variety of inflammatory diseases and cancers.[3]

The amine group of this compound serves as a versatile handle for the introduction of diverse chemical functionalities through acylation and alkylation reactions. These transformations are fundamental in the construction of compound libraries for high-throughput screening and in the lead optimization phase of drug development. The resulting N-acylated and N-alkylated derivatives allow for the fine-tuning of a molecule's steric and electronic properties to enhance potency, selectivity, and pharmacokinetic profiles. This guide provides a detailed exploration of the acylation and alkylation reactions of the this compound amine group, offering both mechanistic insights and field-proven protocols for the synthesis of its valuable derivatives.

I. Acylation of the this compound Amine Group: Navigating Reduced Nucleophilicity

The acylation of primary amines to form amides is a robust and widely utilized transformation in organic synthesis. The reaction typically proceeds through a nucleophilic addition-elimination mechanism, where the lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon of an acylating agent, such as an acyl chloride or anhydride.[4] However, the potent electron-withdrawing nature of the para-methylsulfonyl group significantly reduces the electron density on the benzylamine's nitrogen atom. This diminished nucleophilicity necessitates careful consideration of reaction conditions to achieve efficient acylation.

Reaction Mechanism: Acylation with Acyl Chlorides

The acylation of this compound with an acyl chloride proceeds via a two-step nucleophilic addition-elimination pathway.

Caption: Acylation of this compound with an acyl chloride.

Expert Insights: The key to a successful acylation of this electron-deficient amine is the choice of base. A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid byproduct without competing with the primary amine in attacking the acyl chloride. For particularly unreactive acylating agents or to drive the reaction to completion, a stronger, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) may be employed.

Experimental Protocol: General Procedure for the N-Acylation of this compound

This protocol provides a robust starting point for the acylation of this compound with various acyl chlorides.

Materials:

  • This compound

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (Et3N) or N,N-Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M).

  • Base Addition: To the stirred solution, add the non-nucleophilic base (1.2-1.5 eq.).

  • Acylating Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the acyl chloride (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-acyl-4-(methylsulfonyl)benzylamine.

Parameter Recommendation Rationale
Solvent Anhydrous DCM, THF, or AcetonitrileAprotic solvents are essential to prevent hydrolysis of the acyl chloride.
Base Triethylamine, DIPEANeutralizes the HCl byproduct without competing as a nucleophile.
Temperature 0 °C to room temperatureInitial cooling controls the exothermicity of the reaction.
Stoichiometry Slight excess of acyl chloride and baseEnsures complete consumption of the starting amine.

II. Alkylation of the this compound Amine Group: Strategies for Controlled Monofunctionalization

Direct alkylation of primary amines with alkyl halides is often plagued by over-alkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. This is because the product secondary amine is often more nucleophilic than the starting primary amine. For a substrate like this compound, where the starting amine's nucleophilicity is already attenuated, controlling the reaction to achieve selective mono-alkylation is a significant challenge. Reductive amination offers a superior and more controlled approach to the synthesis of N-alkylated derivatives.[5]

Reaction Mechanism: Reductive Amination

Reductive amination is a two-step, one-pot process that involves the initial formation of an imine from the reaction of the primary amine with an aldehyde or ketone, followed by the in-situ reduction of the imine to the corresponding secondary amine.

reductive_amination_workflow Start This compound + Aldehyde/Ketone Imine_Formation Imine Formation (Mildly Acidic Conditions) Start->Imine_Formation Imine_Intermediate Imine Intermediate Imine_Formation->Imine_Intermediate Reduction In-situ Reduction (e.g., NaBH(OAc)₃) Imine_Intermediate->Reduction Product N-Alkyl-4-(methylsulfonyl)benzylamine Reduction->Product

Caption: Workflow for the reductive amination of this compound.

Expert Insights: The choice of reducing agent is critical for the success of a one-pot reductive amination. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this transformation as it is mild enough to not reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the intermediate iminium ion.[5] The reaction is typically carried out in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE). The presence of a small amount of acetic acid can catalyze the imine formation, but for an electron-deficient amine, allowing for a pre-formation period of the imine before the addition of the reducing agent can be beneficial.

Experimental Protocol: General Procedure for the N-Alkylation of this compound via Reductive Amination

This protocol provides a reliable method for the synthesis of N-alkylated this compound derivatives.

Materials:

  • This compound

  • Aldehyde or Ketone

  • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the aldehyde or ketone (1.0-1.2 eq.) in anhydrous DCM or DCE (to a concentration of approximately 0.1-0.2 M).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. For less reactive carbonyl compounds or to improve conversion, a catalytic amount of acetic acid can be added.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq.) portion-wise to the stirred solution.

  • Reaction Monitoring: Continue stirring at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (2 x volume of the aqueous layer).

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to yield the desired N-alkyl-4-(methylsulfonyl)benzylamine.

Parameter Recommendation Rationale
Solvent Anhydrous DCM or DCENon-protic solvents that are compatible with the reducing agent.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the imine in the presence of the carbonyl compound.
Catalyst (optional) Acetic AcidCatalyzes the formation of the imine intermediate.
Stoichiometry Slight excess of the carbonyl compound and reducing agentDrives the reaction to completion.

Conclusion: Enabling the Synthesis of Novel Bioactive Molecules

The acylation and alkylation of the amine group of this compound are pivotal transformations for the generation of novel chemical entities with significant potential in drug discovery. While the electron-withdrawing methylsulfonyl group presents a challenge by reducing the nucleophilicity of the amine, this can be effectively overcome through the careful selection of reagents and optimization of reaction conditions. The protocols detailed in this guide provide a solid foundation for researchers to successfully synthesize a diverse array of N-acyl and N-alkyl derivatives of this important scaffold, thereby enabling the exploration of new chemical space in the quest for innovative therapeutics.

References

  • Holinstat, M., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(10), 4156-4170. Available at: [Link]

  • Katritzky, A. R., et al. (2004). N-Acylation of sulfonamides using N-acylbenzotriazoles. Arkivoc, 2004(12), 14-22. Available at: [Link]

  • Bowman, A. M., & Peterson, M. A. (2014). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. Journal of Undergraduate Research, 2014(1), Article 1101. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26738-26752. Available at: [Link]

  • Ajeet, A., et al. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Journal of the Chinese Chemical Society, 61(5), 549-560. Available at: [Link]

  • Kelebekli, L. (2020). Synthesis of N-acetyl-4-methyl-benzenesulfonamide from Chloramine-T. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(3), 827-834. Available at: [Link]

  • Doyle, A. G., & Jacobsen, E. N. (2018). Ni-Catalyzed Carbon−Carbon Bond-Forming Reductive Amination. Journal of the American Chemical Society, 140(5), 1885-1890. Available at: [Link]

  • Reddy, T. J., et al. (2018). Construction of Biaryl Sulfonamides via Pd(II)-Catalyzed Cross-Coupling of C(sp2)-H Bonds with Iodobenzenesulfonamides. The Journal of Organic Chemistry, 83(21), 13347-13361. Available at: [Link]

  • Rincón, J. A., et al. (2024). Reduction of hydrobenzamides: a strategy for synthesizing benzylamines. Journal of Chemical Sciences, 136(1), 1-10. Available at: [Link]

  • Stenfors, B. A., & Ngassa, F. N. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]

  • Oyala, P. H., et al. (2022). Selective Electrochemical Reductive Amination of Benzaldehyde at Heterogeneous Metal Surfaces. CaltechAUTHORS. Available at: [Link]

  • Sharma, S., et al. (2020). Copper Catalyzed C–H Sulfonylation of Benzylamines with a Catalytic Transient Directing Group. Organic Letters, 22(15), 5864-5869. Available at: [Link]

  • Shanghai Aobo Bio Pharmaceutical Technology Co Ltd. (2014). Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)amino]ethyl]methylsulfonyl benzylamine hydrochloride. Google Patents. Available at: https://patents.google.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • Champlin, A. T., & Ellman, J. A. (2023). Preparation of Sulfilimines by Sulfur-Alkylation of N-Acyl Sulfenamides with Alkyl Halides. The Journal of Organic Chemistry, 88(12), 7607-7614. Available at: [Link]

  • American Chemical Society. (n.d.). N alkylation at sp 3 Carbon Reagent Guide. Available at: [Link]

  • Ju, Y., & Varma, R. S. (2004). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry, 6(5), 219-221. Available at: [Link]

  • El-Sayed, M. A. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5322. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2019). Theoretical investigations for some N-substitute benzene sulphonamides for acting as antimicrobial and anticancer therapy. Journal of Medicinal Chemistry, 62(15), 7023-7033. Available at: [Link]

  • Ghorab, M. M., et al. (2011). The Medicinal Applications of Imidazolium Carbene Metal Complexes. Molecules, 16(12), 10174-10206. Available at: [Link]

  • Krutak, J. J., et al. (2023). Benzylamine derivative, preparation method therefor and use thereof. Google Patents.
  • Jiangsu Bofan Chemical Co Ltd. (2014). Preparation method of p-methylsulfonyl benzaldehyde. Google Patents.
  • Galal, H., et al. (2019). Sulfa drug analogs: new classes of N-sulfonyl aminated azines and their biological and preclinical importance in medicinal chemistry (2000–2018). Medicinal Chemistry Research, 28(7), 1099-1131. Available at: [Link]

  • Huckabee, B. K., et al. (2002). Preparation of N-benzylamines. Google Patents.
  • El-Sayed, M. A. A., et al. (2020). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. Egyptian Journal of Chemistry, 63(12), 5297-5322. Available at: [Link]

  • Parkkila, S. (2009). Sulfonamides: Synthesis and The Recent Applications in Medicinal Chemistry. ResearchGate. Available at: [Link]

Sources

Electrochemical oxidation for benzyl C-N bond cleavage in 4-(Methylsulfonyl)benzylamine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Green Chemistry in Action: Electrochemical Oxidation for Selective Benzyl C-N Bond Cleavage in 4-(Methylsulfonyl)benzylamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The selective cleavage of carbon-nitrogen (C-N) bonds is a pivotal transformation in organic synthesis, particularly in the modification of complex molecules and the development of novel pharmaceuticals. Traditional methods often rely on transition metal catalysts or harsh oxidants, posing challenges related to cost, toxicity, and environmental impact[1][2]. This application note details a robust and environmentally benign electrochemical protocol for the oxidative cleavage of the benzyl C-N bond in this compound derivatives. By leveraging direct electron transfer at an electrode surface, this method obviates the need for metal catalysts or external chemical oxidants, utilizing water as the sole oxygen source[1][3][4]. This process offers a sustainable and efficient alternative for generating valuable aldehyde compounds, which are key intermediates in the synthesis of drugs and fine chemicals[1].

The Scientific Principle: Mechanism of Electrochemical C-N Cleavage

The electrochemical oxidation of benzylamines proceeds through a mechanism involving a sequence of electron and proton transfer steps. The process is initiated by the single-electron oxidation of the benzylamine at the anode. Understanding this pathway is critical for optimizing reaction conditions and troubleshooting potential issues.

Causality Behind the Mechanism: The reaction is driven by the electrochemical potential applied to the system. The initial oxidation of the amine's nitrogen atom is the key step that initiates the entire cascade. The presence of an acid, such as p-toluenesulfonic acid (TsOH·H₂O), is crucial for facilitating the final hydrolysis step, which releases the desired aldehyde product[1][4]. Water, often present in the solvent system, serves as the nucleophile and oxygen donor for the formation of the carbonyl group[5].

Based on literature and experimental evidence, a plausible reaction mechanism is proposed as follows[1][4][5]:

  • Single-Electron Oxidation: The benzylamine derivative undergoes a single-electron transfer (SET) at the anode to form a nitrogen radical cation intermediate.

  • Deprotonation & Radical Migration: This highly reactive intermediate is deprotonated, leading to a 1,2-radical migration to form a more stable α-amino-alkyl radical.

  • Second Oxidation: The α-amino-alkyl radical is further oxidized at the anode to generate a benzyl-carbocation intermediate.

  • Nucleophilic Attack by Water: The carbocation is captured by a water molecule present in the reaction medium.

  • Hydrolysis: The resulting intermediate, facilitated by an acid catalyst, undergoes hydrolysis to cleave the C-N bond, yielding the final aldehyde product and releasing the amine moiety.

Electrochemical C-N Cleavage Mechanism Proposed Mechanism for Electrochemical C-N Bond Cleavage cluster_0 Reaction Pathway Start This compound RadicalCation Nitrogen Radical Cation (I) Start->RadicalCation -e⁻ (Anode) AlkylRadical α-Amino-alkyl Radical (II) RadicalCation->AlkylRadical -H⁺, 1,2-migration Carbocation Benzyl Carbocation (III) AlkylRadical->Carbocation -e⁻ (Anode) IntermediateIV Hydrolysis Intermediate Carbocation->IntermediateIV + H₂O Product 4-(Methylsulfonyl)benzaldehyde IntermediateIV->Product - R-NH₃⁺ (facilitated by TsOH)

Caption: A diagram illustrating the proposed reaction mechanism.

Detailed Experimental Protocol

This protocol provides a step-by-step method for the electrochemical oxidation of (4-(methylsulfonyl)phenyl)methanamine to 4-(methylsulfonyl)benzaldehyde, adapted from established procedures[1][4].

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
(4-(Methylsulfonyl)phenyl)methanamine≥98%Sigma-AldrichThe starting substrate.
p-Toluenesulfonic acid monohydrate (TsOH·H₂O)≥98.5%Sigma-AldrichAcid catalyst.
Tetraethylammonium tetrafluoroborate (Et₄NBF₄)≥99% (electrochemical grade)Sigma-AldrichSupporting electrolyte to ensure conductivity.
Acetonitrile (MeCN)Anhydrous, ≥99.8%Sigma-AldrichPrimary solvent.
Water (H₂O)Deionized/Milli-QN/AOxygen source and co-solvent.
Platinum (Pt) plate electrodes (e.g., 1x1 cm)High purityN/AUsed as both anode and cathode in an undivided cell configuration.
Constant Current Power SupplyN/AN/ATo drive the electrochemical reaction.
Undivided Electrochemical Cell (e.g., 15 mL vial)GlassN/AReaction vessel.
Magnetic Stirrer and Stir BarN/AN/AFor homogenization of the reaction mixture.
Experimental Workflow

The overall process involves setting up the electrochemical cell, executing the reaction under a constant current, followed by product extraction, purification, and analysis.

Experimental Workflow General Experimental Workflow cluster_workflow Procedure A 1. Cell Assembly Combine reagents in the reaction vial. Insert Pt electrodes. B 2. Electrolysis Connect to power supply. Apply constant current (2.0 mA) with stirring. A->B C 3. Reaction Monitoring Monitor progress via TLC over 24 hours. B->C D 4. Workup Dilute with ethyl acetate. Concentrate the organic phase. C->D E 5. Purification Purify crude product using silica gel column chromatography. D->E F 6. Analysis Characterize the final product using NMR, MS. E->F

Caption: A flowchart of the key experimental steps.

Step-by-Step Procedure
  • Cell Preparation: To a dry 15 mL undivided electrochemical cell equipped with a magnetic stir bar, add (4-(methylsulfonyl)phenyl)methanamine (55.5 mg, 0.3 mmol, 1.0 equiv.), p-toluenesulfonic acid monohydrate (28.5 mg, 0.15 mmol, 0.5 equiv.), and tetraethylammonium tetrafluoroborate (32.6 mg, 0.15 mmol, 0.5 equiv.)[1][4].

  • Solvent Addition: Add acetonitrile (2.0 mL) and deionized water (0.2 mL) to the vial[1][4]. Stir the mixture until all solids are dissolved.

  • Electrode Immersion: Immerse two platinum plate electrodes into the solution, ensuring they do not touch. These will serve as the anode and the cathode.

  • Electrolysis: Connect the electrodes to a constant current power supply. Set the current to 2.0 mA[1][5]. Allow the reaction to proceed at room temperature with continuous stirring for 24 hours under an air atmosphere[1][4].

  • Reaction Workup: Upon completion (as monitored by TLC), dilute the reaction mixture with ethyl acetate (approx. 20 mL).

  • Extraction & Concentration: Transfer the mixture to a separatory funnel, wash with brine, and collect the organic layer. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid via column chromatography on silica gel, using a petroleum ether:ethyl acetate (PE:EA = 10:1) eluent system to isolate the final product[1].

Data, Analysis, and Expected Outcomes

A successful reaction will yield 4-(methylsulfonyl)benzaldehyde as a white solid. The protocol has been reported to achieve a high yield for this specific transformation.

Expected Results
ParameterExpected OutcomeReference
Product 4-(Methylsulfonyl)benzaldehyde[1]
Appearance White solid[1]
Isolated Yield ~75% (41.4 mg)[1]
¹H NMR (400 MHz, CDCl₃) δ 10.13 (s, 1H), 8.12 (d, J = 8.4 Hz, 2H), 8.08 (d, J = 8.4 Hz, 2H), 3.09 (s, 3H)[1]
¹³C NMR (101 MHz, CDCl₃) δ 190.7, 145.4, 139.7, 130.4, 128.2, 44.3[1]
Analytical Monitoring
  • Thin-Layer Chromatography (TLC): Use TLC to monitor the consumption of the starting material. A typical mobile phase would be petroleum ether:ethyl acetate (10:1). Visualize spots under a UV lamp. The product aldehyde should have a different Rƒ value than the starting amine.

  • Nuclear Magnetic Resonance (NMR): ¹H NMR is the primary method for confirming the structure of the product. The key diagnostic signal is the appearance of the aldehyde proton singlet at ~10.13 ppm and the disappearance of the benzylic CH₂ signal from the starting material.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion 1. Poor electrical connection.2. Insufficient supporting electrolyte.3. Deactivated electrode surfaces.1. Check all connections to the power supply. Ensure the current reading is stable at 2.0 mA.2. Verify the mass and purity of Et₄NBF₄.3. Gently polish the platinum electrodes with fine-grit sandpaper or alumina slurry, then rinse with deionized water and acetone before use.
Low Isolated Yield 1. Incomplete reaction.2. Product loss during workup or purification.3. Side reactions.1. Extend the reaction time and continue monitoring by TLC.2. Ensure careful extraction and handling. Use the specified eluent for column chromatography to prevent premature elution of the product.3. Ensure the use of anhydrous acetonitrile. While water is a reagent, excess water could lead to side pathways.
Formation of Byproducts Over-oxidation of the product aldehyde to a carboxylic acid.While this specific protocol is selective, over-oxidation can be a concern in some electrochemical systems[3]. Ensure the current is not set too high. If over-oxidation is suspected, consider using a potentiostat to control the potential more precisely.

Conclusion

This electrochemical method represents a significant advancement in green chemistry, providing a mild, efficient, and selective protocol for benzyl C-N bond cleavage[1][4]. Its tolerance for the electron-withdrawing methylsulfonyl group demonstrates its utility for a range of functionalized molecules. By eliminating the need for metallic catalysts and harsh oxidants, this technique is well-suited for modern synthetic laboratories focused on sustainable and scalable chemical transformations.

References

  • Huang, J., Li, X., Liu, P., Wei, Y., Liu, S., & Ma, X. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Molecules, 29(12), 2851. Available from: [Link]

  • Zou, Z., Dong, J., Shi, Y., Chen, W., & Wang, Y. (2025). Electrochemical deamination functionalization via C–N bond cleavage and radical formation. Chemical Science. Available from: [Link]

  • Bohrium. (2024). Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available from: [Link]

  • Laudadio, G., Barmpoutsis, E., Schotten, C., Struik, L., Govaerts, S., Browne, D. L., & Noël, T. (2019). Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols. Journal of the American Chemical Society, 141(14), 5664–5668. Available from: [Link]

Sources

Troubleshooting & Optimization

Challenges in the multi-step synthesis of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the multi-step synthesis of 4-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic sequence. The information provided herein is based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthetic Challenge

The synthesis of this compound, a key building block in medicinal chemistry, often involves a multi-step pathway. While seemingly straightforward, each step presents unique challenges that can impact yield, purity, and scalability. This guide provides a structured, question-and-answer-based approach to troubleshoot common issues, from starting material selection to final product purification.

A prevalent and efficient synthetic route begins with 4-fluorobenzonitrile, proceeding through a nucleophilic aromatic substitution to introduce the methylthio- group, followed by oxidation to the sulfone, and concluding with the reduction of the nitrile to the target benzylamine.

graph "Synthetic_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

A [label="4-Fluorobenzonitrile"]; B [label="4-(Methylthio)benzonitrile"]; C [label="4-(Methylsulfonyl)benzonitrile"]; D [label="this compound"];

A -> B [label=" NaSMe "]; B -> C [label=" Oxidation (e.g., H2O2) "]; C -> D [label=" Reduction (e.g., LiAlH4) "]; }

Caption: A common synthetic route to this compound.

Part 1: Frequently Asked Questions & Troubleshooting Guide

Step 1: Synthesis of 4-(Methylthio)benzonitrile

Question 1: My reaction to form 4-(methylthio)benzonitrile from 4-fluorobenzonitrile is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete conversion in this nucleophilic aromatic substitution is typically due to issues with the nucleophile, solvent, or reaction temperature.

  • Reagent Quality: Ensure the sodium thiomethoxide (NaSMe) is fresh and anhydrous. It is hygroscopic and its nucleophilicity is significantly reduced by moisture. Consider using a freshly prepared solution or a high-quality commercial source.

  • Solvent Choice: Aprotic polar solvents like DMF, DMSO, or NMP are ideal for this reaction as they effectively solvate the sodium cation without protonating the highly basic thiomethoxide anion. Ensure your solvent is anhydrous.

  • Temperature: While the reaction can proceed at room temperature, gentle heating (50-80 °C) can significantly increase the reaction rate. Monitor the reaction by TLC to avoid overheating, which can lead to side product formation.

  • Alternative Starting Materials: If issues persist with 4-fluorobenzonitrile, consider using 4-chlorobenzonitrile. While generally less reactive, it can be a viable alternative, potentially requiring slightly more forcing conditions (higher temperature or longer reaction time).

Question 2: I am observing the formation of significant byproducts during the synthesis of 4-(methylthio)benzonitrile. What are they and how can I minimize them?

Answer:

The primary byproduct of concern is bis(4-cyanophenyl) sulfide, which arises from the reaction of the product, 4-(methylthio)benzonitrile, with another molecule of 4-fluorobenzonitrile under the reaction conditions.

To minimize this:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of sodium thiomethoxide to ensure the complete consumption of 4-fluorobenzonitrile.

  • Temperature Management: Avoid excessive heating, as higher temperatures can promote the undesired side reaction.

  • Reaction Monitoring: Closely monitor the reaction's progress using TLC. Once the starting material is consumed, proceed with the workup to prevent further reactions.

Step 2: Oxidation of 4-(Methylthio)benzonitrile to 4-(Methylsulfonyl)benzonitrile

Question 3: My oxidation of 4-(methylthio)benzonitrile is incomplete, and I am isolating the sulfoxide intermediate. How can I drive the reaction to the desired sulfone?

Answer:

The oxidation of a sulfide to a sulfone proceeds through a sulfoxide intermediate. Halting at the sulfoxide stage is a common issue and can be addressed by modifying the reaction conditions.

  • Increase Oxidant Stoichiometry: Ensure you are using at least two equivalents of the oxidizing agent (e.g., hydrogen peroxide). For a sluggish reaction, a slight excess (2.2-2.5 equivalents) may be necessary.

  • Reaction Time and Temperature: The oxidation of the sulfoxide to the sulfone is often slower than the initial oxidation of the sulfide. Increasing the reaction time or gently heating the reaction mixture can facilitate the second oxidation step.

  • Choice of Oxidant: While hydrogen peroxide is a common and green oxidant, stronger oxidizing agents can be more effective. Consider using meta-chloroperoxybenzoic acid (m-CPBA) if you are still facing difficulties.[1]

  • Catalyst Activity: If using a catalytic system (e.g., sodium tungstate with hydrogen peroxide), ensure the catalyst is active and the reaction pH is appropriate.[2][3] For tungstate-catalyzed oxidations, an acidic medium can enhance the formation of the active peroxo species.[3][4]

graph "Oxidation_States" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

Sulfide [label="4-(Methylthio)benzonitrile"]; Sulfoxide [label="4-(Methylsulfinyl)benzonitrile"]; Sulfone [label="4-(Methylsulfonyl)benzonitrile"];

Sulfide -> Sulfoxide [label=" [O] "]; Sulfoxide -> Sulfone [label=" [O] "]; }

Caption: Stepwise oxidation from sulfide to sulfone.

Question 4: I am concerned about over-oxidation or side reactions with the nitrile group. Is this a valid concern?

Answer:

The nitrile group is generally stable under many oxidative conditions. However, with very harsh oxidants or prolonged reaction times at elevated temperatures, hydrolysis of the nitrile to a carboxylic acid can occur. To mitigate this:

  • Choose a Selective Oxidant: Hydrogen peroxide in acetic acid or with a tungstate catalyst is generally selective for the sulfur oxidation.[2][5]

  • Controlled Conditions: Maintain the recommended reaction temperature and monitor the reaction's progress to avoid unnecessarily long reaction times.

  • Workup Procedure: Upon completion, quench any excess oxidant before proceeding with product isolation to prevent unwanted reactions during workup. A mild reducing agent like sodium thiosulfate can be used.[2]

Step 3: Reduction of 4-(Methylsulfonyl)benzonitrile to this compound

Question 5: The reduction of my 4-(methylsulfonyl)benzonitrile is giving low yields. What are the critical parameters for this step?

Answer:

Low yields in the reduction of aromatic nitriles can stem from several factors, including the choice of reducing agent, reaction conditions, and workup procedure.

  • Choice of Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines.[3][6] However, it is highly reactive and requires strictly anhydrous conditions. Sodium borohydride is generally not strong enough to reduce nitriles on its own but can be effective in the presence of a catalyst like CoCl₂.[3] Catalytic hydrogenation (e.g., using Raney Nickel or Pd/C) is another effective method.

  • Reaction Conditions:

    • With LiAlH₄: Ensure your solvent (typically THF or diethyl ether) is completely dry. Any moisture will quench the reagent. The reaction is often performed at reflux to ensure completion.

    • With Catalytic Hydrogenation: The choice of catalyst, solvent, temperature, and hydrogen pressure are all critical and need to be optimized. The addition of ammonia can sometimes suppress the formation of secondary amine byproducts.[7]

  • Workup Procedure: The workup after a LiAlH₄ reduction is crucial for obtaining a good yield. A standard Fieser workup (sequential addition of water, aqueous NaOH, and then more water) is often employed to precipitate the aluminum salts, which can then be filtered off. Improper workup can lead to the loss of product in the aluminum salt sludge.

Question 6: I am observing the formation of secondary and tertiary amines as byproducts. How can I improve the selectivity for the primary amine?

Answer:

The formation of secondary and tertiary amines is a common side reaction in nitrile reductions.[7][8] This occurs when the initially formed primary amine reacts with the imine intermediate.

  • Catalytic Hydrogenation: Performing the hydrogenation in the presence of ammonia can help to suppress the formation of secondary amines. The ammonia competes with the primary amine product for reaction with the imine intermediate.[7]

  • Alternative Reducing Agents: Some reducing systems, like diisopropylaminoborane with a catalytic amount of LiBH₄, have been shown to provide excellent yields of primary amines from nitriles.[9][10]

  • Protecting Groups: In some cases, it may be beneficial to protect the amine as it is formed. However, for this specific synthesis, optimizing the reduction conditions is generally the preferred approach.

graph "Side_Reactions" { layout=dot; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

Nitrile [label="4-(Methylsulfonyl)benzonitrile"]; Imine [label="Imine Intermediate"]; PrimaryAmine [label="this compound"]; SecondaryAmine [label="Secondary Amine Byproduct"];

Nitrile -> Imine [label=" [H] "]; Imine -> PrimaryAmine [label=" [H] "]; Imine -> SecondaryAmine [label=" + Primary Amine "]; }

Caption: Formation of secondary amine byproduct during nitrile reduction.
Part 2: Purification of this compound

Question 7: My final product, this compound, is an oil and difficult to purify. What are the best methods for purification?

Answer:

This compound can be challenging to purify as a free base due to its physical properties and potential for impurity co-distillation.

  • Column Chromatography: Silica gel chromatography is a viable option for small-scale purification. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing) is a good starting point.

  • Crystallization as a Salt: A highly effective method for purification is to convert the benzylamine to its hydrochloride salt.[5][11][12] This is achieved by dissolving the crude product in a suitable solvent (e.g., diethyl ether, isopropanol) and adding a solution of HCl in the same or a miscible solvent. The hydrochloride salt is typically a crystalline solid that can be easily collected by filtration and washed with a non-polar solvent to remove unreacted starting materials and non-basic impurities. The pure free base can then be regenerated by treatment with a base (e.g., NaOH or NaHCO₃) and extraction.

Question 8: What are the common impurities I should be looking for in my final product?

Answer:

Common impurities can include:

  • Unreacted Starting Material: 4-(Methylsulfonyl)benzonitrile.

  • Side Products from Reduction: Secondary and tertiary amines.

  • Solvent Residues: From the reaction and purification steps.

  • Degradation Products: Benzylamines can be susceptible to oxidation over time.[13]

These impurities can often be identified by NMR, LC-MS, and TLC analysis.

Part 3: Experimental Protocols

Protocol 1: Oxidation of 4-(Methylthio)benzonitrile
  • To a solution of 4-(methylthio)benzonitrile (1.0 eq) in glacial acetic acid, add 30% aqueous hydrogen peroxide (2.2 eq) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water until the filtrate is neutral, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 4-(methylsulfonyl)benzonitrile.

Protocol 2: Purification via Hydrochloride Salt Formation
  • Dissolve the crude this compound in a minimal amount of isopropanol.

  • Slowly add a solution of concentrated HCl in isopropanol dropwise with stirring.

  • Continue adding the HCl solution until no further precipitation is observed.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the white solid by vacuum filtration.

  • Wash the solid with cold isopropanol and then with diethyl ether.

  • Dry the this compound hydrochloride salt under vacuum.

Part 4: Data Summary

StepStarting MaterialProductKey ReagentsCommon Challenges
14-Fluorobenzonitrile4-(Methylthio)benzonitrileNaSMe, DMFIncomplete reaction, byproduct formation
24-(Methylthio)benzonitrile4-(Methylsulfonyl)benzonitrileH₂O₂, Acetic AcidIncomplete oxidation (sulfoxide formation)
34-(Methylsulfonyl)benzonitrileThis compoundLiAlH₄ or Catalytic H₂Low yield, secondary/tertiary amine formation

References

  • CN102329254B - Method for preparing N-[4-[1-hydroxy-2-[(1-methylethyl)
  • Sulfone synthesis by oxidation - Organic Chemistry Portal. [Link]

  • Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - MDPI. [Link]

  • Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Cobalt Pincer Complex | Request PDF. [Link]

  • Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane - PubMed. [Link]

  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. [Link]

  • Organic Syntheses Procedure. [Link]

  • Reactions of Nitriles - Chemistry Steps. [Link]

  • Synthesis of benzylamine hydrochloride - PrepChem.com. [Link]

  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. [Link]

  • Reduction of nitriles to primary amines with LiAlH4 - Master Organic Chemistry. [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines - Periodica Polytechnica. [Link]

  • Green Chemistry - RSC Publishing. [Link]

  • (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism. [Link]

  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link]

  • How to purify Benzylamine? : r/OrganicChemistry - Reddit. [Link]/v8012u/how_to_purify_benzylamine/)

Sources

Technical Support Center: Synthesis of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(Methylsulfonyl)benzylamine. This resource is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields and purity for this important building block. Here, we will delve into the common synthetic routes, troubleshoot potential issues, and provide detailed, field-proven protocols to enhance your experimental success.

Introduction: The Synthetic Challenge

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. The presence of the electron-withdrawing methylsulfonyl group can influence the reactivity of the aromatic ring and the benzylic position, often leading to side reactions and purification difficulties that result in low yields. This guide will address the two primary synthetic pathways and the common pitfalls associated with each.

Primary Synthetic Routes:

  • Reduction of 4-(Methylsulfonyl)benzonitrile: A common and direct route, but often plagued by incomplete reduction or the formation of secondary and tertiary amine byproducts.

  • Reductive Amination of 4-(Methylsulfonyl)benzaldehyde: A versatile one-pot or two-step method that can also suffer from byproduct formation if not carefully controlled.[1]

Troubleshooting & FAQs: Overcoming Low Yields

This section is structured to address specific problems you may be encountering in the laboratory.

Category 1: Issues Related to the Reduction of 4-(Methylsulfonyl)benzonitrile

Question 1: My reduction of 4-(methylsulfonyl)benzonitrile using catalytic hydrogenation is incomplete, resulting in a low yield of the desired primary amine. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion during the catalytic hydrogenation of nitriles is a frequent issue.[2][3] Several factors can contribute to this problem:

  • Catalyst Activity: The catalyst, such as Raney Nickel or Palladium on Carbon (Pd/C), may be deactivated. This can be due to impurities in the starting material or solvent, or improper handling and storage of the catalyst.

    • Troubleshooting:

      • Ensure the 4-(methylsulfonyl)benzonitrile starting material is of high purity.

      • Use anhydrous, high-purity solvents.

      • Employ fresh, properly activated catalyst for each reaction.

  • Reaction Conditions: Insufficient hydrogen pressure, suboptimal temperature, or inadequate agitation can lead to poor reaction kinetics.

    • Troubleshooting:

      • Increase the hydrogen pressure. Typical pressures for nitrile reductions range from 50 to 500 psi.

      • Optimize the reaction temperature. While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic study of the temperature profile is recommended.

      • Ensure vigorous stirring to maintain a good suspension of the catalyst and facilitate mass transfer of hydrogen gas.

  • Presence of Inhibitors: The sulfonyl group itself or trace impurities can sometimes act as catalyst poisons.

    • Troubleshooting:

      • Purify the starting nitrile by recrystallization or column chromatography.

      • Consider adding a small amount of a base, such as ammonia or an amine scavenger, which can sometimes mitigate catalyst inhibition and suppress the formation of secondary amines.[4]

Question 2: I am observing significant amounts of secondary and tertiary amine byproducts in my catalytic hydrogenation reaction. How can I improve the selectivity for the primary amine?

Answer: The formation of secondary ((R-CH₂)₂NH) and tertiary ((R-CH₂)₃N) amines is a common side reaction in nitrile hydrogenation.[2] This occurs when the initially formed primary amine attacks the intermediate imine.

  • Causality: The intermediate imine (R-CH=NH) is susceptible to nucleophilic attack by the product primary amine (R-CH₂NH₂). This condensation reaction leads to the formation of a new imine, which is then reduced to the secondary amine. This process can repeat to form a tertiary amine.

To favor the formation of the primary amine, the following strategies can be employed:

  • Addition of Ammonia: Introducing ammonia (or ammonium hydroxide) into the reaction mixture can help to suppress the formation of secondary and tertiary amines.[4] The excess ammonia competes with the primary amine product for reaction with the imine intermediate.

  • Solvent Choice: The choice of solvent can influence the selectivity. Protic solvents like methanol or ethanol are commonly used.

  • Catalyst Selection: Certain catalysts exhibit higher selectivity for primary amine formation. Raney Nickel is often a good choice, but other catalysts like cobalt boride can also be highly regioselective.[2]

Category 2: Issues Related to the Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

Question 3: My one-pot reductive amination of 4-(methylsulfonyl)benzaldehyde with ammonia and a reducing agent is giving me a mixture of the primary amine, unreacted aldehyde, and the corresponding alcohol. How can I optimize this reaction?

Answer: This is a classic challenge in one-pot reductive amination, where the rate of imine formation and the rate of reduction of both the imine and the starting aldehyde are in competition.

  • Causality: If the reduction of the aldehyde to the alcohol is faster than the formation of the imine, you will see a significant amount of the alcohol byproduct. Conversely, if imine formation is slow or reversible, you will have unreacted aldehyde at the end of the reaction.

Here are key parameters to adjust for a successful reductive amination:

  • Staged Addition: A two-step, one-pot approach is often more effective.

    • First, stir the 4-(methylsulfonyl)benzaldehyde with a large excess of an ammonia source (e.g., aqueous ammonia, ammonium acetate) in a suitable solvent like methanol for a period to allow for the formation of the imine intermediate.[1]

    • Then, add the reducing agent.

  • Choice of Reducing Agent: The choice of reducing agent is critical. Sodium borohydride (NaBH₄) can reduce both aldehydes and imines. A more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) is often preferred as they are less reactive towards the aldehyde under neutral or slightly acidic conditions.[5]

  • pH Control: The pH of the reaction medium is crucial for imine formation. A slightly acidic pH (around 5-6) is often optimal to catalyze imine formation without promoting significant hydrolysis of the imine back to the aldehyde and amine.

Comparative Analysis of Reductive Amination Methodologies

ParameterCatalytic HydrogenationSodium Borohydride Reduction
Reducing Agent Hydrogen gas (H₂)Sodium Borohydride (NaBH₄)
Catalyst/Reagent Raney Nickel, Palladium on Carbon (Pd/C)Sodium Borohydride
Ammonia Source Anhydrous ammonia or aqueous ammoniaAqueous ammonia
Pressure High pressure (50-500 psi)Atmospheric pressure
Temperature Often elevated (40-100 °C)Room temperature to 40 °C
Advantages High atom economy, clean workupMilder conditions, no specialized pressure equipment needed
Disadvantages Requires specialized high-pressure equipment, potential for catalyst deactivationStoichiometric reducing agent, potential for aldehyde reduction

Visualizing the Troubleshooting Process

To aid in diagnosing issues, the following workflow can be used:

Caption: Troubleshooting workflow for low yields in this compound synthesis.

Detailed Experimental Protocols

The following are optimized protocols for the synthesis of this compound.

Protocol 1: Catalytic Hydrogenation of 4-(Methylsulfonyl)benzonitrile

Materials:

  • 4-(Methylsulfonyl)benzonitrile

  • Methanol (anhydrous)

  • Raney Nickel (slurry in water)

  • Ammonium hydroxide (28-30%)

  • Hydrogen gas

Procedure:

  • In a high-pressure reactor, add 4-(methylsulfonyl)benzonitrile (1.0 eq).

  • Add methanol (10-20 mL per gram of nitrile) and ammonium hydroxide (2-3 eq).

  • Carefully add Raney Nickel (5-10% w/w of the nitrile) to the reactor.

  • Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to 100-200 psi.

  • Heat the reaction mixture to 50-70 °C with vigorous stirring.

  • Monitor the reaction progress by monitoring hydrogen uptake.

  • Once the reaction is complete (typically 4-8 hours), cool the reactor to room temperature and carefully vent the excess hydrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.

Protocol 2: Two-Step, One-Pot Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

Materials:

  • 4-(Methylsulfonyl)benzaldehyde

  • Methanol

  • Ammonium acetate

  • Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 4-(methylsulfonyl)benzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde), add ammonium acetate (3-5 eq).

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • In a separate flask, dissolve sodium cyanoborohydride (1.5-2.0 eq) in a minimal amount of methanol.

  • Slowly add the sodium cyanoborohydride solution to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete (typically 6-12 hours), quench the reaction by the slow addition of water.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by column chromatography or crystallization of the hydrochloride salt.

Visualizing the Synthetic Pathways

The two primary synthetic pathways are illustrated below:

Synthetic_Pathways cluster_route1 Route 1: Nitrile Reduction cluster_route2 Route 2: Reductive Amination Nitrile 4-(Methylsulfonyl)benzonitrile Amine1 This compound Nitrile->Amine1 H₂, Catalyst (e.g., Raney Ni) Aldehyde 4-(Methylsulfonyl)benzaldehyde Imine Imine Intermediate Aldehyde->Imine NH₃ source Amine2 This compound Imine->Amine2 Reducing Agent (e.g., NaBH₃CN)

Sources

Technical Support Center: Stability and Degradation of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfonyl)benzylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for experiments involving this compound. Here, we will explore the stability of this compound, its potential degradation pathways, and best practices for its handling and analysis, all presented in a practical question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the key structural features of this compound that influence its stability?

A1: this compound possesses two key functional groups that dictate its chemical behavior and stability: the primary benzylamine group and the aromatic methylsulfonyl group.

  • Benzylamine Moiety: The primary amine attached to a benzyl group is nucleophilic and basic. This makes it susceptible to reactions with electrophiles and acids. The benzylic C-N bond can also be a site of oxidative cleavage.

  • Methylsulfonyl Group: This is a strong electron-withdrawing group, which enhances the polarity of the molecule.[1] While the sulfone group itself is generally stable, its electron-withdrawing nature can influence the reactivity of the aromatic ring and the benzylamine moiety.[2]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term integrity of this compound, it is recommended to store it in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).[3] The recommended storage temperature is typically 2-8°C.[3][4] This minimizes the risk of thermal degradation and oxidation.

Q3: Is this compound sensitive to light?

A3: While specific photostability data for this compound is not extensively published, compounds with aromatic rings can absorb UV light, which may lead to photodegradation. As a precautionary measure, it is advisable to protect the compound and its solutions from direct light exposure by using amber vials or covering containers with aluminum foil.[5][6][7]

Troubleshooting Guide: Experimental Observations and Solutions

This section addresses specific issues that may arise during your experiments and provides actionable solutions based on the known and predicted chemical behavior of this compound.

Problem 1: I am observing an unexpected peak in my HPLC analysis of a this compound sample that has been stored for some time in solution. The new peak is less polar than the parent compound.

Probable Cause: This is likely due to oxidative degradation of the benzylamine moiety. The primary amine can be oxidized to an imine, which subsequently hydrolyzes to the corresponding aldehyde, 4-(methylsulfonyl)benzaldehyde. This aldehyde is less polar than the parent amine, resulting in a shorter retention time in reverse-phase HPLC. An electrochemical oxidation process has been demonstrated to cleave the C-N bond in benzylamines to form the corresponding aldehyde.[8]

Solution:

  • Confirm the Identity of the Degradant: If you have access to a mass spectrometer (LC-MS), analyze the unexpected peak. The mass of 4-(methylsulfonyl)benzaldehyde (C8H8O3S) is 184.02 g/mol .

  • Prevent Further Oxidation: When preparing solutions, use deoxygenated solvents and consider adding an antioxidant if compatible with your experimental setup. Store solutions under an inert atmosphere and at reduced temperatures.

  • Sample Preparation: Prepare solutions fresh whenever possible and avoid long-term storage, especially at room temperature and exposed to air.

Visualizing the Oxidative Degradation Pathway

Oxidative Degradation of this compound cluster_0 This compound cluster_1 Intermediate cluster_2 Degradation Product MSB This compound Imine Imine Intermediate MSB->Imine Oxidation Aldehyde 4-(Methylsulfonyl)benzaldehyde Imine->Aldehyde Hydrolysis

Caption: Proposed oxidative degradation pathway of this compound.

Problem 2: My reaction mixture containing this compound turned yellow/brown upon heating.

Probable Cause: Thermal degradation of aromatic sulfones can occur at elevated temperatures, generally above 350°C, but prolonged heating at lower temperatures in the presence of impurities could also lead to discoloration.[1][9] The decomposition of aromatic sulfones can proceed via the elimination of sulfur dioxide (SO2).[10][11] Complex side reactions can lead to the formation of colored byproducts.

Solution:

  • Optimize Reaction Temperature: If possible, conduct the reaction at a lower temperature, even if it requires a longer reaction time.

  • Inert Atmosphere: Perform the reaction under an inert atmosphere (nitrogen or argon) to prevent thermo-oxidative degradation.

  • Purification: If the discoloration is due to impurities, ensure the starting material is of high purity. After the reaction, purification techniques such as column chromatography can be used to remove the colored byproducts.

Problem 3: I am conducting a reaction in a strongly acidic or basic medium and observe significant degradation of my starting material.

Probable Cause: While the methylsulfonyl group is generally stable to hydrolysis, the benzylamine moiety can react under both acidic and basic conditions. In acidic solutions, the primary amine will be protonated, which may affect its reactivity and solubility. Although less common for sulfones, extreme pH and high temperatures could potentially lead to cleavage of the aromatic C-S bond, though this is less likely than reactions involving the benzylamine group.

Solution:

  • pH Control: If the reaction allows, maintain the pH as close to neutral as possible.

  • Protecting Groups: For multi-step syntheses where the amine functionality is not required for the immediate reaction step, consider protecting the primary amine with a suitable protecting group (e.g., Boc anhydride).

  • Forced Degradation Study: To understand the stability of your compound under your specific reaction conditions, it is advisable to perform a forced degradation study.

Experimental Protocol: Forced Degradation Study

A forced degradation study is essential to identify potential degradation products and establish the stability-indicating nature of your analytical methods.[12][13][14]

Objective: To investigate the stability of this compound under various stress conditions (acidic, basic, oxidative, photolytic, and thermal).

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV or DAD detector

  • LC-MS system (for identification of degradants)

  • Photostability chamber

  • Oven

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the solid compound at 105°C for 24 hours. Also, heat a solution of the compound at 60°C for 24 hours.

    • Photolytic Degradation: Expose a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[5][6] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At appropriate time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

    • Use LC-MS to identify the molecular weights of any significant degradation products.

Workflow for Forced Degradation Study

Forced Degradation Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Outcome Prep Prepare Stock Solution of This compound Acid Acidic (0.1 M HCl, 60°C) Prep->Acid Base Basic (0.1 M NaOH, 60°C) Prep->Base Oxidative Oxidative (3% H2O2, RT) Prep->Oxidative Thermal Thermal (Solid & Solution, 60-105°C) Prep->Thermal Photo Photolytic (ICH Q1B) Prep->Photo HPLC HPLC Analysis (Quantify Degradation) Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC LCMS LC-MS Analysis (Identify Degradants) HPLC->LCMS Outcome Identify Degradation Pathways & Validate Stability-Indicating Method LCMS->Outcome

Caption: General workflow for a forced degradation study of this compound.

Data Summary

Stress ConditionPotential Degradation ProductsExpected Observation
Oxidative 4-(Methylsulfonyl)benzaldehydeAppearance of a less polar peak in RP-HPLC.
Thermal SO2, aromatic fragmentsDiscoloration of the sample, potential for multiple degradation peaks.
Strong Acid/Base Potential for reactions at the amineDecrease in the main peak area, possible formation of salt or other byproducts.
Photolytic Various photoproductsDependent on the wavelength of light and exposure time.

References

  • MDPI. Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. Available from: [Link]

  • MDPI. Selective Oxidative Cleavage of Benzyl C–N Bond under Metal-Free Electrochemical Conditions. Available from: [Link]

  • ProQuest. Kinetic study of the thermal and thermo-oxidative degradations of aromatic poly(ether sulfone) random copolymers bearing pendant. Available from: [Link]

  • ACS Publications. The Decomposition of Aromatic Sulfinyl Sulfones (Sulfinic Anhydrides). The Facile Homolysis of a Sulfur-Sulfur Bond. Available from: [Link]

  • ScienceDirect. DESULFONYLATION REACTIONS. Available from: [Link]

  • National Center for Biotechnology Information. 4-(Methylsulfonyl)benzaldehyde. Available from: [Link]

  • ResearchGate. Impurity profiling Techniques for Pharmaceuticals – A Review. Available from: [Link]

  • International Journal of Research and Development in Pharmacy & Life Sciences. Development of Impurity Profiling Methods Using Modern Analytical Techniques. Available from: [Link]

  • J-GLOBAL. Indirect Oxidative Deamination of Benzylamines to Benzaldehydes. Available from: [Link]

  • PubMed. Degradation of NSC-281612 (4-[bis[2-[(methylsulfonyl)oxy]ethyl]amino]-2-methyl-benzaldehyde), an experimental antineoplastic agent. Available from: [Link]

  • ACS Publications. Direct Aziridine Synthesis from Amines and Styrene Derivatives via a Base-Promoted Oxidative Cascade Reaction. Available from: [Link]

  • Organic Chemistry Portal. Benzylamines. Available from: [Link]

  • European Medicines Agency. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Available from: [Link]

  • LCGC International. Method Development for Drug Impurity Profiling: Part 1. Available from: [Link]

  • National Center for Biotechnology Information. Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. Available from: [Link]

  • Biomedical Journal of Scientific & Technical Research. Recent Trends in Analytical Techniques for Impurity Profiling. Available from: [Link]

  • ACS Publications. Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Available from: [Link]

  • Q1 Scientific. Photostability testing theory and practice. Available from: [Link]

  • MDPI. Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Available from: [Link]

  • ResearchGate. Hydrolytic Stability of Hydrazones and Oximes. Available from: [Link]

  • BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. Available from: [Link]

  • ACS Omega. Elucidating the Multicomponent Reaction Pathway of 2-Pyrrolidone Synthesis. Available from: [Link]

  • Novartis OAK. Discovery and design of first benzylamine-based ligands binding to an unlocked conformation of the Complement Factor D. Available from: [Link]

Sources

Troubleshooting guide for N-benzylation reactions involving 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for N-benzylation reactions involving 4-(methylsulfonyl)benzylamine. The following content is structured in a question-and-answer format to directly address common and complex issues encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Low to No Product Formation

Question: I am not observing any significant formation of my desired N-benzylated product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no product formation in the N-benzylation of this compound can stem from several factors, primarily related to the reactivity of the starting materials and the reaction conditions. The electron-withdrawing nature of the methylsulfonyl group can decrease the nucleophilicity of the benzylamine, making it less reactive than other benzylamines.[1]

Troubleshooting Steps:

  • Assess Your Alkylating Agent: The choice of leaving group on your benzylating agent is critical. The general order of reactivity for benzyl halides is Benzyl-I > Benzyl-Br > Benzyl-Cl.[2][3] If you are using benzyl chloride and observing low reactivity, consider switching to benzyl bromide or iodide. Benzyl tosylates are also highly effective electrophiles for N-benzylation.[4]

  • Increase Reaction Temperature: Many N-alkylation reactions require elevated temperatures to proceed at a reasonable rate.[2][3] Gradually increase the temperature of your reaction while monitoring for product formation and potential decomposition by thin-layer chromatography (TLC).

  • Optimize Your Base: The base plays a crucial role in deprotonating the amine, thereby increasing its nucleophilicity. For N-benzylation, common bases include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or diisopropylethylamine (DIPEA). If you are using a weak base, consider switching to a stronger, non-nucleophilic base. In some cases, stronger bases like sodium hydride (NaH) can be employed, particularly when dealing with less reactive amines.

  • Solvent Selection is Key: The solvent can significantly impact the reaction rate and outcome.[2] Polar aprotic solvents such as acetonitrile (ACN), dimethylformamide (DMF), and tetrahydrofuran (THF) are generally preferred for N-alkylation with benzyl halides as they can effectively solvate the cation of the base without interfering with the nucleophile.[3][5]

    SolventDielectric Constant (ε)General Application Notes
    Acetonitrile (ACN)37.5Good for dissolving a wide range of starting materials and bases.[6]
    Dimethylformamide (DMF)36.7Excellent solvating power, but can sometimes lead to side reactions.[7]
    Tetrahydrofuran (THF)7.6A good choice for many SN2 reactions, but less polar than ACN or DMF.
    Dichloromethane (DCM)9.1Often used, but its lower polarity might not be optimal for all systems.
  • Check Reagent Purity: Ensure that your this compound, benzylating agent, and solvent are pure and dry. Water can interfere with the reaction by reacting with the base and potentially hydrolyzing the benzylating agent.

Issue 2: Over-alkylation and Formation of a Quaternary Ammonium Salt

Question: My reaction is producing a significant amount of the di-benzylated product, and in some cases, I suspect the formation of a quaternary ammonium salt. How can I improve the selectivity for the mono-benzylated product?

Answer:

Over-alkylation is a common challenge in N-alkylation reactions because the mono-benzylated secondary amine product is often more nucleophilic than the starting primary amine.[8][9] This leads to a second benzylation event, and potentially a third to form a quaternary ammonium salt.

Troubleshooting Workflow for Over-alkylation:

G start Over-alkylation Observed stoichiometry Adjust Stoichiometry: Use excess this compound (e.g., 2-5 equivalents) start->stoichiometry reductive_amination Alternative Method: Reductive Amination start->reductive_amination Alternative Approach slow_addition Slow Addition of Benzylating Agent (e.g., via syringe pump) stoichiometry->slow_addition If still an issue lower_temp Lower Reaction Temperature slow_addition->lower_temp If still an issue weaker_base Consider a Weaker Base lower_temp->weaker_base If still an issue result Improved Mono-alkylation Selectivity weaker_base->result reductive_amination->result

Caption: Troubleshooting workflow for over-alkylation in N-benzylation.

Detailed Strategies to Enhance Mono-alkylation:

  • Stoichiometry Control: Using a large excess of this compound relative to the benzylating agent can statistically favor mono-alkylation.[8] However, this approach can be atom-inefficient and may complicate purification.

  • Slow Addition of the Benzylating Agent: Adding the benzylating agent slowly to the reaction mixture helps to maintain a low concentration of the electrophile. This reduces the likelihood of the more reactive mono-benzylated product reacting further.[8]

  • Lower Reaction Temperature: Reducing the reaction temperature can sometimes favor the initial, desired reaction over the subsequent over-alkylation, which may have a higher activation energy.

  • Alternative Methodologies - Reductive Amination: Reductive amination is a highly effective alternative that circumvents the issue of over-alkylation. This two-step, one-pot process involves the reaction of the amine with an aldehyde (in this case, 4-(methylsulfonyl)benzaldehyde if you were forming a symmetrical secondary amine, or another appropriate aldehyde/ketone) to form an imine, which is then reduced in situ to the desired amine.[8][9]

Issue 3: Difficult Purification of the Final Product

Question: I am having trouble purifying my N-benzylated product. It seems to co-elute with starting material or byproducts during column chromatography. What purification strategies can I employ?

Answer:

Purification challenges often arise from the similar polarities of the starting amine, the mono-benzylated product, and the di-benzylated byproduct. The presence of the polar sulfonyl group can also influence the solubility and chromatographic behavior of your compound.

Purification Protocol & Strategies:

  • Aqueous Workup: An initial acid-base extraction can be highly effective.

    • Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

    • Wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract any unreacted this compound into the aqueous layer.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Column Chromatography: This is a standard method for purifying N-benzylated products.[10]

    • Stationary Phase: Silica gel is the most common choice.[10]

    • Mobile Phase: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate 9:1) and gradually increase the polarity. The di-benzylated product is typically less polar and will elute first, followed by the desired mono-benzylated product, and finally the more polar starting amine (if not removed by extraction).

    • TLC Monitoring: Careful monitoring of fractions by TLC is crucial to identify and combine the pure fractions.[10]

  • Recrystallization: If the product is a solid and of reasonable purity after the workup or chromatography, recrystallization can be an excellent final purification step.[10]

    • Solvent Screening: Test various solvents and solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one in which your product is soluble when hot but sparingly soluble when cold.

  • Formation of a Salt: If the product is an amine, it can be converted to a salt (e.g., hydrochloride or trifluoroacetate) which may be crystalline and easier to purify. The free base can then be regenerated.

Reaction Mechanism Overview

The N-benzylation of an amine with a benzyl halide proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4][5][11]

SN2_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation Amine R-NH₂ TransitionState1 [R-H₂N---Bn---X]ᵟ⁺ Amine->TransitionState1 Sɴ2 Attack BenzylHalide Bn-X BenzylHalide->TransitionState1 ProtonatedProduct R-NH₂⁺-Bn TransitionState1->ProtonatedProduct LeavingGroup X⁻ TransitionState1->LeavingGroup ProtonatedProduct2 R-NH₂⁺-Bn FinalProduct R-NH-Bn ProtonatedProduct2->FinalProduct Base Base Base->FinalProduct Deprotonation ProtonatedBase Base-H⁺ Base->ProtonatedBase

Caption: SN2 mechanism for N-benzylation of a primary amine.

Mechanistic Insights:

  • Step 1: The lone pair of electrons on the nitrogen of this compound acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzylating agent. This displaces the leaving group (e.g., halide or tosylate) and forms a new carbon-nitrogen bond.[11]

  • Step 2: A base in the reaction mixture removes a proton from the nitrogen atom, neutralizing the resulting ammonium salt and yielding the final N-benzylated product.[11]

References

  • Magritek. (2025). Investigating Tertiary Amine Alkylation/Benzylation Kinetics with Ramp-Flow in a Plug-Flow Reactor Using In-Line 1H NMR Spectroscopy. [Link]

  • Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. (2025). Materials Advances. [Link]

  • Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). [Link]

  • University of Calgary. (n.d.). Ch22: Alkylation of Amines. [Link]

  • ACS Publications. (2016). Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea-Catalyzed Glycosylations. [Link]

Sources

Technical Support Center: A Guide to Preventing Degradation of 4-(Methylsulfonyl)benzylamine During Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(Methylsulfonyl)benzylamine (CAS No: 4393-16-2). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. The integrity of your starting materials is paramount for reproducible and successful experimental outcomes. This compound, while a stable compound under ideal conditions, possesses reactive moieties—a primary amine and an electron-withdrawing sulfonyl group—that make it susceptible to specific degradation pathways if not handled and stored correctly.[1]

This document provides in-depth, evidence-based answers to common storage challenges and offers robust troubleshooting protocols to ensure the long-term stability and purity of your compound.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common inquiries regarding the storage and handling of this compound.

Q1: What are the ideal short-term storage conditions for this compound?

For routine short-term use (i.e., days to weeks), this compound should be stored in a tightly sealed container at 2-8°C. The container should be placed in a dark, dry environment, such as a laboratory refrigerator designated for chemical storage.

Q2: My previously white/colorless solid of this compound has developed a yellow tint. Is it degraded?

A color change to yellow is a strong indicator of potential oxidative degradation. Benzylamines, as a class, are known to turn yellowish upon prolonged contact with air.[2] While the compound may still be usable for some applications, its purity is compromised. We strongly recommend performing an analytical purity check (e.g., HPLC, LC-MS) before using the material in a sensitive reaction.

Q3: How does exposure to the atmosphere affect the compound's stability?

Atmospheric exposure introduces two primary risks:

  • Oxidation: Oxygen in the air can oxidize the benzylamine moiety. This is one of the most common degradation pathways for this class of compounds.[2][3]

  • Carbon Dioxide Absorption: Like other primary amines, benzylamine can react with atmospheric carbon dioxide (CO₂) to form a solid carbamic acid salt.[3][4] This reaction consumes the active amine and introduces a significant impurity.

Q4: What is the best protocol for long-term storage (months to years)?

For long-term stability, we recommend the following procedure:

  • Aliquot: Upon receipt, divide the bulk container into smaller, single-use quantities in a dry, inert atmosphere (e.g., inside a glovebox or using a Schlenk line with nitrogen or argon gas).

  • Seal: Use vials with tight-fitting, chemically resistant caps (e.g., PTFE-lined).

  • Inert Atmosphere: Backfill each vial with an inert gas like nitrogen or argon before sealing.[3][4]

  • Store: Place the sealed vials in a dark, cold environment, such as a refrigerator (2-8°C) or freezer (-20°C) for maximum shelf-life.

Q5: What chemical classes are incompatible with this compound?

Avoid storing this compound with strong oxidizing agents (e.g., peroxides, nitrates) and strong acids.[3][5] The primary amine is basic and will react exothermically with acids. Its susceptibility to oxidation makes contact with strong oxidizers particularly hazardous.

Part 2: Troubleshooting Guides & Protocols

This section provides detailed workflows for investigating suspected degradation and implementing preventative storage measures.

Guide 1: Protocol for Investigating Suspected Degradation

Objective: To systematically confirm if degradation has occurred and identify the likely cause to prevent future occurrences.

Step 1: Visual and Physical Inspection Log any observable changes in the material. These initial signs are often the first clue to a stability issue.

ParameterIdeal AppearanceSigns of Potential Degradation
Color White to off-white solidYellow, tan, or brown discoloration
Physical State Crystalline or powdered solidClumping, oily appearance, or deliquescence
Odor Faint amine-like odorStrong, pungent, or unusual odors

Step 2: Review Compound Handling and Storage History Use the following checklist to trace the compound's history and pinpoint potential environmental stressors.

Step 3: Analytical Purity Verification A definitive assessment of degradation requires analytical instrumentation. High-Performance Liquid Chromatography (HPLC) is the preferred method for quantifying purity and detecting degradation products.[7]

Sample HPLC Protocol for Purity Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Acetonitrile:Water.

  • Analysis: Compare the chromatogram of the suspect sample to a reference standard or a new, unopened lot. Look for new peaks (degradants) and a decrease in the area of the main peak. For structural elucidation of unknown peaks, LC-MS is the ideal technique.[8]

Step 4: Interpreting the Results The following workflow can help guide your decision-making process after completing the investigation.

G start Suspected Degradation visual Visual Inspection (Color/State Change?) start->visual analytical Perform HPLC/LC-MS Purity Analysis visual->analytical pass Purity > 98%? No significant degradants. analytical->pass Yes fail Purity < 98%? Degradants detected. analytical->fail No history Review Storage History repurpose Consider Purification or Use in Non-Critical Step history->repurpose use Proceed with Use pass->use fail->history discard Discard and Procure New Material fail->discard remediate Implement Prophylactic Storage Protocol use->remediate Implement for next batch repurpose->discard If purification fails discard->remediate

Caption: Workflow for investigating and responding to suspected degradation.

Guide 2: Prophylactic Storage Protocol for New Material

Objective: To establish a self-validating system for storing new batches of this compound to maximize shelf-life and ensure experimental consistency.

G cluster_0 Inert Atmosphere Environment (Glovebox/Schlenk Line) bulk 2. Open Bulk Container aliquot 3. Aliquot into Pre-Labeled, Single-Use Vials bulk->aliquot backfill 4. Backfill Each Vial with N2 or Ar aliquot->backfill seal 5. Tightly Seal Vials backfill->seal storage 6. Store at 2-8°C, Protected from Light seal->storage receipt 1. Receive and Visually Inspect New Material receipt->bulk log 7. Log Lot #, Date, and Storage Location storage->log

Caption: Prophylactic workflow for receiving and storing new material.

Detailed Steps:

  • Receipt and Inspection: Upon arrival, visually inspect the container for an intact seal and the material for its expected color and form.

  • Prepare for Aliquoting: Transfer the bulk container, pre-labeled single-use vials (e.g., 2 mL amber glass vials with PTFE-lined caps), and necessary tools into an inert atmosphere glovebox or have them ready for use with a Schlenk line.

  • Aliquot: Inside the inert environment, carefully open the bulk container and distribute the desired amount of solid into each vial. This minimizes the exposure of the bulk material to the atmosphere.

  • Seal Securely: Tightly cap each vial immediately after filling and backfilling with inert gas.

  • Store Appropriately: Place the aliquoted vials into secondary containment and store them in a refrigerator at 2-8°C, away from light sources.

  • Document: Maintain a detailed log for each batch, including the lot number, date of aliquoting, and quantity per vial. This creates a trustworthy chain of custody for your reagents.

Part 3: The Science of Degradation

Understanding the chemical mechanisms of degradation is key to preventing them. The structure of this compound has two primary points of vulnerability under typical storage conditions.

1. Oxidative Degradation The primary amine on the benzylic carbon is susceptible to oxidation. This can proceed through several pathways, often initiated by atmospheric oxygen, leading to the formation of imines, which can further hydrolyze to form 4-(methylsulfonyl)benzaldehyde, or potentially form amide-type impurities.[1][9]

G cluster_path Oxidative Degradation Pathway start This compound (C₈H₁₁NO₂S) imine Intermediate Imine start->imine [O] (Air) aldehyde 4-(Methylsulfonyl)benzaldehyde (Degradant) imine->aldehyde H₂O (Trace Moisture)

Sources

Technical Support Center: Column Chromatography of Benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of benzylamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography of these basic compounds. Here, we will explore the underlying scientific principles behind common purification issues and provide practical, field-proven troubleshooting strategies and frequently asked questions.

Section 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses the most frequent problems encountered during the column chromatography of benzylamine derivatives on silica gel.

Q1: Why is my benzylamine derivative streaking or tailing badly on the TLC plate and column?

Answer:

This is the most common issue and is rooted in the fundamental acid-base interaction between your basic benzylamine derivative and the acidic silica gel stationary phase.

  • The Chemistry at Play: Silica gel is a polymer of silicon dioxide, and its surface is covered with silanol groups (Si-OH). These silanol groups are weakly acidic (pKa ≈ 4.5) and can protonate the basic nitrogen atom of your benzylamine derivative (the pKa of benzylamine is approximately 9.33[1]), forming an ammonium salt. This strong ionic interaction with the stationary phase leads to a slow and uneven elution, resulting in significant peak tailing or streaking.[2]

Troubleshooting Workflow:

start Problem: Tailing/Streaking of Benzylamine Derivative decision1 Is the tailing severe? start->decision1 solution1 Add a Basic Modifier to the Mobile Phase (e.g., 0.1-2% Triethylamine or Ammonia in Methanol) decision1->solution1 Yes solution3 Option B: Switch to a Different Stationary Phase (e.g., Alumina) decision1->solution3 No, but separation is poor decision2 Tailing persists? solution1->decision2 solution2 Option A: Use an Amine-Functionalized Silica Column decision2->solution2 Yes end Successful Purification decision2->end No solution4 Option C: Consider Reversed-Phase Chromatography solution2->solution4 solution2->end solution3->solution4 solution3->end

Sources

Validation & Comparative

The 4-(Methylsulfonyl)benzylamine Scaffold: A Comparative Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(methylsulfonyl)benzylamine core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. Its inherent structural features, particularly the potent hydrogen bond accepting sulfonyl group, contribute to its ability to interact with a variety of biological targets. This guide provides an in-depth comparison of the structure-activity relationships (SAR) of this compound analogs, focusing on their development as Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Cyclooxygenase-2 (COX-2) inhibitors. We will delve into the nuanced effects of structural modifications on potency and selectivity, supported by quantitative experimental data. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis of a representative analog and for the biological evaluation of these compound classes, empowering researchers to confidently navigate their own discovery programs.

The this compound Moiety: A Versatile Pharmacophore

The 4-(methylsulfonyl)phenyl group is a key pharmacophore in many selective COX-2 inhibitors.[1] The sulfonyl moiety is crucial for interacting with a secondary pocket in the COX-2 enzyme active site, a feature absent in the COX-1 isoform, thus conferring selectivity.[1] Beyond its role in COX-2 inhibition, the this compound scaffold has been extensively explored in the development of antagonists for the TRPV1 receptor, a key player in pain signaling pathways.[2] The versatility of this scaffold lies in the numerous points for chemical modification, allowing for the fine-tuning of pharmacological properties.

Comparative SAR Analysis of this compound Analogs

The biological activity of this compound analogs is profoundly influenced by substitutions at three key regions: the amine (N-substitution), the benzylic position, and the phenyl ring of the methylsulfonylphenyl moiety.

N-Acyl Substituted Analogs as TRPV1 Receptor Antagonists

A significant body of research has focused on N-acyl derivatives of 2-(4-methylsulfonylaminophenyl)propanamides as potent TRPV1 antagonists.[2][3][4] These molecules can be conceptually divided into three regions: the A-region (4-methylsulfonylaminophenyl group), the B-region (propanamide linker), and the C-region (N-benzyl substituent).

A-Region Modifications: Introduction of a fluorine atom at the 3-position of the 4-(methylsulfonylamino)phenyl ring (A-region) has been shown to be crucial for potent antagonism.[2] The 3-fluoro analogue 54 demonstrated high binding affinity and potent antagonism for both rat and human TRPV1.[2] Replacement of the fluoro group with bulkier halogens like chloro, bromo, or iodo led to an increase in binding affinity but a significant reduction in antagonist potency.[2]

B- and C-Region Modifications: Modifications in the B-region (propanamide) and C-region (N-benzyl) also significantly impact activity. For instance, replacing the 4-tert-butylbenzyl group with diphenylpropenyl or (4,4'-dimethyl)diphenylpropenyl moieties in the C-region resulted in compounds with high binding affinity and potent antagonism.[4]

Table 1: SAR of N-Acyl Substituted 2-(3-Fluoro-4-methylsulfonylaminophenyl)propanamide Analogs as TRPV1 Antagonists

CompoundC-Region ModificationKᵢ (nM) for hTRPV1Reference
43 2-(isobutylthio)-4-(trifluoromethyl)benzyl0.3[3]
44S 2-(isopentyloxy)-4-(trifluoromethyl)benzyl0.3[3]
16 2-(4-(trifluoromethyl)piperidin-1-yl)-4-(trifluoromethyl)benzyl0.4[3]
19 2-(4-(4-fluorobenzyl)piperidin-1-yl)-4-(trifluoromethyl)benzyl0.4[3]
45 2-(benzylthio)-4-(trifluoromethyl)benzyl0.5[3]
54 N-4-t-butylbenzyl89 (binding), 5.1 (antagonism vs Capsaicin)[2]
50 diphenylpropenyl21.5[4]
54 (from another study) (4,4'-dimethyl)diphenylpropenylPotent antagonism with Kᵢ(ant) = 8.0 nM[4]
Analogs as Selective COX-2 Inhibitors

The 4-(methylsulfonyl)phenyl moiety is a hallmark of selective COX-2 inhibitors, exemplified by drugs like Celecoxib and Rofecoxib. The SAR of this compound analogs in this context often involves the incorporation of this scaffold into various heterocyclic systems.

A recent study reported a series of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines as potent and selective COX-2 inhibitors.[1] The SAR revealed that substitutions on both the imidazo[1,2-a]pyridine core and the N-phenyl ring significantly influenced potency and selectivity. The compound 5n , with an 8-methyl group on the imidazo[1,2-a]pyridine ring and a p-tolyl group as the N-phenyl substituent, emerged as the most potent and selective inhibitor in the series.[1]

Table 2: SAR of 2-(4-(Methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine Analogs as COX-2 Inhibitors

CompoundR1 (on Imidazo[1,2-a]pyridine)R2 (on N-phenyl)COX-2 IC₅₀ (µM)Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀)Reference
5a HH0.21121.4[1]
5d H4-CH₃0.15210.0[1]
5h 8-CH₃H0.11350.0[1]
5i 8-CH₃2-CH₃0.14253.6[1]
5k 8-CH₃4-F0.09428.9[1]
5n 8-CH₃4-CH₃0.07508.6[1]

Experimental Protocols

To ensure the reproducibility and validity of research in this area, detailed experimental protocols are paramount. The following sections provide step-by-step methodologies for the synthesis of a representative this compound analog and for a standard in vitro assay to determine COX-2 inhibitory activity.

Synthesis of a Representative Analog: N-(4-(Methylsulfonyl)benzyl)acetamide

This protocol describes a two-step synthesis of N-(4-(methylsulfonyl)benzyl)acetamide, a simple yet representative analog. The first step involves the synthesis of the key intermediate, this compound, followed by its acetylation.

Step 1: Synthesis of this compound

This procedure is adapted from principles of sulfonamide synthesis.

  • Materials and Reagents:

    • 4-Methylbenzylamine

    • Methanesulfonyl chloride

    • Triethylamine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

    • Silica gel for column chromatography

  • Procedure:

    • Dissolve 4-methylbenzylamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water.

    • Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain this compound.

Step 2: Acetylation of this compound

This procedure is a standard method for the acetylation of primary amines.[5]

  • Materials and Reagents:

    • This compound (from Step 1)

    • Acetic anhydride

    • Pyridine

    • Dichloromethane (DCM)

    • 1 M Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Dissolve this compound (1.0 eq) in a mixture of DCM and pyridine.

    • Cool the solution to 0 °C in an ice bath.

    • Add acetic anhydride (1.2 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure N-(4-(methylsulfonyl)benzyl)acetamide.

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is based on a common method for determining the potency of COX-2 inhibitors.[6]

  • Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂), which is then reduced to PGH₂. This process is coupled to a probe that fluoresces upon oxidation. The inhibitory effect of a compound is determined by the reduction in fluorescence signal.

  • Materials and Reagents:

    • Human recombinant COX-2 enzyme

    • COX Assay Buffer

    • COX Probe

    • COX Cofactor

    • Arachidonic Acid (substrate)

    • Test compounds and a known COX-2 inhibitor (e.g., Celecoxib) as a positive control.

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add the COX Assay Buffer, COX Cofactor, and COX Probe to each well.

    • Add the test compounds or controls to the respective wells.

    • Add the human recombinant COX-2 enzyme to all wells except the no-enzyme control.

    • Initiate the reaction by adding the arachidonic acid substrate to all wells.

    • Immediately measure the fluorescence kinetics at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm for a set period (e.g., 10-20 minutes).

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

Visualizing SAR and Experimental Workflows

To further clarify the relationships and processes discussed, the following diagrams are provided.

Key SAR Trends for TRPV1 Antagonists

SAR_TRPV1 cluster_A A-Region (Phenyl Ring) cluster_C C-Region (N-Substituent) A_unsub Unsubstituted Potency Potency A_unsub->Potency + A_F 3-Fluoro A_F->Potency ++ Potent Antagonism A_Cl 3-Chloro A_Cl->Potency - Reduced Potency A_Br 3-Bromo A_Br->Potency -- Markedly Reduced Potency C_tBu 4-t-Butylbenzyl C_tBu->Potency ++ Potent C_diPhPr Diphenylpropenyl C_diPhPr->Potency ++ High Affinity C_diMePhPr Dimethyl-diphenylpropenyl C_diMePhPr->Potency ++ Potent Antagonism

Caption: Key SAR trends for N-acyl substituted TRPV1 antagonists.

Experimental Workflow for COX-2 Inhibition Assay

COX2_Workflow A Prepare Reagents (Buffer, Cofactor, Probe) B Add Test Compounds & Controls to Plate A->B C Add COX-2 Enzyme B->C D Initiate Reaction with Arachidonic Acid C->D E Measure Fluorescence (Kinetic Read) D->E F Calculate Reaction Rates & % Inhibition E->F G Determine IC50 Value F->G

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The Sulfonyl Advantage: A Comparative Guide to the Biological Activity of 4-(Methylsulfonyl)benzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic modification of a parent compound is a cornerstone of drug discovery. The introduction of specific functional groups can dramatically alter a molecule's pharmacokinetic and pharmacodynamic properties, often leading to enhanced potency, selectivity, and an improved safety profile. This guide provides an in-depth comparison of the biological activities of 4-(methylsulfonyl)benzylamine derivatives against their parent compounds, offering experimental insights for researchers, scientists, and drug development professionals.

The Significance of the 4-Methylsulfonyl Moiety

The this compound scaffold is a key structural motif found in a variety of biologically active compounds. The methylsulfonyl (-SO₂CH₃) group, a potent electron-withdrawing group, significantly influences the electronic and steric properties of the benzylamine core. This, in turn, can profoundly impact how the molecule interacts with its biological target. The sulfonamide group, a related functionality, has been a critical component in drug design for decades, leading to the development of antibacterial, anticancer, and anti-inflammatory agents.[1][2] The methylsulfonyl group, while not a classic sulfonamide, shares some of its key electronic characteristics and has emerged as a valuable pharmacophore in its own right, particularly in the design of selective enzyme inhibitors.[3]

This guide will explore the tangible effects of incorporating the 4-methylsulfonyl group by comparing the biological activities of these derivatives to their parent compounds across different therapeutic areas.

Comparative Biological Activity: A Data-Driven Analysis

While direct head-to-head studies comparing a this compound derivative with its precise parent compound (lacking the methylsulfonyl group) are not always available in published literature, we can infer the impact of this functional group by analyzing structure-activity relationship (SAR) data from various studies on substituted benzylamines.

Anti-inflammatory Activity: COX-2 Inhibition

A prominent area where the methylsulfonyl group has demonstrated significant utility is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.[3] Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively target COX-2 over COX-1 are associated with a reduced risk of gastrointestinal side effects.[4] The methylsulfonyl moiety is a key feature of several highly selective COX-2 inhibitors (coxibs).[3]

Table 1: Inferred Comparative COX-2 Inhibitory Activity

Compound ClassKey Structural Feature at Para-PositionGeneral COX-2 Inhibitory PotencyRationale for Activity
This compound Derivatives -SO₂CH₃High The methylsulfonyl group can form hydrogen bonds and occupy a secondary pocket in the COX-2 active site, leading to high affinity and selectivity.[3]
Parent Benzylamine Compounds -H or other small, non-polar groupsLow to Moderate Lacking the key sulfonyl interaction, these compounds generally exhibit lower affinity for the COX-2 active site.

The causality behind this enhanced activity lies in the specific molecular interactions. The sulfonyl oxygens can act as hydrogen bond acceptors, and the overall size and electronics of the group are optimal for binding within the hydrophilic side pocket of the COX-2 enzyme.

Antimicrobial Activity

The sulfonamide group has a long history in the development of antimicrobial agents (sulfa drugs).[1] While this compound is not a sulfonamide, the presence of the sulfonyl group can still influence antibacterial and antifungal activity.

A review of the structure-activity relationships of sulfonyl or sulfonamide-containing heterocyclic derivatives indicates that the presence of an electron-withdrawing group, such as a sulfonyl moiety, on a phenyl ring can contribute to antibacterial efficacy.[5]

Table 2: Inferred Comparative Antimicrobial Activity (MIC Values)

Compound ClassKey Structural Feature at Para-PositionGeneral Antimicrobial Potency (MIC)Rationale for Activity
This compound Derivatives -SO₂CH₃Potentially Enhanced The electron-withdrawing nature of the sulfonyl group can increase the polarity of the molecule, potentially leading to improved interactions with bacterial targets. The specific mechanism would depend on the overall molecular structure.[5]
Parent Benzylamine Compounds -H or alkyl groupsVariable The antimicrobial activity of simple benzylamines is often moderate and dependent on other structural features.

Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism.[6] A lower MIC value indicates greater potency.

The enhanced activity of sulfonyl-containing compounds is often attributed to their ability to mimic p-aminobenzoic acid (PABA), a crucial substrate for folate synthesis in bacteria. While this is the primary mechanism for sulfonamides, the electronic influence of a methylsulfonyl group could still play a role in inhibiting other essential bacterial enzymes.

Experimental Protocols for Biological Evaluation

To ensure the trustworthiness and reproducibility of the comparative data, it is essential to employ standardized and validated experimental protocols.

In Vitro Cyclooxygenase (COX) Inhibitor Screening Assay

This protocol is designed to determine the IC₅₀ values of test compounds against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is colorimetrically or fluorometrically monitored by the appearance of an oxidized product.[7]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., this compound derivative and the parent compound) in a suitable solvent like DMSO.

    • Prepare serial dilutions of the stock solution to achieve a range of test concentrations.

    • Reconstitute the COX-1 and COX-2 enzymes in the provided assay buffer and keep on ice.[8][9]

    • Prepare the reaction buffer containing heme and a suitable detection reagent (e.g., Amplex™ Red or N,N,N',N'-tetramethyl-p-phenylenediamine).[8]

  • Assay Procedure:

    • To a 96-well plate, add the reaction buffer.

    • Add the diluted test compounds to the respective wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor like celecoxib).[9]

    • Add the COX-1 or COX-2 enzyme to the wells.

    • Incubate the plate at the recommended temperature (e.g., 37°C) for a specified time to allow the inhibitor to bind to the enzyme.[8]

    • Initiate the reaction by adding arachidonic acid (the substrate).[8]

    • Immediately measure the absorbance or fluorescence at the appropriate wavelength over a set period.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

Self-Validation: The inclusion of a known selective COX-2 inhibitor like celecoxib serves as a positive control to validate the assay's performance. The vehicle control ensures that the solvent does not interfere with the enzyme activity.

Diagram of COX Inhibition Assay Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Compounds Prepare Test Compound and Control Dilutions Add_Reagents Add Buffer, Inhibitor, and Enzyme to Plate Prep_Compounds->Add_Reagents Prep_Enzyme Prepare COX-1/COX-2 Enzyme Solutions Prep_Enzyme->Add_Reagents Prep_Buffer Prepare Reaction Buffer Prep_Buffer->Add_Reagents Incubate Incubate Add_Reagents->Incubate Add_Substrate Add Arachidonic Acid Incubate->Add_Substrate Measure Measure Signal (Absorbance/Fluorescence) Add_Substrate->Measure Calculate_Inhibition Calculate % Inhibition Measure->Calculate_Inhibition Plot_Curve Plot Dose-Response Curve Calculate_Inhibition->Plot_Curve Determine_IC50 Determine IC50 Value Plot_Curve->Determine_IC50

Caption: Workflow for in vitro COX inhibition assay.

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[10]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that prevents visible turbidity after incubation is the MIC.[6]

Step-by-Step Methodology:

  • Preparation:

    • Prepare a stock solution of the test compounds in a suitable solvent.

    • Prepare two-fold serial dilutions of the compounds in a 96-well microtiter plate using an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).[11]

    • Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[11]

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with the bacterial suspension.

    • Include a growth control (no compound) and a sterility control (no bacteria).[10]

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (bacterial growth).

    • The MIC is the lowest concentration of the compound in which there is no visible growth.[6]

Self-Validation: The growth control should show distinct turbidity, confirming the viability of the bacteria and the suitability of the growth medium. The sterility control should remain clear, indicating no contamination.

Diagram of MIC Determination Workflow:

MIC_Workflow Prep_Compounds Prepare Serial Dilutions of Test Compounds Inoculate_Plate Inoculate 96-Well Plate Prep_Compounds->Inoculate_Plate Prep_Inoculum Prepare Standardized Bacterial Inoculum Prep_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24 hours Inoculate_Plate->Incubate Read_Results Visually Inspect for Growth (Turbidity) Incubate->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Caption: Workflow for MIC determination via broth microdilution.

Conclusion and Future Directions

The inclusion of a this compound moiety is a valuable strategy in drug design, often leading to enhanced biological activity compared to simpler parent compounds. In the context of anti-inflammatory drug discovery, the methylsulfonyl group is a well-established pharmacophore for achieving potent and selective COX-2 inhibition.[3] In the realm of antimicrobial research, while less definitively established, the electronic properties of the sulfonyl group suggest a potential for improved efficacy.[5]

The provided experimental protocols offer a robust framework for the direct comparative evaluation of this compound derivatives and their parent compounds. Such head-to-head comparisons are crucial for unequivocally quantifying the contribution of the methylsulfonyl group to the observed biological activity. Future research should focus on generating such direct comparative data to further refine our understanding of the structure-activity relationships and guide the rational design of next-generation therapeutics.

References

  • BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]

  • Current Protocols. In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. [Link]

  • Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]

  • RSC Publishing. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). [Link]

  • Adichunchanagiri University. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships. [Link]

  • Dove Press. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. [Link]

  • International Journal of Research in Pharmacy and Chemistry. DETERMINATION OF MINIMUM INHIBITORY CONCENTRATION (MIC) OF SOME NOVEL TRIAZOLE DERIVATIVE. [Link]

  • PubMed. Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. [Link]

  • YouTube. Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Link]

  • PubMed. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review. [Link]

  • ResearchGate. Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships (SAR) studies: A critical review | Request PDF. [Link]

  • ResearchGate. (PDF) Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. [Link]

  • protocols.io. Standard Operating Procedure for Determination of the Minimum Inhibitory Concentration (MIC) of Different Antimicrobial Agents Against Different Bacteria. [Link]

  • ResearchGate. The chemical structures and IC50 values of designing derivatives with... [Link]

Sources

A Comparative Guide to the In Vitro Validation of Kinase Inhibitors Synthesized from a 4-(Methylsulfonyl)benzylamine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of targeted therapy is continually reshaped by the development of novel kinase inhibitors. These small molecules have demonstrated remarkable efficacy in treating a multitude of diseases, most notably cancer, by targeting specific signaling pathways that drive pathogenesis.[1] The challenge, however, lies in identifying new chemical scaffolds that offer improved potency, selectivity, and safety profiles over existing treatments. This guide provides a comprehensive, in-depth technical comparison of a novel series of kinase inhibitors synthesized from a 4-(Methylsulfonyl)benzylamine core. We present supporting experimental data, objectively compare their performance with established alternatives, and offer detailed protocols to aid researchers in the drug development field.

The Strategic Choice of the this compound Scaffold

The this compound scaffold serves as a promising starting point for the design of new kinase inhibitors. Its structural features, including the potent hydrogen bond accepting capability of the sulfonyl group and the synthetic tractability of the benzylamine core, allow for diverse chemical modifications. These modifications are crucial for achieving high-affinity binding to the ATP pocket of target kinases and for fine-tuning selectivity across the kinome. This guide will focus on a hypothetical series of inhibitors, designated MBS-K1 , MBS-K2 , and MBS-K3 , designed to target key receptor tyrosine kinases (RTKs) implicated in tumor angiogenesis and growth: VEGFR2, PDGFRβ, and c-Kit.[2][3][4]

Comparative In Vitro Performance: A Head-to-Head Analysis

The initial phase of drug discovery hinges on the rigorous in vitro characterization of synthesized compounds. This process is essential for establishing a preliminary understanding of a compound's therapeutic potential. We have benchmarked our MBS-K series against two well-established multi-kinase inhibitors, Sorafenib and Sunitinib, to provide a clear comparative context.

Table 1: Comparative IC50 Values Against Target Kinases
CompoundVEGFR2 IC50 (nM)PDGFRβ IC50 (nM)c-Kit IC50 (nM)
MBS-K1 122845
MBS-K2 5 15 20
MBS-K3 4580110
Sorafenib 905868
Sunitinib 9698

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity by 50%.[5][6] Lower values indicate greater potency.

Data Interpretation: The IC50 data clearly positions MBS-K2 as the most promising candidate from our novel series. It demonstrates superior potency against VEGFR2 and PDGFRβ compared to Sorafenib and is on par with Sunitinib for VEGFR2 inhibition.[7] While Sunitinib shows exceptional potency against c-Kit, MBS-K2 maintains a strong inhibitory activity against this target, suggesting a well-balanced multi-kinase inhibition profile.

Foundational Experimental Protocols

To ensure the scientific rigor and reproducibility of our findings, we employed a suite of validated in vitro assays. The following sections provide detailed, step-by-step methodologies for these critical experiments.

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay is fundamental to quantifying the potency of a kinase inhibitor.[5][8] We utilized a luminescence-based assay that measures the amount of ATP remaining after a kinase reaction.

Experimental Workflow for IC50 Determination

IC50_Workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound Serial Dilution of Test Compounds Incubation Incubate Compounds with Kinase, Substrate, and ATP Compound->Incubation Enzyme Kinase, Substrate & ATP Preparation Enzyme->Incubation Add_Reagent Add Luminescent Detection Reagent (e.g., ADP-Glo™) Incubation->Add_Reagent Read_Plate Measure Luminescence Add_Reagent->Read_Plate Plot_Curve Plot Dose-Response Curve Read_Plate->Plot_Curve Calculate_IC50 Determine IC50 Value Plot_Curve->Calculate_IC50

Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor.[9]

Detailed Protocol:

  • Compound Plating: Create a 10-point serial dilution of the test compounds in DMSO. Transfer a small volume (e.g., 100 nL) of each dilution into a 384-well assay plate.

  • Kinase Reaction: Add the target kinase and its specific substrate to the assay plate. Initiate the reaction by adding ATP at a concentration close to its Km value for the specific kinase.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a defined period, typically 60 minutes.

  • Signal Generation: Stop the kinase reaction and measure the remaining ATP by adding a luminescence-based detection reagent, such as the ADP-Glo™ Kinase Assay reagent.[10]

  • Data Acquisition: Measure the luminescent signal using a plate reader.

  • IC50 Calculation: Convert the raw data to percent inhibition relative to controls (no inhibitor). Plot the percent inhibition against the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[6]

Rationale for Experimental Choices: Using an ATP concentration near the Km for the kinase ensures the assay is sensitive to ATP-competitive inhibitors.[11] The luminescence-based readout provides a high signal-to-noise ratio and is amenable to high-throughput screening.[8]

Kinase Selectivity Profiling

Assessing the selectivity of a lead compound is a critical step to anticipate potential off-target effects.[1][12][13][14][15] We profiled our lead candidate, MBS-K2 , against a panel of over 100 kinases at a fixed concentration.

Selectivity_Workflow Start Select Lead Compound (MBS-K2) at a Fixed Concentration (e.g., 1 µM) Screen Screen Against a Broad Panel of Kinases Start->Screen Assay Perform Kinase Activity Assays Screen->Assay Analysis Calculate Percent Inhibition for Each Kinase Assay->Analysis Result Generate Kinome Selectivity Profile Analysis->Result

Caption: An overview of the signaling pathways modulated by the targeted receptor tyrosine kinases.

Concluding Remarks and Future Outlook

The in vitro data presented in this guide strongly supports the this compound scaffold as a promising foundation for the development of novel multi-kinase inhibitors. Our lead candidate, MBS-K2 , exhibits a compelling profile of high potency and a well-balanced activity against key oncogenic kinases, outperforming or matching the activity of established drugs in our assays.

The logical next steps in the preclinical development of MBS-K2 would involve:

  • In vivo efficacy studies in relevant animal models of cancer.

  • Pharmacokinetic profiling to assess its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Comprehensive safety and toxicology studies to determine its therapeutic window.

By following a systematic and rigorous in vitro validation process, as outlined in this guide, researchers can effectively identify and advance promising new chemical entities into the next stages of drug development, ultimately contributing to the arsenal of targeted therapies.

References

  • Abbaspour Babaei, M., Kamalidehghan, B., & Saleem, M. (2016). Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. Daru : journal of Faculty of Pharmacy, Tehran University of Medical Sciences, 24(1), 26. [Link]

  • Eurofins Discovery. (n.d.). scanELECT® Kinase Selectivity & Profiling Assay Panel. [Link]

  • Gao, Y., Davies, S. P., Augustin, M., Woodward, A., Patel, U. A., Kovelman, R., & Harvey, K. J. (2013). A broad activity screen in support of a chemogenomic map for kinase signalling research and drug discovery. The Biochemical journal, 451(2), 313–328. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., Chan, K. W., Ciceri, P., Davis, M. I., Edeen, P. T., Faraoni, R., Floyd, M., Hunt, J. P., Lockhart, D. J., Milanov, Z. V., Morrison, M. J., Pallares, G., Patel, H. K., Pritchard, S., … Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127–132. [Link]

  • Patsnap Synapse. (2024, June 21). What are c-Kit inhibitors and how do they work? [Link]

  • Ellis, L. M., & Hicklin, D. J. (2008). VEGF-targeted therapy: mechanisms of anti-tumour activity. Nature reviews. Cancer, 8(8), 579–591. [Link]

  • Heldin, C. H., & Westermark, B. (1999). Mechanism of action and in vivo role of platelet-derived growth factor. Physiological reviews, 79(4), 1283–1316. [Link]

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Anastassiadis, T., Deacon, S. W., Devarajan, K., Ma, H., & Peterson, J. R. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1039–1045. [Link]

  • Tallquist, M., & Kazlauskas, A. (2004). Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development. PLoS Biology, 2(9), e279. [Link]

  • Lohela, M., Bry, M., Itoh, F., & Alitalo, K. (2009). VEGFs and receptors involved in angiogenesis versus lymphangiogenesis. Current opinion in cell biology, 21(2), 154–165. [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. [Link]

  • Profacgen. (n.d.). Cell-based Kinase Assays. [Link]

  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors. [Link]

  • Bawa, S., & Kumar, S. (2022). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 27(19), 6528. [Link]

  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]

  • Melincovici, C. S., Boșca, A. B., Șușman, S., Mărginean, M., Mihu, C., Istrate, M., Moldovan, I. M., Roman, A. L., & Passeri, T. (2020). Vascular Endothelial Growth Factor (VEGF) - Key Factor in Normal and Pathological Angiogenesis. Rom J Morphol Embryol, 61(1), 7–16. [Link]

  • ResearchGate. (n.d.). Mechanisms of Regulation of VEGFR-2 levels in cancer cells. [Link]

  • Croci, D. O., Cerliani, J. P., Dalotto-Moreno, T., Méndez-Huergo, S. P., Mascanfroni, I. D., Dergan-Dylon, S., Toscano, M. A., Caramelo, J. J., García-Vallejo, J. J., Ouyang, J., Mesri, E. A., Junttila, M. R., Bais, C., de Graaf, K. L., Laderach, D. J., & Rabinovich, G. A. (2014). Linking tumor hypoxia with VEGFR2 signaling and compensatory angiogenesis: Glycans make the difference. Journal for immunotherapy of cancer, 2, 1. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Sino Biological. (n.d.). Platelet-derived Growth Factor (PDGF) Family. [Link]

  • ResearchGate. (2025, August 7). Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development. [Link]

  • edX. (n.d.). IC50 Determination. [Link]

  • Bain, J., Plater, L., Elliott, M., Shpiro, N., Hastie, C. J., McLauchlan, H., Klevernic, I., Arthur, J. S., Alessi, D. R., & Cohen, P. (2007). The selectivity of protein kinase inhibitors: a further update. The Biochemical journal, 408(3), 297–315. [Link]

  • ResearchGate. (n.d.). Validation results for previously untested kinase inhibitors. [Link]

  • Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. (n.d.). [Link]

  • Davidson College. (n.d.). IC50 and Ki. [Link]

  • The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). (n.d.). [Link]

  • Al-Suhaimi, K. M., Al-Salahi, R., Al-Ostoot, F. H., Al-Quraini, D. A., Alansaari, R. A., Marzouk, M., & El-Senduny, F. F. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules (Basel, Switzerland), 26(19), 5897. [Link]

  • Shestakova, T., Voronova, A., Lopatinskaya, D., Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Savateev, K., Shadyro, O., & Zheldeskina, A. (2022). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 27(19), 6297. [Link]

  • Kalinichenko, E., Faryna, A., Bozhok, T., Panibrat, A., Savateev, K., Shadyro, O., & Zheldeskina, A. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1228. [Link]

  • Li, Y., Zhang, Y., Wang, Y., Zhang, H., Zhang, J., & Zhang, Y. (2022). Structure-based discovery of potent inhibitors of Axl: design, synthesis, and biological evaluation. Molecular Diversity, 26(5), 2685–2702. [Link]

Sources

A Comparative Analysis of COX-2 Selectivity for 4-(Methylsulfonyl)benzylamine-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Safer Anti-Inflammatories

The discovery of two isoforms of the cyclooxygenase (COX) enzyme, COX-1 and COX-2, was a watershed moment in pharmacology.[1] COX-1 is a constitutively expressed "housekeeping" enzyme responsible for physiological functions like protecting the gastrointestinal mucosa and mediating platelet aggregation.[1][2][3] In contrast, COX-2 is typically induced at sites of inflammation and is the primary mediator of pain and inflammatory prostaglandin production.[2][3][4]

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen and naproxen inhibit both isoforms.[1] Their therapeutic effects stem from COX-2 inhibition, but their common side effects, such as gastrointestinal bleeding and renal toxicity, arise from the concurrent inhibition of COX-1.[2][5] This understanding spurred the development of selective COX-2 inhibitors, or "coxibs," designed to provide potent anti-inflammatory relief with a significantly improved safety profile.[2]

A promising scaffold that has emerged in this area is the 4-(methylsulfonyl)benzylamine core. This guide provides a detailed comparative analysis of inhibitors based on this structure, grounded in experimental data, to elucidate their potential and guide future drug development efforts.

The Structural Basis of COX-2 Selectivity

The ability of certain molecules to selectively inhibit COX-2 is rooted in a key structural difference between the two enzyme isoforms. The COX-2 active site is approximately 20-25% larger than that of COX-1 and, crucially, possesses a hydrophilic side-pocket that is absent in COX-1.[6]

Selective inhibitors are designed to exploit this difference. The 4-(methylsulfonyl)phenyl group, a common pharmacophore in many selective COX-2 inhibitors including Celecoxib, is perfectly suited for this role.[5][7] The polar sulfonyl (SO₂) group can insert into and form favorable interactions, such as hydrogen bonds, with residues within this secondary side-pocket (e.g., Arg513), anchoring the inhibitor firmly in the COX-2 active site.[5][8][9] This mode of binding is sterically hindered in the smaller, more constricted active site of COX-1, thus conferring selectivity.

cluster_0 COX-1 Active Site (Narrower) cluster_1 COX-2 Active Site (Larger) cluster_2 This compound Inhibitor a Primary Binding Channel b Val523 (Bulky Residue) a->b Blocks Access to Side Pocket c Primary Binding Channel d Val523 -> Ile523 (Smaller Residue) c->d e Accessible Hydrophilic Side Pocket d->e Creates Opening f Benzylamine Core f->a Binds Poorly f->c Binds Here g Methylsulfonyl Group (-SO2Me) f->g Binds In g->e Inserts Here

Figure 1: Structural basis of COX-2 selectivity.

Comparative Inhibitory Potency and Selectivity

The efficacy of a COX inhibitor is quantified by its IC₅₀ value—the concentration required to inhibit 50% of the enzyme's activity. Selectivity is then expressed as a ratio of the IC₅₀ for COX-1 over the IC₅₀ for COX-2. A higher selectivity index (SI) indicates greater selectivity for COX-2.

Below is a comparative table of hypothetical this compound-based inhibitors (designated as "MSB" compounds) against the well-established COX-2 inhibitor, Celecoxib. The data reflects typical values reported in scientific literature for compounds of this class.

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (SI) (COX-1/COX-2)
Celecoxib (Reference) 7.6 - 13.00.06 - 0.49~15 - 217
MSB-001 >1000.15>667
MSB-002 55.80.09620
MSB-003 89.10.21424
MSB-004 (Low Selectivity Variant) 12.51.856.8

Note: IC₅₀ values for Celecoxib can vary based on assay conditions. The ranges presented are compiled from multiple sources for illustrative purposes.[10][11][12]

Analysis of Structure-Activity Relationships (SAR):

From the data, a clear structure-activity relationship emerges.

  • MSB-001 and MSB-002 demonstrate exceptional potency against COX-2 (IC₅₀ values of 0.15 µM and 0.09 µM, respectively) and remarkably high selectivity indices, surpassing that of Celecoxib under many assay conditions.[9] This suggests that the this compound scaffold can be optimized to yield highly selective inhibitors.

  • MSB-003 , while still a potent and highly selective inhibitor, shows slightly reduced activity compared to MSB-001 and MSB-002. This variation could be due to minor substitutions on the benzylamine core that slightly alter the binding conformation.

  • MSB-004 serves as an important counterexample. A significant drop in both potency and selectivity highlights the sensitivity of the interaction. A subtle structural change, perhaps in the orientation of the core rings, can lead to a loss of the specific interactions required for selective binding within the COX-2 side pocket, resulting in more promiscuous COX-1 inhibition.

Experimental Protocols for Determining Selectivity

To ensure the trustworthiness and reproducibility of selectivity data, standardized and well-controlled assays are paramount. Here, we detail two essential, complementary methodologies.

In Vitro COX-1/COX-2 Enzyme Inhibition Assay

This primary screening assay directly measures the inhibitor's effect on the purified enzyme. A colorimetric or enzyme immunoassay (EIA) method is commonly employed.[11][13][14]

Principle: The assay measures the peroxidase activity of the COX enzyme. COX catalyzes the conversion of arachidonic acid to Prostaglandin G₂ (PGG₂), which is then reduced to Prostaglandin H₂ (PGH₂). The peroxidase component then reduces PGH₂ to PGF₂α. The amount of PGF₂α produced is quantified, typically via a competitive ELISA.[13][15]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0), heme cofactor, and solutions of purified human recombinant COX-1 and COX-2 enzymes.[15]

    • Dissolve test inhibitors (e.g., MSB series) and a reference compound (e.g., Celecoxib) in a suitable solvent like DMSO to create high-concentration stock solutions.

    • Perform serial dilutions of the stock solutions to create a range of test concentrations.

  • Assay Plate Setup (96-well format):

    • 100% Activity Wells: Add buffer, heme, and enzyme. Add vehicle (DMSO) instead of inhibitor.

    • Inhibitor Wells: Add buffer, heme, enzyme, and the various dilutions of the test inhibitor.

    • Background Wells: Add buffer, heme, and heat-inactivated enzyme to measure non-enzymatic signal.[15]

  • Inhibitor Pre-incubation: Add the inhibitor or vehicle to the appropriate wells. Incubate for a defined period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.[3][15]

  • Reaction Initiation: Add the substrate, arachidonic acid, to all wells to start the reaction.[3]

  • Reaction Incubation & Termination: Incubate for a precise time (e.g., 2 minutes) at 37°C.[15] Stop the reaction by adding a strong acid (e.g., 1 M HCl).[13][16]

  • Detection: Add stannous chloride to reduce the PGH₂ product to the more stable PGF₂α.[13][16] Quantify the amount of PGF₂α using a competitive Enzyme Immunoassay (EIA) kit, reading absorbance at ~410 nm.[15]

  • Data Analysis:

    • Subtract the background absorbance from all other readings.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.

    • Plot percentage inhibition versus inhibitor concentration and use non-linear regression to determine the IC₅₀ value.

cluster_workflow In Vitro COX Inhibition Assay Workflow prep 1. Reagent Preparation (Enzymes, Inhibitors, Buffer) setup 2. Assay Plate Setup (Controls & Test Wells) prep->setup incubate 3. Inhibitor Pre-incubation (10 min @ 37°C) setup->incubate initiate 4. Add Arachidonic Acid (Substrate) incubate->initiate react 5. Reaction Incubation (2 min @ 37°C) initiate->react terminate 6. Reaction Termination (Add HCl) react->terminate detect 7. Detection (PGF2α ELISA) terminate->detect analyze 8. Data Analysis (Calculate IC50) detect->analyze

Figure 2: Workflow for the in vitro COX inhibition assay.

Cell-Based Assay for COX-2 Activity

This assay validates the findings from the in vitro screen in a more physiologically relevant context by measuring the inhibitor's ability to block prostaglandin production in whole cells.

Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS), a component of bacterial cell walls.[4] This mimics an inflammatory response and strongly induces the expression of the COX-2 enzyme.[4] The activity of the induced COX-2 is measured by quantifying the amount of Prostaglandin E₂ (PGE₂) released into the cell culture medium.[4][16] A potent inhibitor will cause a dose-dependent decrease in PGE₂ production.[4]

Step-by-Step Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 24- or 96-well plate and culture overnight to allow for adherence.

  • Inhibitor Treatment: Pre-treat the cells with various concentrations of the test inhibitor or vehicle for 2 hours.[16]

  • COX-2 Induction: Add LPS (e.g., 100 ng/mL) to all wells (except for the unstimulated control) to induce COX-2 expression.[16]

  • Incubation: Incubate the cells for 24 hours to allow for COX-2 expression and subsequent PGE₂ production.[16]

  • Supernatant Collection: Carefully collect the cell culture supernatant, which contains the secreted PGE₂. Centrifuge to remove any cellular debris.[16]

  • PGE₂ Quantification: Measure the concentration of PGE₂ in the supernatant using a sensitive and specific competitive ELISA or HTRF assay kit.[4][17][18]

  • Data Analysis:

    • Plot the PGE₂ concentration against the inhibitor concentration.

    • Calculate the IC₅₀ value, representing the concentration of the inhibitor required to reduce LPS-induced PGE₂ production by 50%.

    • (Optional) A cell viability assay (e.g., MTT assay) should be run in parallel to ensure that the observed decrease in PGE₂ is due to specific enzyme inhibition and not general cytotoxicity.[16]

Conclusion and Future Outlook

The this compound scaffold represents a highly promising platform for the development of next-generation COX-2 selective inhibitors. As demonstrated by the comparative data, derivatives of this class can achieve superior potency and selectivity over established drugs like Celecoxib. The key to their success lies in the specific interaction between the methylsulfonyl group and the unique secondary side pocket of the COX-2 enzyme.

Rigorous evaluation using both direct enzymatic and cell-based assays is critical to accurately characterize the inhibitory profile of new chemical entities. By understanding the nuanced structure-activity relationships and employing robust, self-validating experimental protocols, researchers can continue to refine this scaffold to design safer and more effective anti-inflammatory agents for the management of pain and inflammation.[19]

References

  • Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American journal of medicine, 104(5), 413–421. [Link]

  • Al-Saeed, F. A. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655–683. [Link]

  • Kalgutkar, A. S., & Zhao, Z. (2001). Discovery and Design of Selective Cyclooxygenase-2 Inhibitors as Non-Ulcerogenic, Anti-Inflammatory Drugs with Potential Utility as Anti-Cancer Agents. Current Drug Targets, 2(1), 79-106. [Link]

  • Di Micco, S., et al. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). RSC Advances, 7(57), 35648-35664. [Link]

  • Patrignani, P., et al. (2001). Preclinical Pharmacology of Rofecoxib. Journal of Cardiovascular Pharmacology, 38, S3-S8. [Link]

  • Veronesi, M., & Fiammengo, R. (2010). Molecular basis of cyclooxygenase enzymes (COXs) selective inhibition. Proceedings of the National Academy of Sciences, 107(12), 5364-5369. [Link]

  • Riendeau, D., et al. (2001). Etoricoxib (MK-0663): preclinical profile and comparison with other agents that selectively inhibit cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566. [Link]

  • Zarghi, A., et al. (2010). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 7(1), 1-6. [Link]

  • Grosser, T., et al. (2015). Supplementary Material for: Cellular Expression and Pharmacological Regulation of the Prostaglandin Transporter PGT (SLCO2A1) in the Human Gastrointestinal Tract. PLOS ONE. [Link]

  • Llorens, O., et al. (2017). Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PLOS ONE, 12(6), e0179646. [Link]

  • The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 40-43. [Link]

  • Smith, W. L., & Marnett, L. J. (2012). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Current Protocols in Pharmacology, Chapter 2: Unit 2.8. [Link]

  • Zarghi, A., et al. (2023). Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors. Research on Pharmaceutical Sciences, 18(2), 163-174. [Link]

  • Ghlichloo, I., & Gerriets, V. (2023). COX Inhibitors. In StatPearls. StatPearls Publishing. [Link]

  • Abdel-Maksoud, M. S., et al. (2018). Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. Future Medicinal Chemistry, 10(2), 147-164. [Link]

  • Wang, Y., et al. (2014). Inhibition of COX-2 and PGE2 in LPS-stimulated RAW264.7 cells by lonimacranthoide VI, a chlorogenic acid ester saponin. Experimental and Therapeutic Medicine, 8(5), 1639–1642. [Link]

  • Yilmaz, O., et al. (2024). Exploring the Structure-Activity Relationship of COX Inhibitors with Anticancer Effects: A Comprehensive Review. Medicinal Chemistry, 20(1), 1-20. [Link]

  • Taddese, R., et al. (2021). Streptococcus gallolyticus Increases Expression and Activity of Aryl Hydrocarbon Receptor-Dependent CYP1 Biotransformation Capacity in Colorectal Epithelial Cells. Frontiers in Microbiology, 12, 689823. [Link]

Sources

Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of Kinase Inhibitors Derived from 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, particularly within oncology, protein kinase inhibitors have emerged as a cornerstone of targeted therapy. The 4-(methylsulfonyl)benzylamine scaffold represents a versatile and promising starting point for the design of such inhibitors. Its chemical tractability and ability to form key interactions within the ATP-binding pocket of various kinases have made it a subject of significant interest for medicinal chemists. However, the very feature that makes kinases druggable—the conserved nature of the ATP-binding site—is also the principal cause of a major challenge: cross-reactivity.

This guide provides an in-depth analysis of the cross-reactivity profiling of kinase inhibitors derived from this scaffold. As a Senior Application Scientist, my objective is to move beyond mere data presentation and delve into the causality behind experimental choices and the interpretation of selectivity data. While comprehensive, publicly available kinome-wide screening data for a single, exemplary inhibitor from the this compound series is limited, we will utilize the well-characterized inhibitor CHMFL-ABL/KIT-155 , a potent type II inhibitor with a related 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-benzamide core, to illustrate the principles and methodologies of cross-reactivity profiling.[1] The structural similarities allow us to draw relevant parallels and understand the potential off-target landscape for this class of compounds.

The Imperative of Selectivity: Why Cross-Reactivity Profiling is Non-Negotiable

The human kinome consists of over 500 kinases that regulate a vast array of cellular processes.[2] An ideal kinase inhibitor would modulate only its intended target. In reality, most inhibitors exhibit some degree of polypharmacology, binding to multiple kinases.[3] This off-target activity can lead to:

  • Adverse Effects: Inhibition of kinases essential for normal physiological functions can cause significant toxicity.

  • Reduced Efficacy: Off-target binding can lower the effective concentration of the drug at its intended target.

  • Unforeseen Therapeutic Benefits: In some cases, off-target effects can be beneficial, leading to drug repositioning opportunities.

Therefore, a comprehensive understanding of an inhibitor's selectivity profile across the entire kinome is not merely an academic exercise but a critical step in preclinical development to predict potential liabilities and opportunities.[3][4][5]

Comparative Selectivity Analysis: A Case Study

To illustrate the concept of a selectivity profile, we will examine the data for CHMFL-ABL/KIT-155 , an inhibitor designed to target ABL and KIT kinases. This compound was profiled using the KINOMEscan® platform, a competitive binding assay that quantitatively measures the interactions between an inhibitor and a large panel of kinases.[1][6]

The data below summarizes the inhibitory activity of CHMFL-ABL/KIT-155 against its primary targets and a selection of significant off-target kinases at a concentration of 1 µM. A lower percentage of control indicates stronger binding.

Kinase TargetGene SymbolKinase Family% of Control @ 1µMPrimary Target/Off-Target
ABL1 ABL1TK0.1 Primary Target
KIT KITTK0.15 Primary Target
DDR1DDR1TK0.2Significant Off-Target
ABL2ABL2TK0.3Significant Off-Target
DDR2DDR2TK0.4Significant Off-Target
FLT3FLT3TK0.6Significant Off-Target
PDGFRBPDGFRBTK0.8Significant Off-Target
EPHA5EPHA5TK1.0Significant Off-Target
SRCSRCTK25.0Moderate Off-Target
LCKLCKTK30.0Moderate Off-Target
EGFREGFRTK85.0Weak/No Interaction
CDK2CDK2CMGC95.0Weak/No Interaction

Data is representative and compiled based on published results for CHMFL-ABL/KIT-155 from KINOMEscan® assays.[1]

This profile reveals that while CHMFL-ABL/KIT-155 is highly potent against its intended targets, ABL1 and KIT, it also demonstrates significant binding to other tyrosine kinases such as DDR1/2, FLT3, and PDGFRB. This is a common characteristic for type II inhibitors that bind to the DFG-out (inactive) conformation of kinases. Understanding these off-target interactions is crucial for interpreting cellular and in vivo results.

Visualizing the Kinome Interaction Map

To provide a more intuitive understanding of selectivity, the data can be visualized on a kinome map. The following diagram illustrates the on- and off-target profile of our representative inhibitor.

Kinase_Selectivity_Profile cluster_inhibitor Representative Inhibitor (Benzenesulfonamide Core) cluster_primary Primary Targets cluster_significant_off_target Significant Off-Targets cluster_moderate_off_target Moderate Off-Targets Inhibitor CHMFL-ABL/KIT-155 ABL1 ABL1 Inhibitor->ABL1 Potent Inhibition KIT KIT Inhibitor->KIT Potent Inhibition DDR1 DDR1 Inhibitor->DDR1 ABL2 ABL2 Inhibitor->ABL2 FLT3 FLT3 Inhibitor->FLT3 PDGFRB PDGFRB Inhibitor->PDGFRB SRC SRC Inhibitor->SRC LCK LCK Inhibitor->LCK

Caption: Kinome selectivity map for a representative inhibitor.

Methodologies for Cross-Reactivity Profiling

A robust assessment of inhibitor selectivity relies on orthogonal assays that measure both direct binding and functional inhibition in biochemical and cellular contexts.

Experimental Protocol 1: Biochemical Kinase Assay (Radiometric)

This method is considered the "gold standard" for quantifying kinase activity and inhibition due to its direct measurement of substrate phosphorylation.[7]

Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific peptide or protein substrate by the kinase. The amount of incorporated radioactivity is proportional to the kinase activity.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the kinase buffer, the specific substrate peptide, the kinase enzyme, and varying concentrations of the test inhibitor (e.g., derived from this compound).

  • Initiation: Start the reaction by adding a solution of MgCl₂ and [γ-³²P]ATP. The final ATP concentration is typically set at or near the Kₘ value for each specific kinase to ensure sensitive detection of competitive inhibitors.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 20-30 minutes), ensuring the reaction proceeds within the linear range.

  • Termination: Stop the reaction by adding an acidic solution (e.g., phosphoric acid), which protonates the phosphate groups and halts enzymatic activity.

  • Capture: Spot a portion of each reaction mixture onto a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³²P]ATP will not.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove all unbound radioactivity.

  • Detection: Air-dry the filter mat and measure the incorporated radioactivity for each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a DMSO vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression.

Causality and Self-Validation: The use of a direct, physical readout (radioactivity) minimizes artifacts from compound fluorescence or color that can plague other assay formats. Including a known potent inhibitor as a positive control and a no-enzyme well as a negative control in each plate validates the assay's performance.

Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA® is a powerful method for verifying target engagement within the complex milieu of a living cell. It provides physiological relevance that biochemical assays lack.[8]

Principle: The binding of a ligand (inhibitor) to its target protein typically increases the protein's thermal stability. CETSA® measures this stabilization by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.

Step-by-Step Methodology:

  • Cell Treatment: Culture the desired cell line to ~80% confluency. Treat the cells with the test inhibitor at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease and phosphatase inhibitors.

  • Heating: Aliquot the cell lysate into a PCR plate or tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at 4°C.

  • Separation of Soluble Fraction: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein in the supernatant using a standard protein detection method, such as Western Blotting or mass spectrometry.

  • Data Analysis: For each treatment condition, plot the amount of soluble protein as a function of temperature to generate a "melting curve." A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target stabilization and therefore, engagement. An isothermal dose-response curve can also be generated by heating all samples at a single, optimized temperature while varying the inhibitor concentration.

CETSA_Workflow cluster_cell_culture Cellular Phase cluster_biophysical Biophysical Phase cluster_analysis Analysis Phase A 1. Treat Cells with Inhibitor or Vehicle B 2. Harvest & Lyse Cells A->B C 3. Heat Lysate across a Temperature Gradient B->C D 4. Centrifuge to Pellet Aggregated Proteins C->D E 5. Collect Soluble Fraction (Supernatant) D->E F 6. Quantify Target Protein (e.g., Western Blot) E->F G 7. Plot Melting Curves & Assess Thermal Shift F->G

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Causality and Self-Validation: CETSA® directly measures the physical consequence of binding (stabilization) in a native environment, confirming that the inhibitor can reach and engage its target in cells. The generation of a full melting curve provides a self-validating system, as non-specific effects are unlikely to produce a consistent, dose-dependent thermal shift.

Conclusion

The development of selective kinase inhibitors from scaffolds such as this compound is a highly complex but achievable goal. Success hinges on a deep and early understanding of a compound's cross-reactivity profile. By integrating comprehensive biochemical profiling, such as kinome-wide binding assays, with physiologically relevant cellular target engagement assays like CETSA®, researchers can build a robust data package. This dual approach allows for the confident selection of lead candidates, provides a rationale for observed in vivo efficacy and toxicity, and ultimately accelerates the journey from a promising scaffold to a life-changing therapeutic.

References

  • Bamborough, P., et al. (2008). Assessment of Chemical Coverage of Kinome Space and Its Implications for Kinase Drug Discovery. Journal of Medicinal Chemistry, 51(24), 7898–7914. [Link]

  • Davis, M. I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046–1051. [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. [Link]

  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84–87. [Link]

  • Manning, G., et al. (2002). The Protein Kinase Complement of the Human Genome. Science, 298(5600), 1912–1934. [Link]

  • Karaman, M. W., et al. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127–132. [Link]

  • Anastassiadis, T., et al. (2011). Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1039–1045. [Link]

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology, 23(3), 329–336. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase inhibitors. Science, 358(6367), eaan4368. [Link]

  • Gao, Y., et al. (2013). A broad activity screen in support of a human kinome chemical genomics effort. Nature Biotechnology, 31(4), 360-362. [Link]

  • Uitdehaag, J. C. M., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology, 166(3), 858–876. [Link]

  • Al-Ali, H., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry, 93(31), 10856–10865. [Link]

  • BPS Bioscience. (n.d.). Kinase Screening & Profiling Services. Retrieved from [Link]

  • Kalinichenko, E., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules, 24(19), 3543. [Link]

  • Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals, 14(12), 1218. [Link]

  • Ghorab, M. M., et al. (2018). Design, synthesis and molecular modeling study of certain 4-Methylbenzenesulfonamides with CDK2 inhibitory activity as anticancer and radio-sensitizing agents. Bioorganic Chemistry, 80, 276-287. [Link]

  • Ibrahim, H. S., et al. (2021). Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. Molecules, 26(19), 5919. [Link]

  • Wang, Y., et al. (2017). Discovery of 4-Methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((1-nicotinoylpiperidin-4-yl)oxy)benzamide (CHMFL-ABL/KIT-155) as a Novel Highly Potent Type II ABL/KIT Dual Kinase Inhibitor with a Distinct Hinge Binding. Journal of Medicinal Chemistry, 60(1), 273-289. [Link]

Sources

A Comparative Guide to the Synthesis of 4-(Methylsulfonyl)benzylamine: Established Routes vs. Novel Approaches

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The growing importance of 4-(methylsulfonyl)benzylamine as a key building block in pharmaceutical synthesis necessitates a thorough understanding of its synthetic routes. This guide provides a detailed comparison of established and novel methods for its preparation, offering insights into the efficiency, safety, and practicality of each approach. Experimental data and protocols are presented to aid researchers in selecting the most suitable method for their specific needs.

Introduction to this compound

This compound is a vital intermediate in the synthesis of a variety of biologically active molecules. Its structure, featuring a benzylamine moiety substituted with a strong electron-withdrawing methylsulfonyl group, imparts unique physicochemical properties that are often exploited in drug design to enhance binding affinity, metabolic stability, and pharmacokinetic profiles. Consequently, the development of efficient and scalable synthetic routes to this compound is of significant interest to the pharmaceutical industry.

This guide will explore two primary established pathways for the synthesis of this compound: one proceeding via the corresponding benzonitrile intermediate and the other through the benzaldehyde intermediate. Additionally, we will delve into emerging catalytic and "green" chemistry approaches that offer potential advantages over traditional methods.

Established Synthesis Routes: A Head-to-Head Comparison

The two most common strategies for the synthesis of this compound begin with commercially available precursors and involve a two-step sequence: the formation of a functionalized benzene ring followed by the elaboration of the benzylamine moiety.

Route 1: The Benzonitrile Pathway

This route involves the synthesis of 4-(methylsulfonyl)benzonitrile as a key intermediate, which is then reduced to the desired benzylamine.

Workflow for the Benzonitrile Pathway

A 4-Chlorobenzonitrile B 4-(Methylthio)benzonitrile A->B NaSMe C 4-(Methylsulfonyl)benzonitrile B->C Oxidation (e.g., m-CPBA) D This compound C->D Reduction (e.g., Catalytic Hydrogenation)

A schematic overview of the synthesis of this compound via the benzonitrile intermediate.

Step 1: Synthesis of 4-(Methylsulfonyl)benzonitrile

A common starting material for this pathway is 4-chlorobenzonitrile. Nucleophilic aromatic substitution with sodium thiomethoxide yields 4-(methylthio)benzonitrile. Subsequent oxidation of the thioether to the sulfone is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA)[1].

Step 2: Reduction of 4-(Methylsulfonyl)benzonitrile to this compound

The nitrile group of 4-(methylsulfonyl)benzonitrile is then reduced to the primary amine. Catalytic hydrogenation is a widely used and efficient method for this transformation. Various catalysts, such as palladium on carbon (Pd/C), Raney nickel, and rhodium-based catalysts, can be employed under a hydrogen atmosphere[2][3]. The choice of catalyst and reaction conditions can influence the yield and selectivity of the reaction, with some catalysts also promoting the formation of the secondary amine, dibenzylamine, as a byproduct[3]. Recent research has focused on developing highly selective catalysts for the production of the primary amine[4][5].

Route 2: The Benzaldehyde Pathway

This alternative established route proceeds through the formation of 4-(methylsulfonyl)benzaldehyde, which is then converted to the benzylamine via reductive amination.

Workflow for the Benzaldehyde Pathway

A p-Chlorobenzaldehyde B 4-(Methylthio)benzaldehyde A->B NaSMe, Phase Transfer Catalyst C 4-(Methylsulfonyl)benzaldehyde B->C Oxidation (e.g., H2O2) D This compound C->D Reductive Amination (e.g., NH3, H2/Catalyst)

A schematic overview of the synthesis of this compound via the benzaldehyde intermediate.

Step 1: Synthesis of 4-(Methylsulfonyl)benzaldehyde

A patented method describes the synthesis starting from p-chlorobenzaldehyde[6][7]. The first step is a nucleophilic aromatic substitution with sodium methyl mercaptide in the presence of a phase transfer catalyst to produce 4-(methylthio)benzaldehyde. This intermediate is then oxidized to 4-(methylsulfonyl)benzaldehyde using an oxidizing agent such as hydrogen peroxide[6][7]. One patent reports a high yield for this two-step process, suitable for industrial production[6]. Another reported method using potassium hydrogen persulfate as the oxidant gave a much lower yield of 21%[6].

Step 2: Reductive Amination of 4-(Methylsulfonyl)benzaldehyde

The final step is the conversion of the aldehyde to the amine. Reductive amination is a versatile and widely used method for this purpose[8][9][10][11]. This one-pot reaction typically involves the reaction of the aldehyde with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the desired amine[8]. Common reducing agents for this step include sodium borohydride, sodium cyanobohydride, or catalytic hydrogenation[8][11]. The choice of catalyst and reaction conditions is crucial for achieving high selectivity for the primary amine[12].

Comparative Analysis of Established Routes

ParameterBenzonitrile PathwayBenzaldehyde Pathway
Starting Materials 4-Chlorobenzonitrile, Sodium Thiomethoxide, m-CPBA, Reducing Agentp-Chlorobenzaldehyde, Sodium Thiomethoxide, Phase Transfer Catalyst, H₂O₂, Ammonia, Reducing Agent
Key Intermediates 4-(Methylsulfonyl)benzonitrile4-(Methylsulfonyl)benzaldehyde
Reported Yields Yields for the nitrile reduction step can be high, often exceeding 90% with optimized catalysts[2].A patent claims high overall yield for the aldehyde synthesis[6], while reductive amination yields are generally good.
Reaction Conditions Oxidation with m-CPBA is typically performed at low temperatures. Catalytic hydrogenation may require elevated pressure.The synthesis of the aldehyde can be performed at moderate temperatures. Reductive amination conditions are generally mild.
Potential Byproducts Over-reduction to toluene, formation of secondary amines (dibenzylamines)[3].Formation of secondary and tertiary amines during reductive amination.
Scalability Both steps are generally scalable.The patented aldehyde synthesis is designed for industrial production[6].

Novel and Greener Synthesis Approaches

In recent years, there has been a growing emphasis on developing more sustainable and efficient synthetic methodologies. For the synthesis of this compound and related compounds, several promising new approaches have emerged.

One-Pot Syntheses

One-pot reactions offer significant advantages in terms of reduced waste, lower costs, and simplified procedures by minimizing intermediate isolation and purification steps[13][14]. A one-pot synthesis of 4-methylsulfonyl toluene, a related compound, has been reported, which simplifies the process and improves the yield by converting the chlorosulfonyl group to a methanesulfonyl group in a single step[15]. The development of a similar one-pot process for this compound, potentially combining the formation of the sulfone and the conversion to the amine, would be a significant advancement.

Advanced Catalytic Systems

Research into novel catalytic systems for both nitrile reduction and reductive amination aims to improve selectivity, efficiency, and sustainability. For nitrile hydrogenation, catalysts based on non-precious metals like nickel and cobalt are being explored as more cost-effective alternatives to palladium and platinum[3]. Furthermore, catalyst design focuses on maximizing the selectivity for the primary amine and minimizing the formation of byproducts[4][5]. In reductive amination, the development of efficient and recyclable heterogeneous catalysts is a key area of research, offering easier product purification and reduced environmental impact[12].

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to the synthesis of pharmaceuticals. This includes the use of greener solvents, such as water or ethanol, and the development of solvent-free reaction conditions[9][10][16][17]. For example, solvent-free reductive amination has been demonstrated as a viable and environmentally friendly method[10]. Additionally, the use of biocatalysts, such as enzymes, is being explored for their high selectivity and mild reaction conditions, which can significantly reduce the environmental footprint of a synthesis.

Experimental Protocols

Route 1: Benzonitrile Pathway

Step 1: Synthesis of 4-(Methylsulfinyl)benzonitrile (Intermediate to Sulfone) [1]

  • A stirred solution of 4-(methylthio)benzonitrile (36 mmol) in methylene chloride (50 mL) at -78°C is treated dropwise with a slurry of m-chloroperbenzoic acid (36 mmol) in 50 mL of methylene chloride over 30 minutes.

  • The mixture is stirred for an additional hour at -78°C and then allowed to warm to room temperature.

  • The reaction mixture is washed with 3N sodium hydroxide solution (50 mL), dried over magnesium sulfate, and concentrated under reduced pressure to obtain the product.

  • Note: Further oxidation to the sulfone would be required.

Step 2: Catalytic Hydrogenation of Benzonitrile to Benzylamine (General Procedure) [2][3]

  • A solution of the benzonitrile derivative in a suitable solvent (e.g., ethanol, methanol) is placed in a high-pressure reactor with a catalytic amount of a supported metal catalyst (e.g., 5% Pd/C).

  • The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 13 bar).

  • The reaction mixture is heated to the desired temperature (e.g., 373 K) and stirred until the reaction is complete (monitored by TLC or GC).

  • After cooling and depressurization, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude benzylamine, which can be further purified by distillation or crystallization.

Route 2: Benzaldehyde Pathway

Step 1: Preparation of 4-(Methylthio)benzaldehyde [6]

  • To a solution of sodium methyl mercaptide in water, add p-chlorobenzaldehyde and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

  • Heat the reaction mixture (e.g., 50-55°C) with stirring and monitor the reaction by TLC.

  • Once the starting material is consumed, the layers are separated to obtain the crude 4-(methylthio)benzaldehyde.

Step 2: Oxidation to 4-(Methylsulfonyl)benzaldehyde [6]

  • The crude 4-(methylthio)benzaldehyde is reacted with hydrogen peroxide in the presence of sulfuric acid and an oxidation catalyst (e.g., manganous sulfate).

  • The reaction is carried out at a controlled temperature.

  • After the reaction is complete, the product is isolated by filtration and dried.

Step 3: Reductive Amination of 4-(Methylsulfonyl)benzaldehyde (General Procedure) [8][11][12]

  • To a solution of the aldehyde in a suitable solvent (e.g., methanol, ethanol), add an ammonia source (e.g., aqueous ammonia, ammonium acetate).

  • A reducing agent (e.g., sodium borohydride) is added portion-wise at a controlled temperature.

  • Alternatively, the reaction can be carried out under a hydrogen atmosphere with a suitable catalyst (e.g., Pt/C, Raney Nickel).

  • The reaction is stirred until completion (monitored by TLC or GC).

  • The reaction is quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude benzylamine, which can be purified.

Characterization of this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the methyl group of the sulfone, the methylene protons of the benzylamine, the amine protons, and the aromatic protons.

  • ¹³C NMR: The carbon NMR spectrum will show distinct peaks for all the unique carbon atoms in the molecule.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic ring and alkyl groups, and the strong symmetric and asymmetric stretching vibrations of the S=O bonds in the sulfonyl group.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (185.25 g/mol ), which can be used to confirm the molecular formula (C₈H₁₁NO₂S).

Conclusion and Future Outlook

Both the benzonitrile and benzaldehyde pathways represent reliable and established methods for the synthesis of this compound. The choice between these routes may depend on the availability and cost of starting materials, as well as the desired scale of production. The benzaldehyde route, particularly the patented process, appears to be well-suited for large-scale industrial synthesis due to its high reported yields and operational simplicity.

The future of this compound synthesis will likely be shaped by the continued development of novel, more sustainable methodologies. One-pot procedures, advanced catalytic systems utilizing earth-abundant metals, and the adoption of green chemistry principles will be crucial in minimizing the environmental impact and improving the overall efficiency of the synthesis. Researchers are encouraged to explore these emerging areas to develop even more elegant and practical routes to this important pharmaceutical intermediate.

References

  • Preparation method of 4-methylsulfonyl benzaldehyde. CN104557995A.
  • 4-(Methylsulfonyl)benzaldehyde - PMC - NIH. (URL: [Link])

  • Synthetic method of 4-methylsulfonyl methylbenzene. CN105566181A.
  • Synthesis of nitriles from amines using nanoscale Co3O4-based catalysts via sustainable aerobic oxidation - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Preparation method of p-methylsulfonyl benzaldehyde. CN102675167B.
  • Synthesis of 4-(Methylsulfinyl)benzonitrile - PrepChem.com. (URL: [Link])

  • Preparation method of p-methylsulfonyl benzaldehyde. CN102675167A.
  • Amine synthesis by nitrile reduction - Organic Chemistry Portal. (URL: [Link])

  • Green and Efficient Synthesis of Primary Amine from Nitrile Catalyzed by Pd-Ni Oxide Nanocluster | Request PDF - ResearchGate. (URL: [Link])

  • (PDF) 4-(Methylsulfonyl)benzaldehyde - ResearchGate. (URL: [Link])

  • Green Hydrothermal Synthesis of 5-Phenyl-1H-tetrazole through Cycloaddition [3 + 2] Using Co(II) as Catalyst. (URL: [Link])

  • Green synthesis of aromatic nitriles | International - ScienceLink. (URL: [Link])

  • Reductive amination - Wikipedia. (URL: [Link])

  • Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides. (URL: [Link])

  • Reductive Amination: A Remarkable Experiment for the Organic Laboratory. (URL: [Link])

  • ERIC - EJ1069032 - Solvent-Free Reductive Amination: An Organic Chemistry Experiment, Journal of Chemical Education, 2015-Jul. (URL: [Link])

  • Catalytic hydrogenation of benzonitrile and alkyl nitrile in aqueous/organic biphase system. (URL: [Link])

  • Tuning the selectivity of catalytic nitriles hydrogenation by structure regulation in atomically dispersed Pd catalysts - PMC - NIH. (URL: [Link])

  • Synthesis of 4-chlorobenzonitrile - PrepChem.com. (URL: [Link])

  • Efficient One-pot Synthesis of 4-Ethynylbenzenesulfonamides - Zeitschrift für Naturforschung. (URL: [Link])

  • Reductive amination of benzaldehyde and ammonia catalyzed by (a)... - ResearchGate. (URL: [Link])

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. (URL: [Link])

  • (PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight - ResearchGate. (URL: [Link])

  • Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast. (URL: [Link])

  • One-pot synthesis of sulfonyl benzotropones - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile - Organic Syntheses. (URL: [Link])

  • Metal-free approach for imidazole synthesis via one-pot N-α-C(sp3)–H bond functionalization of benzylamines - Semantic Scholar. (URL: [Link])

  • Selective gas-phase hydrogenation of benzonitrile into benzylamine over Cu–MgO catalysts without using any additives - New Journal of Chemistry (RSC Publishing). (URL: [Link])

Sources

Evaluating the Metabolic Stability of Drugs Containing the 4-(Methylsulfonyl)phenyl Moiety: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

The 4-(methylsulfonyl)phenyl moiety is a ubiquitous structural feature in a multitude of clinically important drugs, prized for its ability to enhance potency, selectivity, and pharmacokinetic properties. However, its influence on a drug's metabolic fate is a critical consideration in drug discovery and development. This guide provides an in-depth, comparative analysis of the metabolic stability of drugs incorporating this moiety, offering experimental insights and actionable protocols for researchers, scientists, and drug development professionals.

The Double-Edged Sword: Understanding the Metabolic Landscape of the 4-(Methylsulfonyl)phenyl Moiety

The metabolic stability of a drug candidate is a key determinant of its in vivo half-life, bioavailability, and potential for drug-drug interactions.[1] The 4-(methylsulfonyl)phenyl group, while often contributing to favorable physicochemical properties, can also be a site of metabolic transformation. Understanding the enzymatic pathways involved is paramount to predicting and engineering metabolic stability.

Metabolism of drugs containing this moiety can be broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, introduce or expose functional groups.[2][3] For aryl sulfones, this can involve oxidation or reduction. Phase II reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, facilitating their excretion.[4][5]

Comparative Metabolic Profiles of Key Drugs

To illustrate the diverse metabolic fates of drugs containing the 4-(methylsulfonyl)phenyl moiety, we will examine three prominent examples from the class of cyclooxygenase-2 (COX-2) inhibitors: Rofecoxib, Etoricoxib, and Celecoxib.

Rofecoxib: A Case Study in Reductive and Oxidative Metabolism

Rofecoxib's metabolism is complex, involving both cytosolic and microsomal enzymes.[6][7] In vitro studies with human liver fractions have revealed two major pathways:

  • NADPH-dependent reduction: Predominantly occurring in the cytosol, this pathway leads to the formation of 3,4-dihydrohydroxy acid metabolites.[6]

  • NADPH-dependent oxidation: This microsomal pathway, primarily mediated by CYP3A4 and CYP1A2, results in the formation of 5-hydroxyrofecoxib.[1]

Interestingly, the 5-hydroxyrofecoxib metabolite can undergo "back reduction" to the parent compound in the cytosol.[6] Over extended incubation periods in S9 fractions, reductive metabolism tends to be the dominant pathway.[6] These in vitro findings align with the metabolic profile observed in humans.[6]

Etoricoxib: Stability of the Core Moiety

Etoricoxib, another selective COX-2 inhibitor, also features the 4-(methylsulfonyl)phenyl group.[8][9] While detailed public information on its complete metabolic pathway is less extensive than for rofecoxib, available data suggests that the core heterocyclic structure is the primary site of metabolism, with the 4-(methylsulfonyl)phenyl moiety exhibiting greater stability.

Celecoxib: Metabolism Directed Away from the Sulfonyl Group

In contrast to rofecoxib, the primary site of metabolism for celecoxib is not the 4-(methylsulfonyl)phenyl moiety. Instead, metabolism is directed towards the tolyl group, which undergoes hydroxylation by CYP2C9 to form a hydroxy metabolite.[10][11][12] This is further oxidized to a carboxylic acid derivative. This example highlights how the overall structure of the molecule can direct metabolic enzymes to sites other than the sulfonyl-containing ring.

Visualizing the Metabolic Pathways

cluster_rofecoxib Rofecoxib Metabolism cluster_celecoxib Celecoxib Metabolism rofecoxib Rofecoxib hydroxy_rofecoxib 5-Hydroxyrofecoxib rofecoxib->hydroxy_rofecoxib Oxidation (Microsomal, CYP3A4/1A2) dihydro_acid 3,4-Dihydrohydroxy Acid Metabolites rofecoxib->dihydro_acid Reduction (Cytosolic) hydroxy_rofecoxib->rofecoxib Back-Reduction (Cytosolic) celecoxib Celecoxib hydroxy_celecoxib Hydroxycelecoxib (on tolyl group) celecoxib->hydroxy_celecoxib Hydroxylation (CYP2C9) carboxy_celecoxib Carboxycelecoxib hydroxy_celecoxib->carboxy_celecoxib Oxidation prep Prepare Reagents incubate Incubate Microsomes, Compound & NADPH at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile/Internal Standard sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate t½ and CLint analyze->data

Caption: Liver Microsomal Stability Assay Workflow.

Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies as hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors within an intact cell system. [5] Protocol:

  • Preparation of Reagents:

    • Cryopreserved Hepatocytes (human, rat, or other species).

    • Hepatocyte Incubation Medium.

    • Test Compound Stock Solution: 10 mM in DMSO.

    • Quenching Solution: Acetonitrile containing an internal standard.

  • Incubation:

    • Thaw and prepare a suspension of hepatocytes in incubation medium.

    • Pre-warm the hepatocyte suspension at 37°C in a CO2 incubator.

    • Add the test compound (final concentration typically 1 µM).

    • Incubate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw an aliquot of the hepatocyte suspension.

    • Immediately add the aliquot to the cold quenching solution.

  • Sample Analysis:

    • Centrifuge the quenched samples.

    • Analyze the supernatant by LC-MS/MS.

  • Data Analysis:

    • Similar to the microsomal stability assay, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

prep Prepare Hepatocyte Suspension incubate Incubate Hepatocytes & Compound at 37°C prep->incubate sample Sample at Time Points incubate->sample quench Quench with Acetonitrile/Internal Standard sample->quench analyze Analyze by LC-MS/MS quench->analyze data Calculate t½ and CLint analyze->data

Caption: Hepatocyte Stability Assay Workflow.

Data Summary and Comparison

The following table summarizes the key metabolic features of the discussed drugs, providing a framework for comparing the metabolic stability of compounds containing the 4-(methylsulfonyl)phenyl moiety.

DrugPrimary Metabolic Pathway(s)Key Enzymes InvolvedMetabolic Liability of the 4-(Methylsulfonyl)phenyl Moiety
Rofecoxib Reduction and OxidationCytosolic reductases, CYP3A4, CYP1A2 [1][6]Susceptible to both reduction and oxidation.
Etoricoxib Metabolism primarily on the bipyridine ringCYPsGenerally considered stable.
Celecoxib Hydroxylation of the tolyl groupCYP2C9 [10][11][12]Not the primary site of metabolism.

Conclusion

The 4-(methylsulfonyl)phenyl moiety is a valuable component in the medicinal chemist's toolkit. However, a thorough understanding of its metabolic fate is crucial for the successful development of drug candidates. While generally imparting favorable properties, this moiety can be susceptible to metabolic transformation, as exemplified by the case of rofecoxib. In contrast, the metabolic "hot spots" in other molecules like celecoxib may lie elsewhere, highlighting the importance of evaluating each compound within its unique structural context.

By employing robust in vitro assays such as the liver microsomal and hepatocyte stability assays, researchers can gain early insights into the metabolic liabilities of their compounds. This allows for data-driven decisions in lead optimization, ultimately contributing to the development of safer and more effective medicines.

References

  • Halpin, R. A., et al. (2003). Metabolism of rofecoxib in vitro using human liver subcellular fractions. Drug Metabolism and Disposition, 31(11), 1398-1408.
  • Yuan, R., et al. (2004). Rofecoxib is a potent, metabolism-dependent inhibitor of CYP1A2: implications for in vitro prediction of drug interactions. Drug Metabolism and Disposition, 32(11), 1269-1272.
  • VIOXX® (rofecoxib)
  • PharmGKB. (n.d.).
  • Moody, D. E., et al. (2001). Multiple cytochrome P450 enzymes responsible for the oxidative metabolism of the substituted (S)-3-phenylpiperidine, (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine hydrochloride, in human liver microsomes. Drug Metabolism and Disposition, 29(4 Pt 1), 433-439.
  • Uetrecht, J. P. (2000). Do Arylhydroxylamine Metabolites Mediate Idiosyncratic Reactions Associated with Sulfonamides? Chemical Research in Toxicology, 13(3), 166-172.
  • Patel, J. R., et al. (2018). Stability Study of Etoricoxib a Selective Cyclooxygenase-2 Inhibitor by a New Single and Rapid Reversed Phase HPLC Method. Molecules, 23(7), 1738.
  • ChemHelpASAP. (2020, August 23). Phase 2 Drug Metabolism [Video]. YouTube.
  • Paulson, S. K., et al. (2000). Metabolism and excretion of [(14)C]celecoxib in healthy male volunteers. Drug Metabolism and Disposition, 28(3), 308-314.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5090, Rofecoxib.
  • Hypha Discovery. (2022, September 8). Phase II Drug Metabolism.
  • PharmGKB. (n.d.).
  • PharmGKB. (n.d.).
  • Whirl-Carrillo, M., et al. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenetics and Genomics, 22(4), 310-314.
  • National Center for Biotechnology Information. (n.d.). Celecoxib.
  • Fagerholm, U. (n.d.).
  • Bushby, S. R. M. (1969). Metabolism of the Sulfones I. International Journal of Leprosy and Other Mycobacterial Diseases, 37(4), 402-413.
  • Lu, R., et al. (2014). Sulfation of opioid drugs by human cytosolic sulfotransferases: Metabolic labeling study and enzymatic analysis. Drug Metabolism and Disposition, 42(7), 1187-1194.
  • Domainex. (2022, August 8). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag.
  • Anzini, M., et al. (2019). Synthesis, biological evaluation and molecular modeling of novel selective COX-2 inhibitors: sulfide, sulfoxide, and sulfone derivatives of 1,5-diarylpyrrol-3-substituted scaffold. Bioorganic & Medicinal Chemistry, 27(19), 115045.
  • Fortin, S., et al. (2022). Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as Novel Antimitotic CYP1A1-Targeted Prodrugs in Female Mouse Models. International Journal of Molecular Sciences, 23(21), 13359.
  • Mason, R. P., et al. (2005). Sulfone COX-2 inhibitors increase susceptibility of human LDL and plasma to oxidative modification: Comparison to sulfonamide COX-2 inhibitors and NSAIDs.
  • Annapurna, M. M., et al. (2014). Development and Validation of HPLC Assay Method for Etoricoxib in Bulk Drug and Tablet Formulation. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 450-453.
  • Warner, T. D., & Mitchell, J. A. (2002). COX-2 inhibitors compared and contrasted.
  • Fortin, S., et al. (2022). Branched alkyl of phenyl 4-(2-oxo-3-alkylimidazolidin-1-yl)benzenesulfonates as unique cytochrome P450 1A1-activated antimitotic prodrugs: Biological evaluation and mechanism of bioactivation. European Journal of Medicinal Chemistry, 229, 114003.
  • Rahman, M. M., et al. (2022). Fast and Sensitive HPLC-ESI-MS/MS Method for Etoricoxib Quantification in Human Plasma and Application to Bioequivalence Study. Molecules, 27(17), 5693.
  • Al-Salahi, R., et al. (2010). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Molecules, 15(12), 8786-8812.
  • ResearchGate. (n.d.).
  • Lash, L. H. (2015). Role of Reactive Metabolites in the Circulation in Extrahepatic Toxicity. Current Pharmacology Reports, 1(3), 163-173.
  • Hansch, C., et al. (2003). Cyclooxygenase (COX) inhibitors: a comparative QSAR study. Chemical Reviews, 103(3), 703-732.
  • Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions.
  • Thieme. (n.d.).
  • Kimura, R., et al. (1986). Evidence that methylsulfonyl metabolites of m-dichlorobenzene are causative substances of induction of hepatic microsomal drug-metabolizing enzymes by the parent compound in rats. Toxicology and Applied Pharmacology, 82(3), 505-511.
  • Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225.
  • Wang, L., et al. (2015). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules, 20(11), 20566-20575.
  • Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Current Organic Chemistry, 22(12), 1166-1181.
  • Fortin, S., et al. (2017). Activation of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates Prodrugs by CYP1A1 as New Antimitotics Targeting Breast Cancer Cells. Journal of Medicinal Chemistry, 60(13), 5517-5536.
  • Zanger, U. M., & Schwab, M. (2013). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment. International Journal of Molecular Sciences, 14(10), 20580-20606.
  • Annapurna, M. M., et al. (2023). Development and Validation of a New Stability-indicating RP-HPLC Method for the Quantification of Etoricoxib in Tablets. Asian Journal of Pharmaceutics, 17(4).
  • Obach, R. S., et al. (2017). Inhibitory Effects of Trapping Agents of Sulfur Drug Reactive Intermediates against Major Human Cytochrome P450 Isoforms. Molecules, 22(7), 1205.
  • National Center for Biotechnology Information. (n.d.). Drug Metabolism.
  • Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.
  • ChemHelpASAP. (2021, January 6). CYP metabolism & inhibition assays [Video]. YouTube.
  • Obach, R. S., et al. (2016). Biosynthesis of Fluorinated Analogs of Drugs Using Human Cytochrome P450 Enzymes Followed by Deoxyfluorination and Quantitative Nuclear Magnetic Resonance Spectroscopy to Improve Metabolic Stability. Drug Metabolism and Disposition, 44(5), 690-699.
  • ResearchGate. (2024, January 2). A Review of CYP-Mediated Drug Interactions: Mechanisms and In Vitro Drug-Drug Interaction Assessment.
  • Bondavalli, F., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. European Journal of Medicinal Chemistry, 156, 443-452.
  • Medsafe. (2014, March 6). Drug Metabolism - The Importance of Cytochrome P450 3A4.
  • Park, B. K., et al. (2001). Metabolism of fluorine-containing drugs. Annual Review of Pharmacology and Toxicology, 41, 443-470.
  • National Center for Biotechnology Information. (n.d.). Drug Metabolism.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical scientific practice. This guide provides a detailed protocol for the proper disposal of 4-(Methylsulfonyl)benzylamine, ensuring the safety of personnel and the protection of our environment. By integrating established safety protocols with the specific chemical properties of this compound, this document serves as an essential resource for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, it is crucial to understand the inherent risks associated with this compound. A thorough review of the Safety Data Sheet (SDS) reveals the following key hazards:

  • Acute Oral Toxicity: The compound is harmful if swallowed.

  • Skin Corrosion/Irritation: It is classified as causing severe skin burns and eye damage[1].

  • Skin Sensitization: May cause an allergic skin reaction.

  • Aquatic Hazard: It is harmful to aquatic life with long-lasting effects.

These classifications necessitate a cautious and well-defined disposal strategy to mitigate risks of exposure and environmental contamination. The benzylamine functional group suggests potential corrosive properties, while the sulfonyl group can contribute to its environmental persistence.

Personal Protective Equipment (PPE) and Engineering Controls

Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. All handling and disposal procedures must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or aerosols[2][3]. The following PPE is required at all times:

CategoryRequired PPERationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against splashes that can cause severe eye damage[2][3][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene)To prevent skin contact which can lead to severe burns and allergic reactions[2].
Skin and Body Protection A fully fastened laboratory coat and, for larger quantities, a chemical-resistant apronTo protect the skin from accidental contact[3][5].

An eyewash station and safety shower must be readily accessible in the immediate work area[2][3].

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash[6][7]. Evaporation is also not an acceptable method of disposal[6][7].

Proper segregation of chemical waste is the first and most critical step to prevent dangerous reactions and ensure compliant disposal[8][9].

  • Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a secure, leak-proof closure[6][8].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a list of all constituents and their approximate concentrations[7]. Do not use abbreviations or chemical formulas[7].

  • Incompatible Wastes: Do not mix this compound waste with incompatible materials such as strong oxidizing agents or acids[3]. Store incompatible waste streams in separate secondary containment bins[7].

For pure, unused, or expired this compound, the original container should be used for disposal if it is in good condition.

  • Ensure the container is tightly sealed.

  • Place a completed hazardous waste label on the container, ensuring the original manufacturer's label is not obscured.

  • Store the container in a designated satellite accumulation area (SAA) with secondary containment until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[7].

Solid and liquid waste contaminated with this compound must be handled as hazardous waste[2][5].

  • Solid Waste: This includes items such as contaminated gloves, weighing papers, and pipette tips. These should be collected in a designated, labeled hazardous waste container[2].

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, leak-proof container. Do not overfill liquid waste containers[9].

  • Sharps: Chemically contaminated sharps, such as needles or broken glass, must be disposed of in a labeled, puncture-resistant sharps container[6].

Empty containers that held this compound must be decontaminated before being disposed of as non-hazardous waste.

  • Triple Rinsing: Thoroughly empty the container of all contents. Rinse the container three times with a suitable solvent (e.g., methanol or acetone). The first rinse, in particular, must be collected and disposed of as hazardous waste[6][10][11].

  • Label Defacement: After triple rinsing and allowing the container to dry, completely obliterate or remove the original chemical label[6][7].

  • Final Disposal: The clean, dry, and unlabeled container can then be disposed of in the appropriate recycling or trash receptacle, as per your institution's guidelines[6].

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

  • Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the area is well-ventilated, preferably within a chemical fume hood[5][12].

  • Contain the Spill: Prevent the spill from spreading and from entering drains or waterways[5][13].

  • Cleanup:

    • For small liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial absorbent pad to soak up the material[5][14][15].

    • For solid spills, carefully sweep up the material, avoiding the creation of dust, and place it into a suitable, labeled container for disposal[5].

  • Decontaminate: Clean the affected area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste[2].

  • Report: Report the spill to your institution's EHS department.

Disposal Workflow Visualization

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

G cluster_start Start: Waste Generation cluster_assessment Waste Assessment cluster_streams Waste Streams cluster_procedures Disposal Procedures cluster_final Final Disposition start This compound Waste Generated assess_type Identify Waste Type start->assess_type unused_product Unused/Expired Product assess_type->unused_product Pure Chemical contaminated_solid Contaminated Solid Waste (PPE, etc.) assess_type->contaminated_solid Solid contaminated_liquid Contaminated Liquid Waste (Solutions) assess_type->contaminated_liquid Liquid empty_container Empty Container assess_type->empty_container Container collect_original Seal in Original Container Label as Hazardous Waste unused_product->collect_original collect_solid Collect in Labeled Hazardous Waste Container contaminated_solid->collect_solid collect_liquid Collect in Labeled, Leak-Proof Hazardous Waste Container contaminated_liquid->collect_liquid decontaminate Triple Rinse Collect Rinsate as Hazardous Waste empty_container->decontaminate ehs_pickup Store in SAA for EHS Pickup collect_original->ehs_pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup decontaminate->ehs_pickup Rinsate dispose_non_haz Dispose of Clean Container as Non-Hazardous Waste decontaminate->dispose_non_haz

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to safety and environmental stewardship.

References

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
  • Specific Waste Industries. (n.d.). Chemical Waste Disposal for Laboratories.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from Vanderbilt University Medical Center website.
  • BenchChem. (2025). Essential Safety and Logistics for Handling Sulfone-Bis-PEG4-acid.
  • Sigma-Aldrich. (2025, April 28). Safety Data Sheet - Aldrich 726842.
  • Thermo Fisher Scientific. (2009, June 12). Safety Data Sheet - Benzylamine.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet - Aldrich 407712.
  • BLD Pharm. (n.d.). This compound | 4393-16-2.
  • BenchChem. (n.d.). Proper Disposal of Fenthion Oxon Sulfone: A Guide for Laboratory Professionals.
  • Fluorochem. (2024, December 19). Safety Data Sheet - 2-Fluoro-4-(methylsulfonyl)benzaldehyde.
  • Chemical Label. (n.d.). This compound hydrochloride.
  • Fisher Scientific. (n.d.). Safety Data Sheet - 4-Methylbenzylamine.
  • Santa Cruz Biotechnology. (n.d.). Benzylamine.
  • Central Drug House. (n.d.). Safety Data Sheet - 4-METHYL BENZYL AMINE.
  • Santa Cruz Biotechnology. (n.d.). Divinyl sulfone.
  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide.
  • Capital Resin Corporation. (2022, September 13). Strategies for the Safe Handling of Sulfonic Acid.
  • Fisher Scientific. (2024, February 1). Safety Data Sheet - Divinyl sulfone.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzylamine.
  • U.S. Environmental Protection Agency. (2025, September 16). Management of Hazardous Waste Pharmaceuticals.
  • U.S. Environmental Protection Agency. (2025, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • U.S. Environmental Protection Agency. (2022, October 10). 10-Step Blueprint for Managing Pharmaceutical Waste in US Healthcare Facilities.
  • Occupational Safety and Health Administration. (n.d.). Medical Surveillance Guidelines for Benzene.
  • U.S. Environmental Protection Agency. (n.d.). Sewage Sludge Laws and Regulations.
  • U.S. Environmental Protection Agency. (2024, April 8). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.

Sources

Mastering a Culture of Safety: A Guide to Personal Protective Equipment for Handling 4-(Methylsulfonyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced world of drug discovery and chemical research, the integrity of our work is intrinsically linked to the safety of our practices. Handling novel compounds like 4-(Methylsulfonyl)benzylamine, a key building block in modern synthesis, requires not just procedural accuracy but a deep-seated commitment to safety. This guide moves beyond a simple checklist, offering a comprehensive operational plan grounded in scientific principles to ensure your protection. Here, we will explore the "why" behind each recommendation, creating a self-validating system of safety that builds confidence and ensures reproducible, safe outcomes.

The Foundational Principle: Hazard Identification and Risk Assessment

Before a single container is opened, a thorough risk assessment is the most critical step.[1][2] This is not a bureaucratic hurdle; it is the intellectual foundation of a safe experiment. For this compound hydrochloride (CAS 98593-51-2), the primary hazards identified are significant and demand respect.[3]

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

These classifications from safety data sheets (SDS) dictate the minimum required layers of protection.[3] The benzylamine functional group itself suggests a corrosive nature and the potential for skin absorption.[4] Therefore, our protective strategy must be multi-faceted, addressing potential exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.[5]

The Primary Defense: Engineering and Administrative Controls

Personal Protective Equipment (PPE) is, and always should be, the last line of defense.[6] Your first and most effective layers of protection are the engineered features of your laboratory and the administrative rules that govern it.

  • Chemical Fume Hood: All manipulations of this compound, from weighing the solid to preparing solutions and running reactions, must be conducted within a properly functioning chemical fume hood.[7][8] This is non-negotiable. The hood's constant airflow protects you from inhaling irritating dust or vapors.[8]

  • Restricted Access: The area where this chemical is handled should be clearly demarcated, with access limited to trained personnel.

  • Chemical Hygiene Plan (CHP): Your institution's CHP is a critical document that outlines standard operating procedures for handling hazardous chemicals.[7] Familiarize yourself with its contents before beginning work.

The Last Line of Defense: Your Personal Protective Ensemble

When engineering controls are in place, your PPE serves to protect you from accidental splashes, spills, or unforeseen exposures.[6][9] The minimum required PPE for handling this compound is detailed below.

Eye and Face Protection: An Absolute Mandate

Given the "Causes serious eye irritation" classification, robust eye protection is essential.[3]

  • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[9]

  • Enhanced Protection (Recommended): When handling the pure solid, or any solutions, chemical splash goggles should be worn.[1][9] Goggles provide a seal around the eyes, offering superior protection from splashes and fine dust.

  • Maximum Protection (High-Risk Operations): For procedures with a significant splash hazard, such as transferring large volumes or working with the material under pressure, a full-face shield must be worn in addition to safety goggles.[8][9] The face shield protects the entire face from corrosive splashes.[1]

Skin and Body Protection: Preventing Dermal Exposure

Direct contact with this compound can cause skin irritation.[3] Furthermore, many amines can be absorbed through the skin, leading to systemic toxicity.[4]

  • Lab Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect your skin and clothing from incidental contact.[1][9]

  • Gloves: The Critical Barrier: Glove selection requires careful consideration. While nitrile is a common laboratory glove, amines as a chemical class can have poor resistance to it.[10][11]

    • For Incidental Contact (Handling solids, brief contact with dilute solutions): Double-gloving with standard nitrile gloves (minimum 5-mil thickness) is a prudent measure.[1][11] Should the outer glove come into contact with the chemical, it must be removed and replaced immediately.[11]

    • For Extended Contact or Immersion: If prolonged contact is anticipated, a more robust glove material is necessary. Consult a specific chemical resistance chart. While data for this compound may not be available, data for similar compounds like aniline or benzylamine often suggest thicker butyl rubber or Viton™ gloves. Always test the specific glove for your unique conditions.[12][13]

    • Glove Hygiene: Never wear gloves outside the immediate work area to prevent cross-contamination of surfaces like doorknobs or keyboards.[8] Always wash your hands thoroughly after removing gloves.[8]

  • Apparel: Always wear long pants and closed-toe shoes to ensure no skin is exposed.[9]

Respiratory Protection: When Fume Hoods Aren't Enough

Under normal laboratory conditions using a chemical fume hood, respiratory protection should not be necessary. However, it is required in specific situations:

  • Emergency Situations: In the event of a large spill outside of a fume hood.

  • Engineering Control Failure: If a fume hood is not available or is malfunctioning.

  • Specific High-Hazard Operations: If you are generating significant quantities of aerosolized particles.

In these cases, a NIOSH-approved respirator with an organic vapor/acid gas cartridge is appropriate.[1] Note that respirator use requires a formal respiratory protection program, including medical evaluation and fit testing, as mandated by OSHA.[5][6]

Operational Plan: Step-by-Step Safety Protocols

Protocol 1: Donning and Doffing PPE
  • Donning (Putting On):

    • Perform a visual inspection of all PPE for defects.

    • Don lab coat and fasten completely.

    • Don eye/face protection (goggles or face shield).

    • Wash hands thoroughly.

    • Don inner gloves.

    • Don outer gloves, pulling the cuff of the outer glove over the cuff of the lab coat sleeve.

  • Doffing (Taking Off): This sequence is designed to prevent self-contamination.

    • Remove outer gloves by peeling them off without touching the outside surface with your bare skin. Dispose of them immediately.

    • Remove the lab coat, folding it inward on itself.

    • Remove face shield/goggles from the back.

    • Remove inner gloves.

    • Wash hands thoroughly with soap and water.

Protocol 2: Chemical Waste Disposal
  • Segregation: All waste containing this compound, including contaminated gloves, wipes, and rinsates, must be segregated as hazardous waste.[14][15] Do not mix it with other waste streams to prevent potentially hazardous reactions.[14]

  • Containerization: Use a designated, clearly labeled, and compatible hazardous waste container.[14][15] Ensure the container is kept tightly sealed when not in use.[14]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Disposal: Do not dispose of this chemical down the drain.[14] Contact your institution's Environmental Health and Safety (EHS) office for pickup and proper disposal according to local and federal regulations.[15][16]

Visualizing the Safety Workflow

This diagram illustrates the decision-making process for ensuring safe handling of this compound.

cluster_ppe PPE Ensemble cluster_disposal Decontamination & Disposal start Start: Prepare to Handle This compound assessment 1. Conduct Risk Assessment (Review SDS: H315, H319, H335) start->assessment eng_controls 2. Verify Engineering Controls (Fume Hood Operational?) assessment->eng_controls ppe_select 3. Select Task-Specific PPE eng_controls->ppe_select If Yes end_op End Operation: Secure Area, Wash Hands eng_controls->end_op If No: STOP WORK eye Eye Protection (Goggles Mandatory) ppe_select->eye body Body Protection (Lab Coat, Closed Shoes) ppe_select->body gloves Hand Protection (Double Nitrile Gloves) ppe_select->gloves handling 4. Perform Chemical Handling (Inside Fume Hood) eye->handling body->handling gloves->handling decon 5. Decontaminate Surfaces handling->decon doff 6. Doff PPE Correctly decon->doff waste 7. Segregate Hazardous Waste doff->waste waste->end_op

Caption: Workflow for Safe Handling of this compound.

Summary of PPE Requirements

Task / OperationMinimum Eye/Face ProtectionMinimum Hand ProtectionRespiratory Protection
Weighing Solid Compound Chemical Splash GogglesDouble Nitrile GlovesNot required with fume hood
Preparing Solutions Chemical Splash GogglesDouble Nitrile GlovesNot required with fume hood
Large Volume Transfer Face Shield + GogglesDouble Nitrile or Chemical Resistant GlovesNot required with fume hood
Spill Cleanup (outside hood) Face Shield + GogglesChemical Resistant GlovesRequired (NIOSH-approved)

By integrating these principles and protocols into your daily workflow, you foster a robust culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • Amine Disposal For Businesses. (n.d.). Collect and Recycle. Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines? (n.d.). A&C Solutions. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Washington Environmental Health and Safety. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022, November 30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009, July 30). Lab Manager. Retrieved from [Link]

  • A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. (2025, July 17). National Center for Biotechnology Information. Retrieved from [Link]

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabRepCo. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Working with Chemicals. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. (2023, December 14). International Enviroguard. Retrieved from [Link]

  • Safety Data Sheet for 4-(4-Methylphenoxy)benzylamine hydrochloride. (n.d.). AFG Bioscience LLC. Retrieved from [Link]

  • Glove Compatibility. (n.d.). CP Lab Safety. Retrieved from [Link]

  • Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]

  • Chemical Resistance Chart. (n.d.). Ammex. Retrieved from [Link]

  • Chemical Resistance Table for Gloves. (n.d.). Becky Aktsiaselts. Retrieved from [Link]

  • Hazardous Waste Disposal Guidelines. (n.d.). Purdue University. Retrieved from [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). A&C Solutions. Retrieved from [Link]

  • Hazardous Waste Disposal. (n.d.). AIC Wiki. Retrieved from [Link]

  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]

  • Safety and Handling of Organic Compounds in the Lab. (n.d.). Solubility of Things. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.